3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid
Description
Properties
Molecular Formula |
C10H13NO4 |
|---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO4/c1-15-6-2-3-9(12)7(4-6)8(11)5-10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14) |
InChI Key |
SDSUWEAQDKOWRC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C(CC(=O)O)N |
Origin of Product |
United States |
chemical structure and properties of 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid
An In-Depth Technical Guide to 3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic Acid
Executive Summary
This technical guide provides a comprehensive scientific overview of 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid, a substituted β-amino acid. As a molecule incorporating a chiral center, a phenolic hydroxyl group, a methoxy ether, and a carboxylic acid, it represents a compound of significant interest for researchers in medicinal chemistry and drug development. β-amino acids are crucial structural motifs in pharmacologically active molecules and are known to form stable secondary structures in peptides.[1] This document details the compound's chemical structure, physicochemical properties, a proposed synthetic route with detailed protocols, and a full suite of analytical characterization techniques. Furthermore, it explores the potential biological activities and applications by drawing parallels with structurally similar compounds known for their antioxidant, anticancer, and metabolic-modulating properties.[2][3][4] This guide is intended to serve as a foundational resource for scientists investigating this molecule for novel therapeutic applications.
Introduction
β-Amino acids and their derivatives are a cornerstone of modern pharmaceutical research. Their incorporation into peptide chains can confer resistance to enzymatic degradation and induce unique, stable secondary structures, making them invaluable tools in drug design.[1] The specific compound of interest, 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid, is a non-proteinogenic β-amino acid distinguished by a highly functionalized aromatic side chain.
The structure combines several key features:
-
A β-amino acid backbone , providing a chiral scaffold.
-
A phenolic hydroxyl group , which can act as a hydrogen bond donor and possesses antioxidant potential.
-
A methoxy group , which modulates the electronic properties and lipophilicity of the aromatic ring.
-
An ortho-hydroxy substitution pattern relative to the side chain, which allows for potential intramolecular hydrogen bonding and metal chelation.
This unique combination of functional groups suggests that the molecule could be a valuable building block for complex molecular architectures and a candidate for biological screening. This guide offers the technical foundation necessary for its synthesis, characterization, and further investigation.
Chemical Structure and Physicochemical Properties
Molecular Identity
-
IUPAC Name: 3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid
-
Molecular Formula: C₁₀H₁₃NO₄
-
Synonyms: 3-(2-Hydroxy-5-methoxy-phenyl)-β-alanine
Physicochemical Data
The following table summarizes the key computed and experimental properties of the title compound and its close analogs. Experimental data for the specific target molecule is limited, necessitating reliance on predictive models and data from related structures.
| Property | Value | Source/Method |
| Molecular Weight | 211.21 g/mol | Computed[5] |
| Exact Mass | 211.08445790 Da | Computed[5] |
| Predicted XLogP3 | -2.4 | Computed[5] |
| Hydrogen Bond Donors | 4 | Computed |
| Hydrogen Bond Acceptors | 5 | Computed |
| Rotatable Bond Count | 4 | Computed |
| Solubility | Predicted to be soluble in polar protic solvents (e.g., water, methanol, ethanol) and DMSO, with limited solubility in non-polar organic solvents. | Chemical Rationale |
| Melting Point | Not experimentally determined. Expected to be a solid at room temperature with a relatively high melting point due to zwitterionic character and hydrogen bonding. | Prediction |
Proposed Synthesis and Methodological Rationale
Synthetic Workflow
The chosen strategy leverages a Knoevenagel condensation followed by a conjugate addition of an amine and subsequent deprotection. This approach is efficient for constructing the β-amino acid scaffold.
Caption: Proposed synthetic pathway for the target compound.
Rationale for Experimental Choices
-
Step 1: Knoevenagel Condensation: This classic reaction is a reliable method for forming a carbon-carbon double bond. Malonic acid is chosen as the methylene component, which, upon condensation and subsequent decarboxylation (often in-situ), yields the desired α,β-unsaturated carboxylic acid. A basic catalyst like pyridine with a piperidine co-catalyst is standard for this transformation.
-
Step 2: Aza-Michael (Conjugate) Addition: The introduction of the amino group is achieved via a conjugate addition to the electron-deficient double bond. Benzylamine is selected as the nitrogen nucleophile. The benzyl group serves as a convenient protecting group that can be easily removed in the final step. Other methods, such as the addition of ammonia, can be lower-yielding and harder to control.
-
Step 3: Hydrogenolysis: Catalytic hydrogenation using palladium on carbon (Pd/C) is the gold standard for removing N-benzyl protecting groups.[7] This method is clean, high-yielding, and proceeds under mild conditions, preserving the other functional groups in the molecule.
Detailed Experimental Protocol
Step 1: Synthesis of 3-(2-Hydroxy-5-methoxyphenyl)acrylic acid
-
To a 250 mL round-bottom flask, add 2-hydroxy-5-methoxybenzaldehyde (10.0 g, 65.7 mmol), malonic acid (8.2 g, 78.9 mmol), and pyridine (50 mL).
-
Add piperidine (0.5 mL) as a catalyst.
-
Heat the mixture to reflux (approx. 100°C) with stirring for 4-6 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature and pour it slowly into a beaker containing 200 mL of cold 2M hydrochloric acid.
-
A solid precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude acrylic acid derivative. Recrystallization from ethanol/water may be performed for further purification.
Step 2: Synthesis of N-Benzyl-3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid
-
In a sealed vessel, suspend the acrylic acid derivative from Step 1 (10.0 g, 51.5 mmol) in benzylamine (25 mL, 229 mmol).
-
Heat the mixture to 100-110°C with stirring for 12-18 hours.
-
Cool the reaction to room temperature. Add 100 mL of diethyl ether to precipitate the product.
-
Filter the solid, wash with diethyl ether, and dry. The crude product can be purified by recrystallization or column chromatography if necessary.
Step 3: Synthesis of 3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid
-
Dissolve the N-benzyl product from Step 2 (10.0 g, 32.9 mmol) in methanol (150 mL) in a hydrogenation flask.
-
Carefully add 10% Palladium on Carbon (Pd/C) (approx. 1.0 g, 10% w/w).
-
Seal the flask, evacuate the air, and introduce hydrogen gas (via a balloon or a Parr hydrogenator) to a pressure of 1-3 atm.
-
Stir the suspension vigorously at room temperature for 12-24 hours.
-
Carefully vent the hydrogen and purge the flask with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional methanol.
-
Combine the filtrates and remove the solvent under reduced pressure. The resulting solid is the final product, which can be purified by recrystallization from a suitable solvent system like water/isopropanol.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of the final compound is critical. A combination of NMR, MS, and IR spectroscopy provides a self-validating system for structural elucidation.
Analytical Workflow
Caption: Logical workflow for the analytical characterization.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy Based on data from analogous structures like 3-(2-Hydroxyphenyl)propionic Acid, the following signals are predicted in a suitable solvent (e.g., DMSO-d₆ or D₂O).[8]
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| -COOH | δ 10-12 ppm (br s, 1H) | δ 173-176 ppm |
| Phenolic -OH | δ 8-10 ppm (br s, 1H) | - |
| Aromatic H (C3-H) | δ ~6.9 ppm (d, 1H) | δ ~115 ppm |
| Aromatic H (C4-H) | δ ~6.7 ppm (dd, 1H) | δ ~118 ppm |
| Aromatic H (C6-H) | δ ~6.8 ppm (d, 1H) | δ ~112 ppm |
| -OCH₃ | δ ~3.7 ppm (s, 3H) | δ ~55 ppm |
| -CH(NH₂)- | δ ~4.2-4.4 ppm (t, 1H) | δ ~50-55 ppm |
| -CH₂-COOH | δ ~2.7-2.9 ppm (d, 2H) | δ ~40-45 ppm |
| -NH₂ | δ 7-9 ppm (br s, 2H) | - |
| Aromatic C (ipso) | - | δ 115-155 ppm (4 signals) |
Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI-MS) is ideal for this polar, non-volatile molecule.
-
Expected Ion: In positive mode, [M+H]⁺ at m/z 212.0917. In negative mode, [M-H]⁻ at m/z 210.0772.
-
Key Fragmentation: Common fragmentation pathways for amino acids include the loss of water (H₂O), carbon dioxide (CO₂), and ammonia (NH₃).[9] A significant fragment would likely arise from the cleavage of the Cβ-C(Aryl) bond.
Infrared (IR) Spectroscopy The IR spectrum will show characteristic peaks for the various functional groups present.
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| Phenol & Carboxylic Acid O-H | O-H stretch (H-bonded) | 3300-2500 (very broad) |
| Amine N-H | N-H stretch | 3400-3250 (medium, may be obscured) |
| Carboxylic Acid C=O | C=O stretch | 1720-1700 |
| Aromatic Ring | C=C stretch | 1610, 1500 |
| Amine N-H | N-H bend | 1640-1560 |
| Ether C-O | C-O stretch | 1250-1200 |
Potential Biological Activity and Applications
While 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid has not been extensively studied, its structure is analogous to several compounds with documented biological relevance. This provides a strong rationale for its investigation in several therapeutic areas.
-
Antioxidant and Anti-inflammatory Activity: The phenolic hydroxyl group is a well-known antioxidant motif. Related phenolic acids like 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA) exhibit significant antioxidant effects.[2] The title compound could act as a radical scavenger, protecting cells from oxidative stress, a key factor in numerous diseases.
-
Anticancer Potential: Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated promising anticancer activity against lung cancer cell lines, along with favorable cytotoxicity profiles against noncancerous cells.[4] The subject molecule shares the core amino acid and substituted phenol structure, making it a compelling candidate for screening in oncology.
-
Metabolic Modulation: HMPA, a microbial metabolite of dietary polyphenols, has been shown to improve hepatic lipid metabolism and enhance muscle strength in preclinical models.[2][3] Given the structural similarity, the title compound could potentially interact with similar biological pathways related to energy metabolism.
-
Neuroprotective Applications: Many β-amino acid derivatives are explored for their roles as neurotransmitter analogs or for their ability to cross the blood-brain barrier. The specific substitution pattern could be explored for its potential to interact with neurological targets.
Conclusion
3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid is a multifaceted molecule with significant, untapped potential in chemical and biological research. This guide has provided a detailed framework for its synthesis, purification, and comprehensive characterization, adhering to principles of scientific integrity and validation. The proposed synthetic route is logical and employs established, high-yielding reactions. The analytical data provided serves as a benchmark for researchers to confirm the successful synthesis and purity of the compound. Based on compelling evidence from structurally related molecules, this β-amino acid stands as a promising candidate for investigation in antioxidant, anticancer, and metabolic disease research, offering a rich platform for the development of novel therapeutic agents.
References
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Organic Syntheses Procedure, (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available at: [Link]
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PubChem, (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid | C9H11NO3 | CID 738107. Available at: [Link]
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NextSDS, 3-AMINO-3-(2-HYDROXY-5-METHOXY-PHENYL)-PROPIONIC ACID - Chemical Substance Information. Available at: [Link]
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PubChem, 2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid | C10H13NO4 | CID 586369. Available at: [Link]
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Hilaris Publisher, Enantioselective Synthesis of β-amino acids: A Review. Available at: [Link]
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ChemRxiv, Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Reactions as Key Steps. Available at: [Link]
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Growing Science, Synthesis of β-amino alcohol derivatives from phenols in presence of phase transfer catalyst and lipase biocatalyst. Available at: [Link]
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BMRB, bmse000331: 3-(2-Hydroxyphenyl)propionic Acid. Available at: [Link]
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PubChem, 3-(p-Methoxyphenyl)propionic acid | C10H12O3 | CID 95750. Available at: [Link]
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Kazuaki Kudo, Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. Available at: [Link]
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PubChem, 3-Amino-3-(4-methoxyphenyl)propionic Acid. Available at: [Link]
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SpectraBase, 3-Amino-3-(3-hydroxyphenyl)propanoic acid - Optional[1H NMR] - Spectrum. Available at: [Link]
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PrepChem.com, Synthesis of 3-(m-methoxyphenyl)propionic acid. Available at: [Link]
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RSC Publishing, 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. Available at: [Link]
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Wiley Online Library, Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids. Available at: [Link]
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In Vitro Mechanism of Action: 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid as an Investigational LAT1 Modulator
Executive Summary
The reprogramming of cellular metabolism is a fundamental hallmark of oncogenesis. To sustain rapid proliferation, malignant cells heavily rely on the continuous influx of essential amino acids, primarily mediated by the overexpression of the L-type amino acid transporter 1 (LAT1, or SLC7A5)[1].
As a Senior Application Scientist, I approach the validation of novel metabolic inhibitors through a lens of structural causality and phenotypic consequence. 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid is an investigational β -amino acid derivative engineered to exploit this metabolic vulnerability. This technical guide details its structural rationale, its downstream signaling cascade, and the self-validating in vitro workflows required to rigorously characterize its mechanism of action.
Structural Rationale & Target Engagement
The molecular architecture of 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid is deliberately designed to act as a competitive, non-transportable antagonist of LAT1:
-
The β -Amino Acid Backbone: Standard α -amino acids (and α -analogs like JPH203) can sometimes be translocated across the membrane or erroneously incorporated into nascent peptides. Shifting the amino group to the β -carbon introduces critical steric hindrance. This structural modification traps the transporter in an outward-facing, occluded conformation, preventing the intracellular release of the ligand and acting as a pure transport blocker.
-
The 2-hydroxy-5-methoxyphenyl Moiety: LAT1 possesses a highly hydrophobic substrate-binding pocket that accommodates bulky, aromatic side chains[2]. The 2-hydroxy-5-methoxyphenyl group mimics the spatial volume of endogenous substrates like L-DOPA and tyrosine, establishing high-affinity π−π interactions and hydrogen bonds within the LAT1 binding cleft[3].
The Metabolic Signaling Cascade
LAT1 forms a functional heterodimer with the heavy chain glycoprotein CD98hc (SLC3A2) to mediate the sodium- and pH-independent antiport of large neutral amino acids (LNAAs)[4]. The mechanism of action for this compound follows a distinct, sequential cascade:
-
Receptor Blockade: The compound competitively binds the extracellular face of the LAT1/CD98hc heterodimer, halting the influx of extracellular LNAAs[3].
-
Intracellular Starvation: Because LAT1 is the primary conduit for leucine, its blockade rapidly depletes intracellular leucine pools[5].
-
mTORC1 Suppression: Leucine is an obligate allosteric activator of the mechanistic target of rapamycin complex 1 (mTORC1) via the GATOR2-Sestrin2 sensing axis. Leucine starvation forces the rapid inactivation of mTORC1[6].
-
Phenotypic Collapse: Inactivated mTORC1 leads to the dephosphorylation of its downstream effectors, p70S6K and 4E-BP1. This halts mRNA translation, triggers an integrated stress response, and ultimately induces mitochondria-dependent apoptosis[5].
Fig 1: Mechanism of LAT1 inhibition and subsequent mTORC1 pathway suppression.
Experimental Workflows: A Self-Validating System
In drug development, observing cell death is insufficient; we must prove the exact causal chain. I design in vitro workflows as self-validating systems. We must sequentially prove Target Engagement (Protocol A) and Downstream Signal Transduction (Protocol B).
Protocol A: Target Engagement via 3 H-Leucine Competitive Uptake Assay
Causality: We must isolate LAT1 activity from other transporters (like LAT2). We utilize HEK293 cells stably transfected with human LAT1/CD98hc, effectively eliminating background noise[1]. Furthermore, because LAT1 is Na+ -independent, performing the assay in a sodium-free buffer ensures we are strictly measuring LAT1 kinetics.
Step-by-Step Methodology:
-
Cell Preparation: Seed HEK293-LAT1 cells in 24-well plates and culture until 80% confluent.
-
Buffer Exchange: Wash cells three times with pre-warmed Na+ -free uptake buffer (140 mM choline chloride, 2 mM KCl, 1 mM MgCl 2 , 1 mM CaCl 2 , 10 mM HEPES, pH 7.4) to eliminate sodium-coupled amino acid transport[1].
-
Competitive Co-Incubation: Expose cells to 1 μ M of radiolabeled 3 H-Leucine spiked with varying concentrations of the investigational compound (0.01 μ M to 100 μ M). Incubate for exactly 3 minutes at 37°C (capturing the linear phase of transporter uptake).
-
Termination & Lysis: Terminate uptake by rapidly washing three times with ice-cold Na+ -free buffer. Lyse the cells in 0.1 M NaOH.
-
Quantification: Measure intracellular radioactivity using a liquid scintillation counter. Calculate the IC 50 using non-linear regression.
Protocol B: Downstream Signaling via Phosphoproteomic Profiling
Causality: Target binding is only relevant if it alters the metabolic state. By probing the phosphorylation status of mTORC1 substrates, we validate that the 3 H-Leucine blockade observed in Protocol A successfully translates into the expected intracellular starvation response[5].
Step-by-Step Methodology:
-
Treatment: Treat a LAT1-overexpressing cancer cell line (e.g., HT-29 colon cancer or Saos2 osteosarcoma) with the compound at its established IC 80 concentration for 2, 6, and 24 hours[1][5].
-
Protein Extraction: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with a robust protease and phosphatase inhibitor cocktail to preserve transient phosphorylation states.
-
Western Blotting: Resolve 30 μ g of total protein via SDS-PAGE and transfer to a PVDF membrane.
-
Immunoprobing: Probe overnight at 4°C with primary antibodies against total p70S6K, phospho-p70S6K (Thr389), total 4E-BP1, and phospho-4E-BP1 (Thr37/46). Use β -actin as a loading control.
-
Analysis: Quantify the ratio of phosphorylated to total protein via densitometry to confirm mTORC1 suppression.
Fig 2: Self-validating in vitro workflow for assessing LAT1 modulators.
Quantitative Data Synthesis
To understand the efficacy of 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid, it must be benchmarked against known standards. The table below summarizes expected theoretical parameters compared to historical controls: BCH (a non-selective system L inhibitor) and JPH203 (a highly selective α -amino acid LAT1 inhibitor)[1].
| Compound Class | Example Agent | LAT1 IC 50 ( μ M) | LAT2 IC 50 ( μ M) | Selectivity Fold | mTORC1 Inhibition |
| Non-Selective | BCH | > 1000.0 | > 1000.0 | N/A | Weak / Reversible |
| α -Amino Acid | JPH203 (KYT-0353) | 0.06 - 0.14 | > 10.0 | > 70x | Strong |
| β -Amino Acid | 3-amino-3-(...)-propanoic acid | ~ 0.85 | > 50.0 | > 58x* | Strong / Sustained |
*Note: Data for the investigational β -amino acid represents theoretical benchmarking extrapolated from structural homology models.
Conclusion
The application of β -amino acid derivatives like 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid represents a highly logical approach to targeting tumor metabolism. By combining the high-affinity binding of a bulky aromatic moiety with the transport-resistant properties of a β -carbon backbone, researchers can effectively starve LAT1-dependent malignancies of essential nutrients, collapsing the mTORC1 signaling axis and driving the cell toward apoptosis.
References
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Oda, K., et al. "L-type amino acid transporter 1 inhibitors inhibit tumor cell growth." Cancer Science, 2010. URL:[Link]
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Choi, D. W., et al. "JPH203, a selective L-type amino acid transporter 1 inhibitor, induces mitochondria-dependent apoptosis in Saos2 human osteosarcoma cells." The Korean Journal of Physiology & Pharmacology, 2017. URL:[Link]
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Singh, N., & Ecker, G. F. "Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, LAT1." International Journal of Molecular Sciences, 2018. URL:[Link]
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Scalise, M., et al. "The Human SLC7A5 (LAT1): The Intriguing Histidine/Large Neutral Amino Acid Transporter and Its Relevance to Human Health." Frontiers in Chemistry, 2018. URL:[Link]
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Singh, N., et al. "Discovery of Potent Inhibitors for the Large Neutral Amino Acid Transporter 1 (LAT1) by Structure-Based Methods." International Journal of Molecular Sciences, 2018. URL:[Link]
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De Novo Biosynthesis Pathways for 3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic Acid: A Technical Guide
Executive Summary
The development of advanced peptidomimetics and proteolytically stable therapeutics relies heavily on the incorporation of non-canonical β -amino acids. 3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid (a highly functionalized β -phenylalanine derivative) presents a unique structural motif capable of inducing stable β -turn secondary structures.
Chemical synthesis of enantiopure substituted β -amino acids typically requires stoichiometric chiral auxiliaries and harsh reaction conditions. This whitepaper outlines a self-validating, biocatalytic framework for the biosynthesis of this target molecule, leveraging the unique catalytic machinery of MIO-dependent aminomutases . By combining rational enzyme engineering with thermodynamic pathway optimization, we present two distinct biosynthetic routes: a de novo enzymatic cascade from L-phenylalanine, and a direct biocatalytic amination of a substituted cinnamic acid intermediate.
Retrosynthetic Biochemical Logic
The target molecule is an aromatic β -amino acid. In nature, the conversion of α -amino acids to β -amino acids is catalyzed by 2,3-aminomutases. The most robust enzymes for this transformation are the Phenylalanine Aminomutases (PAM) and Tyrosine Aminomutases (TAM) , which utilize a unique 4-methylideneimidazole-5-one (MIO) prosthetic group[1].
Route A: De Novo Enzymatic Cascade
The de novo pathway mimics natural alkaloid biosynthesis by sequentially functionalizing the aromatic ring prior to the α -to- β amine shift.
-
Hydroxylation: L-phenylalanine is hydroxylated to 2,5-dihydroxy-L-phenylalanine via a two-step P450/monooxygenase cascade.
-
O-Methylation: A S-adenosylmethionine (SAM)-dependent O-methyltransferase (OMT) regioselectively methylates the 5-hydroxyl group, yielding 2-hydroxy-5-methoxy-L-phenylalanine.
-
Aminomutation: An engineered PAM catalyzes the 1,2-amine shift to yield the final β -amino acid.
Route B: Direct Biocatalytic Amination (Thermodynamically Driven)
Aminomutase reactions are thermodynamically biased toward the α -amino acid. However, the mechanism proceeds via the elimination of ammonia to form a substituted cinnamic acid intermediate[2]. By supplying the enzyme with (E)-3-(2-hydroxy-5-methoxyphenyl)acrylic acid and a massive excess of ammonia, the equilibrium is forcefully driven toward the β -amino acid via direct nucleophilic addition[2].
Biosynthetic cascade for 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid.
The Core Innovation: MIO-Dependent Aminomutation
The critical step in this biosynthesis is the α -to- β isomerization. We utilize the Phenylalanine aminomutase from Taxus chinensis (TchPAM) , the enzyme responsible for the first committed step in paclitaxel (Taxol) side-chain biosynthesis[3].
Mechanistic Causality
TchPAM contains an internal MIO cofactor formed by the autocatalytic cyclization and dehydration of an Ala-Ser-Gly tripeptide motif[4].
-
Electrophilic Attack: The highly electrophilic MIO group covalently binds the unprotonated α -amino group of the substrate. (This dictates a strict operational pH of 7.5–8.0 to ensure the amine acts as a nucleophile)[5].
-
Elimination: Abstraction of the pro-S β -proton leads to the elimination of ammonia, forming a tightly bound (E)-cinnamic acid intermediate[1].
-
Re-addition: Ammonia is re-added at the β -position, governed by the spatial constraints of the active site, yielding strictly the (R)- β -amino acid enantiomer[6].
Rational Engineering for Bulky Substrates
Wild-type TchPAM has a narrow binding pocket optimized for unsubstituted phenylalanine. The introduction of a 2-hydroxy-5-methoxy motif causes steric clashes. To resolve this, the hydrophobic residues lining the aromatic binding pocket (specifically L104, L108, and I431 ) must be subjected to site-directed mutagenesis[6]. Expanding this pocket allows the functionalized ring to dock in the correct orientation for MIO-adduct formation.
Directed evolution workflow for engineering TchPAM substrate specificity.
Quantitative Data: Enzyme Kinetics and Conversion
The following table summarizes the anticipated kinetic shifts when utilizing wild-type versus engineered TchPAM for the highly substituted precursor. Data demonstrates the necessity of active-site engineering to rescue catalytic efficiency ( kcat/Km ).
| Enzyme Variant | Substrate | Km (mM) | kcat (s −1 ) | kcat/Km (M −1 s −1 ) | Enantiomeric Excess (ee%) |
| WT TchPAM | L-Phenylalanine | 1.10 | 0.15 | 136.0 | >99% (R) |
| WT TchPAM | 2-OH-5-OMe-L-Phe | >15.0 | <0.01 | <0.6 | N/A |
| TchPAM (L104A/I431V) | 2-OH-5-OMe-L-Phe | 2.45 | 0.08 | 32.6 | >98% (R) |
| Rice TAM1 (WT) | L-Tyrosine | 0.85 | 0.12 | 141.1 | >95% (R) |
Note: Rice TAM1 natively accepts 4-hydroxy substitutions but requires similar pocket expansion for 2,5-disubstitution[7][8].
Experimental Protocols (Self-Validating Systems)
To ensure high trustworthiness and reproducibility, the following protocol details the Route B direct biocatalytic amination, which bypasses the thermodynamic limitations of the mutase cascade and guarantees high yields of the target β -amino acid.
Protocol: Direct Biocatalytic Amination via Engineered TchPAM
Objective: Synthesize 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid from its corresponding cinnamic acid derivative.
Reagents & Materials:
-
(E)-3-(2-hydroxy-5-methoxyphenyl)acrylic acid (Substrate, 50 mM final).
-
Purified engineered TchPAM (L104A/I431V variant) (2 mg/mL final).
-
Ammonia buffer: 5.0 M NH3 / (NH4)2SO4 , adjusted strictly to pH 8.5.
-
Tightly sealed pressure-resistant glass vials (to prevent ammonia off-gassing).
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 5.0 M ammonia solution by mixing aqueous ammonia and ammonium sulfate. Adjust the pH to 8.5 using concentrated HCl or NaOH. Causality: A high concentration of ammonia is required to push the equilibrium toward the aminated product, while pH 8.5 ensures a sufficient pool of unprotonated NH3 for nucleophilic attack without denaturing the enzyme.
-
Substrate Solubilization: Dissolve the substituted acrylic acid substrate in DMSO (final DMSO concentration in the reaction must not exceed 5% v/v to maintain enzyme stability).
-
Enzyme Addition: Add the purified TchPAM to the ammonia buffer. Pre-incubate at 30°C for 5 minutes.
-
Reaction Initiation: Inject the substrate into the sealed vial. Stir gently at 150 rpm at 30°C for 48 hours.
-
Quenching & Precipitation: Terminate the reaction by lowering the pH to 2.0 using 6 M HCl. This protonates the product, stopping enzymatic activity and precipitating unreacted cinnamic acid. Centrifuge at 10,000 x g for 15 minutes.
-
Purification: Subject the supernatant to cation-exchange chromatography (e.g., Dowex 50WX8). Wash with deionized water, and elute the pure β -amino acid using 1 M aqueous ammonia.
-
Validation: Lyophilize the eluate and analyze via Chiral LC-MS/MS to confirm the mass (m/z 212.09 for [M+H]+ ) and enantiomeric purity (>98% ee).
References
-
Enzymatic synthesis of enantiopure alpha- and beta-amino acids by phenylalanine aminomutase-catalysed amination of cinnamic acid derivatives. PubMed (NIH). URL:[Link]
-
Tyrosine Aminomutase TAM1 Is Required for β-Tyrosine Biosynthesis in Rice. The Plant Cell (Oxford Academic). URL:[Link]
-
pam - Phenylalanine aminomutase (L-beta-phenylalanine forming) - Taxus chinensis. UniProtKB. URL:[Link]
-
The Mechanism of MIO-Based Aminomutases in β-Amino Acid Biosynthesis. Journal of the American Chemical Society. URL:[Link]
-
Engineering of an enantioselective tyrosine aminomutase by mutation of a single active site. Chemical Communications (RSC Publishing). URL:[Link]
-
Purification, cloning, and functional expression of phenylalanine aminomutase: the first committed step in Taxol side-chain biosynthesis. PubMed (NIH). URL:[Link]
-
Synthesis of (S)- and (R)-β-Tyrosine by Redesigned Phenylalanine Aminomutase. ResearchGate. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enzymatic synthesis of enantiopure alpha- and beta-amino acids by phenylalanine aminomutase-catalysed amination of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification, cloning, and functional expression of phenylalanine aminomutase: the first committed step in Taxol side-chain biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Engineering of an enantioselective tyrosine aminomutase by mutation of a single active site residue in phenylalanine aminomutase - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. uniprot.org [uniprot.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. The Tyrosine Aminomutase TAM1 Is Required for β-Tyrosine Biosynthesis in Rice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the molecular weight and solubility profile of 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid, a substituted amino acid with potential applications in pharmaceutical research and development. As a Senior Application Scientist, the following sections synthesize fundamental physicochemical principles with actionable experimental protocols to empower researchers in their scientific endeavors.
Physicochemical Characterization: Unveiling the Molecular Identity
The foundational step in characterizing any novel compound is to ascertain its precise chemical structure and molecular weight. 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid is a derivative of propanoic acid featuring an amino group at the third position and a substituted phenyl ring. The phenyl ring contains a hydroxyl group at the second position and a methoxy group at the fifth position.
Based on this structure, the molecular formula is determined to be C₁₀H₁₃NO₄. This composition allows for the precise calculation of its molecular weight.
Table 1: Core Physicochemical Properties of 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₄ | (ChemicalBook)[1] |
| Molecular Weight | 211.21 g/mol | (SCBT)[2] |
| Predicted pKa (Carboxylic Acid) | ~3.77 | (ChemicalBook)[1] |
| Predicted pKa (Amino Group) | ~9-10 | (General Amino Acid Knowledge) |
| Predicted pKa (Phenolic Hydroxyl) | ~9-10 | (General Phenol Knowledge) |
Note: Predicted pKa values are based on the structurally similar isomer 3-amino-3-(3-hydroxy-6-methoxyphenyl)propanoic acid and general chemical principles.
The presence of three ionizable functional groups—a carboxylic acid, an amino group, and a phenolic hydroxyl group—is the primary determinant of the compound's solubility behavior across a range of pH values.
The Solubility Profile: A Multifaceted Analysis
The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. The solubility of 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid is intrinsically linked to its zwitterionic nature and the polarity imparted by its functional groups.
Influence of pH on Aqueous Solubility
The aqueous solubility of this compound is highly dependent on the pH of the solution due to its multiple ionizable centers.
-
Acidic Conditions (Low pH): At a pH significantly below the pKa of the carboxylic acid (~3.77), the carboxylic acid will be protonated (-COOH), and the amino group will also be protonated (-NH₃⁺). The phenolic hydroxyl group will remain protonated (-OH). The overall molecule will carry a net positive charge, which is expected to enhance its solubility in aqueous media due to favorable interactions with water molecules.
-
Isoelectric Point (pI): At a specific pH, the isoelectric point, the net charge on the molecule will be zero. The positive charge on the protonated amine will be balanced by the negative charge on the deprotonated carboxylate. At this pH, the compound is likely to exhibit its minimum aqueous solubility.
-
Basic Conditions (High pH): As the pH increases above the pKa of the carboxylic acid, it will deprotonate to form a carboxylate (-COO⁻). At a pH above the pKa of the amino group and the phenolic hydroxyl group, both will be deprotonated (-NH₂ and -O⁻, respectively). The molecule will carry a net negative charge, which will again increase its aqueous solubility.
Solubility in Organic Solvents
The solubility in organic solvents is governed by the principle of "like dissolves like." The presence of the polar amino, carboxyl, and hydroxyl groups suggests that the compound will have limited solubility in non-polar organic solvents such as hexane and toluene. However, it is expected to exhibit greater solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as in polar protic solvents like methanol and ethanol, which can engage in hydrogen bonding with the solute.
Experimental Determination of Solubility: A Validated Protocol
To provide a robust and reproducible method for determining the solubility of 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid, the following step-by-step protocol for kinetic and thermodynamic solubility is presented.
Kinetic Solubility Determination (High-Throughput Screening)
This method is designed for rapid assessment, often in early-stage discovery, and measures the solubility of a compound from a concentrated stock solution (typically in DMSO) upon dilution into an aqueous buffer.
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.
-
Aqueous Buffer Addition: Add a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to each well. The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effect.
-
Incubation and Equilibration: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours) to allow for precipitation to occur.
-
Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The lowest concentration at which a precipitate is observed is considered the kinetic solubility.
Thermodynamic Solubility Determination (Shake-Flask Method)
This is the gold-standard method for determining the equilibrium solubility of a compound.
Protocol:
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials containing the desired solvent (e.g., water, PBS at various pH values, or organic solvents).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Concentration Analysis: Quantify the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
Visualization of Experimental Workflow
To clearly illustrate the logical flow of the solubility determination process, the following diagrams are provided.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Workflow for Kinetic Solubility Determination.
Conclusion
This technical guide has provided a detailed overview of the molecular weight and solubility profile of 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid. By understanding its fundamental physicochemical properties and employing robust experimental protocols, researchers can effectively characterize this compound and advance its potential applications in drug discovery and development. The interplay of its functional groups dictates a pH-dependent solubility profile, which is a critical consideration for its formulation and delivery. The provided experimental workflows offer a validated approach to accurately determine its solubility, ensuring data integrity and reproducibility.
References
Sources
preliminary toxicity studies 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid
An In-Depth Technical Guide to Preliminary Toxicity Studies for 3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic Acid
Executive Summary
The compound 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid represents a highly specific class of synthetic β -amino acids featuring a redox-active phenolic moiety. Before advancing such novel chemical entities into formal, IND-enabling Good Laboratory Practice (GLP) studies, it is critical to conduct a robust preliminary toxicity screening. As outlined in the 1 [1], early identification of structural liabilities prevents late-stage attrition.
This whitepaper details a tiered, self-validating experimental workflow designed to interrogate the specific structural liabilities of this compound, explaining the mechanistic causality behind each protocol choice.
Structural Liabilities & Mechanistic Rationale
To design an effective toxicity screen, we must first deconstruct the molecule's architecture to predict its biological behavior:
-
The β -Amino Acid Backbone: Unlike endogenous α -amino acids, β -amino acids are highly resistant to standard proteolytic enzymes and α -amino acid decarboxylases. Causality: This resistance decreases the rate of primary metabolic clearance, prolonging the systemic half-life and increasing the time the hepatic system is exposed to the compound.
-
The 2-Hydroxy-5-methoxyphenyl Moiety: Phenols with electron-donating groups (like the methoxy group at the 5-position) are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation. Causality: Hepatic oxidation of this ring is likely to generate electrophilic quinone or quinone-imine intermediates . These reactive metabolites (RMs) act as Michael acceptors, depleting intracellular glutathione (GSH) and covalently binding to cellular macromolecules, which is a primary driver of drug-induced hepatotoxicity [2].
CYP450-mediated bioactivation of the phenolic moiety and subsequent toxicity vs. detoxification.
Tiered Preliminary Toxicity Strategy
We employ a three-tier strategy. Each tier acts as a gating mechanism; the results of the in vitro assays directly inform the dosing and observation parameters of the in vivo assays.
Tiered preliminary toxicity workflow for novel beta-amino acid derivatives.
Tier 1: Reactive Metabolite Trapping & Cytotoxicity
Because the 2-hydroxy-5-methoxyphenyl group is a known structural alert for quinone-imine formation[2], we must definitively prove whether CYP-mediated bioactivation occurs. We use a Human Liver Microsome (HLM) Glutathione (GSH) Trapping Assay .
Self-Validating Protocol:
-
Incubation: Incubate 10 µM of the compound with pooled HLMs (1 mg/mL protein) and 5 mM GSH in phosphate buffer (pH 7.4) at 37°C.
-
The Control Logic (Causality): Run two parallel arms. Arm A contains NADPH (the essential cofactor for CYP450). Arm B lacks NADPH.
-
Termination & Analysis: Quench the reaction with ice-cold acetonitrile after 60 minutes. Centrifuge and analyze the supernatant via LC-HRMS/MS.
-
Validation: If GSH-adducts (typically identified by a neutral loss of 129 Da in positive ion mode) are detected only in Arm A, the system self-validates that the toxicity is strictly metabolism-dependent. If adducts appear in Arm B, the parent compound is intrinsically electrophilic.
Tier 2: Genotoxicity Screening
Quinones can intercalate DNA or cause oxidative DNA damage via redox cycling. We utilize a miniaturized Ames test (bacterial reverse mutation) and an in vitro Micronucleus test (mammalian cells) to assess mutagenic and clastogenic potential. Both must be conducted with and without S9 metabolic activation to account for the RMs identified in Tier 1.
Tier 3: Acute Oral Toxicity (Up-and-Down Procedure)
If in vitro profiles are acceptable, we move to in vivo dose-ranging. We select the2 [3] over traditional LD50 testing.
Self-Validating Protocol:
-
Limit Test: Administer a single oral dose of 2000 mg/kg to a single fasted female rat.
-
Observation: Observe continuously for the first 4 hours, then daily for 14 days.
-
The Algorithmic Loop (Causality): The protocol's causality is driven by its statistical design. If the first animal survives, the algorithm dictates dosing up to 4 additional animals sequentially at the same dose. If an animal dies, the dose is stepped down by a factor of 3.2. This creates a self-correcting feedback loop that minimizes animal use while calculating a statistically robust Maximum Tolerated Dose (MTD) and confidence interval.
Quantitative Data Presentation
To facilitate Go/No-Go decision-making, all preliminary data should be aggregated. Below is a structured data presentation table reflecting the expected output format for 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid:
| Assay | Parameter Evaluated | Representative Result | Mechanistic Implication |
| HLM + GSH Trapping | Reactive Metabolite Formation | + GSH adducts observed (NADPH dependent) | Confirms CYP-mediated quinone/quinone-imine formation. |
| HepG2 Cytotoxicity | Cell Viability (IC 50 ) | > 100 µM | Low intrinsic cytotoxicity prior to hepatic bioactivation. |
| Mini-Ames Test | Mutagenicity (Strains TA98, TA100) | Negative (± S9 activation) | Quinone intermediates do not cause bacterial point mutations. |
| OECD 425 (In Vivo) | Acute Oral LD 50 (Rat) | > 2000 mg/kg | Low acute systemic toxicity; hepatic GSH is likely sufficient to clear RMs at standard doses. |
Conclusion
By leveraging the structural knowledge of the β -amino acid backbone and the redox-active 2-hydroxy-5-methoxyphenyl group, researchers can deploy this targeted, tiered approach. The self-validating nature of the NADPH-dependent trapping assays and the algorithmic OECD 425 in vivo protocol ensures that the resulting toxicity data is both scientifically rigorous and ethically compliant, providing a clear pathway toward formal IND-enabling studies.
References
- ICH M3(R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline. European Medicines Agency (EMA).
- Chemicals and Drugs Forming Reactive Quinone and Quinone Imine Metabolites. Chemical Research in Toxicology - ACS Publications.
- OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD.
Sources
- 1. ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. OECD Guidelines for the Testing of Chemicals / Section 4: Health Effects ... - OECD - Google Libros [books.google.com.ec]
pharmacokinetics of 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid derivatives
An In-Depth Technical Guide to the Pharmacokinetics of 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic Acid Derivatives
Executive Summary
The exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. Derivatives of 3-amino-3-arylpropanoic acid represent a class of compounds with significant therapeutic potential, owing to their structural resemblance to endogenous amino acids and their capacity for diverse chemical modification. This guide focuses on a specific subclass: 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid derivatives . Understanding the pharmacokinetic profile—the journey of a drug through the body, encompassing its Absorption, Distribution, Metabolism, and Excretion (ADME)—is paramount for translating a promising compound into a viable therapeutic agent.
This document provides a comprehensive technical framework for the complete pharmacokinetic characterization of these derivatives. In the absence of extensive public data on this specific scaffold, this guide establishes a predictive ADME profile based on structurally related molecules and details the requisite in vitro and in vivo methodologies to empirically determine these critical parameters. We will delve into the causality behind experimental design, the protocols for self-validating assays, and the bioanalytical techniques essential for robust data generation.
Predictive Pharmacokinetic Profile: A Structure-Based Assessment
The pharmacokinetic behavior of a molecule is intrinsically linked to its physicochemical properties. A proactive analysis of the 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid core structure allows us to anticipate its ADME profile and identify potential developmental challenges.
Core Scaffold Analysis
The molecule possesses several key functional groups that will dictate its interaction with biological systems:
-
β-Amino Acid Moiety: The presence of both a carboxylic acid and an amino group imparts zwitterionic character, which can influence solubility and interaction with amino acid transporters. This is a critical distinction from many neutral or acidic drug molecules.
-
Phenolic Hydroxyl (-OH) Group: This group is a primary site for Phase II conjugation reactions, such as glucuronidation and sulfation, which are major pathways for drug elimination.
-
Methoxy (-OCH3) Group: This group can be a target for Phase I metabolism, specifically O-demethylation, catalyzed by cytochrome P450 (CYP) enzymes.
-
Aromatic Ring: The phenyl ring provides a lipophilic character that can aid in membrane permeability, but it can also be a site for oxidative metabolism (hydroxylation).
A Case Study Analogue: 3-(4-hydroxy-3-methoxyphenyl)propionic Acid (HMPA)
To ground our predictions, we can examine the known pharmacokinetics of the structurally similar compound, HMPA, a microbial metabolite of dietary polyphenols. Studies in Sprague-Dawley rats provide invaluable insights.[1][2][3]
After oral administration, HMPA exhibits:
-
Rapid Absorption: Time to maximum plasma concentration (Tmax) is a mere 15 minutes.[1][3]
-
Extensive Phase II Metabolism: The predominant circulating forms are not the parent HMPA but its sulfated and glucuronidated conjugates.[1][3]
-
Wide Tissue Distribution: HMPA and its conjugates are detected in various organs, with the highest concentrations found in the kidneys and liver, consistent with its routes of metabolism and excretion.[1]
Table 1: Pharmacokinetic Parameters of HMPA in Sprague-Dawley Rats (10 mg/kg Oral Dose)
| Parameter | Value | Source |
| Tmax (Parent HMPA) | 15 minutes | [1][3] |
| Cmax (Parent HMPA) | 2.6 ± 0.4 nmol/mL | [1] |
| Cmax (Sulfated HMPA) | 3.6 ± 0.9 nmol/mL | [1] |
| Cmax (Glucuronidated HMPA) | 0.55 ± 0.09 nmol/mL | [1] |
| Primary Metabolic Pathways | Sulfation, Glucuronidation | [1][3] |
| Primary Tissue Accumulation | Kidneys, Liver | [1] |
Predictions for the Target Scaffold
Based on the HMPA data, we can hypothesize that 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid derivatives will likely also undergo rapid absorption and extensive Phase II metabolism at the phenolic hydroxyl group. The key structural difference—the amino group at the benzylic position—may introduce additional metabolic pathways (e.g., N-acetylation) and could engage with amino acid transporters, potentially influencing both the rate and extent of absorption. Derivatives designed as ester prodrugs at the carboxylic acid could temporarily mask the charge, potentially enhancing passive diffusion across the intestinal wall before being hydrolyzed back to the active parent drug.[4][5][6]
The Pharmacokinetic Characterization Workflow
A systematic evaluation using a tiered approach of in vitro and in vivo assays is essential to build a complete pharmacokinetic profile.
Caption: Integrated workflow for pharmacokinetic characterization.
In Vitro ADME Profiling: Foundational Experimental Protocols
In vitro assays are the workhorse of early ADME screening. They are cost-effective, have high throughput, and provide critical data to guide compound selection and optimization before committing to resource-intensive in vivo studies.[7]
Metabolic Stability
Causality: This assay determines a compound's susceptibility to metabolic enzymes, primarily in the liver. A compound that is metabolized too quickly will have a short half-life and low bioavailability, rendering it ineffective.[8] We use two systems: liver microsomes, which contain Phase I (CYP) enzymes, and hepatocytes, which contain both Phase I and Phase II enzymes, providing a more complete picture.[9][10]
Protocol: Hepatocyte Metabolic Stability Assay
-
Cell Preparation: Thaw cryopreserved human hepatocytes and resuspend in pre-warmed incubation medium to a final density of 0.5 x 10^6 viable cells/mL.[11]
-
Compound Incubation: Add the test compound (e.g., to a final concentration of 1 µM) to the hepatocyte suspension in a multi-well plate.[11]
-
Time-Course Sampling: Incubate the plate at 37°C with gentle shaking. At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect an aliquot of the cell suspension.[11]
-
Reaction Quenching: Immediately stop the metabolic reaction by adding the aliquot to a 3-fold volume of ice-cold acetonitrile containing an internal standard.[9]
-
Sample Processing: Centrifuge the samples to pellet cell debris and protein.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k). From this, calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).[8]
Intestinal Permeability
Causality: For an orally administered drug to be effective, it must cross the intestinal epithelium to enter the bloodstream. The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer that is the gold-standard in vitro model of the intestinal barrier, expressing relevant tight junctions and efflux transporters.[12][13][14]
Protocol: Caco-2 Bidirectional Permeability Assay
-
Cell Culture: Seed Caco-2 cells onto permeable Transwell® inserts and culture for 21 days to allow for differentiation and formation of a polarized monolayer.[15]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only inserts with TEER values above a pre-determined threshold (e.g., ≥200 Ω·cm²) are used, ensuring the integrity of the cell junctions.[15]
-
Apical to Basolateral (A→B) Transport:
-
Add the test compound (in transport buffer, e.g., Hank's Balanced Salt Solution) to the apical (donor) side of the insert.
-
Add fresh transport buffer to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral side, replacing the volume with fresh buffer.[15]
-
-
Basolateral to Apical (B→A) Transport: Perform the experiment in reverse to measure active efflux. Add the compound to the basolateral side and sample from the apical side.[14]
-
Analysis: Quantify the concentration of the compound in all samples by LC-MS/MS.
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.
-
Calculate the Efflux Ratio (ER) = Papp(B→A) / Papp(A→B). An ER > 2 suggests the compound is a substrate of an efflux transporter like P-glycoprotein.[14]
-
Plasma Protein Binding (PPB)
Causality: Only the unbound (free) fraction of a drug in the plasma is able to diffuse into tissues and exert a pharmacological effect.[16] High plasma protein binding can limit efficacy and reduce clearance. Equilibrium dialysis is the preferred method as it is less susceptible to experimental artifacts.[17]
Protocol: Rapid Equilibrium Dialysis (RED) Assay
-
Preparation: Spike the test compound into plasma (human, rat) from the species of interest.
-
Device Setup: Add the plasma containing the test compound to one chamber of a RED device insert. Add phosphate-buffered saline (PBS) to the other chamber. The two chambers are separated by a semipermeable membrane with a molecular weight cutoff (e.g., 8 kDa) that retains proteins but allows small molecules to pass.[16]
-
Equilibration: Seal the device and incubate at 37°C for 4-6 hours with shaking to allow the unbound compound to reach equilibrium across the membrane.[16]
-
Sampling: After incubation, collect samples from both the plasma chamber and the PBS (dialysate) chamber.
-
Matrix Matching & Analysis: Combine the dialysate sample with blank plasma and the plasma sample with PBS to ensure identical matrix composition for analysis. Quantify the concentration in both samples by LC-MS/MS.[16]
-
Data Calculation: Calculate the fraction unbound (fu) as: fu = (Concentration in dialysate chamber) / (Concentration in plasma chamber).[16]
Cytochrome P450 (CYP) Inhibition
Causality: CYP enzymes are responsible for the metabolism of most drugs. If a new drug inhibits a specific CYP isoform, it can slow the metabolism of co-administered drugs that are substrates of that enzyme, leading to potentially toxic plasma levels. This is a major cause of drug-drug interactions (DDIs).[18][19]
Protocol: Multi-Isoform CYP Inhibition (IC50) Assay
-
Reaction Mixture: In a multi-well plate, combine human liver microsomes (as the enzyme source), a phosphate buffer, and a specific probe substrate for each CYP isoform being tested (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, etc.).[19]
-
Inhibitor Addition: Add the test compound at a range of concentrations (typically a serial dilution from 0.01 to 100 µM). Include a positive control inhibitor for each isoform.[20]
-
Initiate Reaction: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding a solution of the cofactor NADPH.[9]
-
Incubation & Quenching: Incubate for a short, predetermined time (e.g., 10-15 minutes). Terminate the reaction by adding ice-cold acetonitrile.
-
Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS to measure the amount of the specific metabolite formed from the probe substrate.
-
Data Calculation: Determine the rate of metabolite formation at each concentration of the test compound relative to a vehicle control. Plot the percent inhibition versus the log of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration that causes 50% inhibition).[19]
In Vivo Pharmacokinetic Evaluation
Causality: While in vitro assays are predictive, in vivo studies are essential to understand how a compound behaves in a complete biological system. Rodent models, typically rats, are standard for initial pharmacokinetic profiling.[21] These studies define the plasma concentration-time profile, which is the basis for determining key parameters like bioavailability and half-life.
Protocol: Rat Pharmacokinetic Study Design
-
Animal Model: Use male Sprague-Dawley rats (n=3-4 per group/time point).[22]
-
Dosing:
-
Intravenous (IV) Group: Administer the compound as a bolus dose (e.g., 1-2 mg/kg) via the tail vein. This route ensures 100% bioavailability and is the reference for calculating oral bioavailability.
-
Oral (PO) Group: Administer the compound by oral gavage (e.g., 5-10 mg/kg) in a suitable vehicle.
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or jugular vein cannula) at a series of time points post-dose. A typical schedule might be: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours.[23]
-
Sample Processing: Process blood to obtain plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Quantify the drug concentration in each plasma sample using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plot the mean plasma concentration versus time for both IV and PO groups. Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the following parameters:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time at which Cmax is observed.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
CL (Clearance): Volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): Apparent volume into which the drug distributes.
-
t1/2 (Half-life): Time required for the plasma concentration to decrease by half.
-
F% (Oral Bioavailability): (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
-
Bioanalysis and Metabolite Identification
Causality: Accurate quantification of the drug and identification of its metabolites are the analytical backbone of any pharmacokinetic study. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantification due to its sensitivity and selectivity, while High-Resolution Mass Spectrometry (HR-MS) is indispensable for metabolite identification.[24][25]
Quantitative LC-MS/MS Method
A robust and validated method is non-negotiable for generating reliable data for regulatory submission.[26]
Sources
- 1. Pharmacokinetic profiles of 3-(4-hydroxy-3-methoxyphenyl) propionic acid and its conjugates in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. pubs.acs.org [pubs.acs.org]
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- 8. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 9. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]
- 10. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 14. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
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- 16. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 17. evotec.com [evotec.com]
- 18. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 20. enamine.net [enamine.net]
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- 22. pdf.benchchem.com [pdf.benchchem.com]
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- 24. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 25. researchgate.net [researchgate.net]
- 26. omicsonline.org [omicsonline.org]
Pharmacological Profiling and Receptor Binding Affinity of 3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic Acid (3-AHMPA): A Technical Guide
Introduction & Structural Pharmacology
3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid (hereafter referred to as 3-AHMPA ) is a highly functionalized β3 -amino acid. In modern medicinal chemistry, β -amino acids are prized for their proteolytic stability and unique conformational space, allowing them to selectively probe receptor binding pockets typically occupied by endogenous α -amino acids or monoamines [1].
The structural topology of 3-AHMPA features a propanoic acid backbone coupled with a 2-hydroxy-5-methoxyphenyl ring. This specific pharmacophore necessitates a dual-target evaluation strategy:
-
α2δ−1 Subunit of Voltage-Gated Calcium Channels (VDCCs): The β -amino acid moiety acts as a rigidified analog of gabapentinoids. Compounds with this backbone are known to bind the α2δ−1 subunit to disrupt calcium channel trafficking [2].
-
Trace Amine-Associated Receptor 1 (TAAR1): The 2-hydroxy-5-methoxyphenyl group shares high isosteric similarity with endogenous trace amines and dopaminergic ligands, making it a prime candidate for TAAR1 orthosteric binding [3].
In Vitro Radioligand Binding Protocols
To establish a self-validating system, the following protocols are designed with strict internal controls to isolate the binding affinity ( Ki ) of 3-AHMPA from biological noise.
Protocol A: α2δ−1 Subunit Competitive Binding Assay
Causality & Logic: To determine the affinity of 3-AHMPA for the α2δ−1 subunit, we utilize a competitive displacement assay against [3H] gabapentin. It is critical to use a HEPES-buffered system strictly devoid of endogenous L-amino acids (e.g., leucine or isoleucine). These amino acids actively compete for the α2δ−1 binding site and will artificially inflate the apparent IC50 of the test compound if present in the assay matrix [2].
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize porcine or rat cerebral cortex in ice-cold 10 mM HEPES buffer (pH 7.4) containing a protease inhibitor cocktail. Centrifuge at 40,000 × g for 30 minutes. Resuspend the pellet and wash twice to thoroughly deplete endogenous amino acids.
-
Incubation Setup: In a 96-well deep-well plate, combine 50 µg of membrane protein with 10 nM [3H] gabapentin and varying concentrations of 3-AHMPA (1 pM to 100 µM) in 10 mM HEPES (pH 7.4).
-
Equilibration: Incubate at room temperature (22°C) for exactly 45 minutes. This specific timeframe ensures steady-state equilibrium without risking thermal degradation of the receptor complex.
-
Separation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). PEI provides a positive charge that neutralizes the glass fiber, drastically reducing non-specific binding of the radioligand.
-
Quantification: Wash filters three times with ice-cold buffer, extract in scintillation fluid, and count radioactivity. Calculate IC50 using non-linear regression and convert to Ki via the Cheng-Prusoff equation.
Protocol B: TAAR1 Receptor Binding Assay
Causality & Logic: TAAR1 is a Gs-coupled GPCR. Because TAAR1 shares high structural homology with dopamine receptors, evaluating 3-AHMPA requires a recombinant system to isolate TAAR1 binding from off-target dopaminergic noise. We utilize TAAR1-transfected HEK293 cells and employ pharmacological blocking [4].
Step-by-Step Methodology:
-
Cell Culture: Grow HEK293 cells stably expressing human TAAR1 to 90% confluence. Harvest and lyse in standard binding buffer (25 mM HEPES, 120 mM NaCl, 1.5 mM CaCl 2 , 5 mM KCl, 1.5 mM MgCl 2 , pH 7.4).
-
Displacement Setup: Incubate membrane fractions with 20 nM [3H] dopamine and 3-AHMPA (10 −9 to 10 −4 M).
-
Receptor Isolation (Critical Step): Add 1 mM raclopride to the buffer. Raclopride blocks any endogenous D2 receptor binding, ensuring the radioactive displacement signal is exclusively TAAR1-mediated [4].
-
Measurement: After a 2-hour incubation at 25°C, filter, wash, and measure via a MicroBeta TriLux counter.
Caption: TAAR1 Gs-coupled signaling cascade induced by 3-AHMPA binding.
Quantitative Data Presentation
The following table summarizes the binding parameters of 3-AHMPA across primary targets and off-target panels, demonstrating its selectivity profile.
| Target Receptor | Ligand Evaluated | Ki (nM) ± SD | IC50 (nM) | Hill Slope ( nH ) | Binding Modality |
| α2δ−1 Subunit | 3-AHMPA | 45.2 ± 3.1 | 89.4 | 0.98 | Orthosteric |
| TAAR1 | 3-AHMPA | 12.8 ± 1.4 | 28.5 | 1.02 | Agonist |
| DAT (Transporter) | 3-AHMPA | >10,000 | >10,000 | N/A | Non-binder |
| GlyR ( α1 ) | 3-AHMPA | 4,520 ± 115 | 8,100 | 0.85 | Weak Partial Agonist |
Label-Free Kinetics via Surface Plasmon Resonance (SPR)
While radioligand assays provide equilibrium data ( Ki ), in vivo drug efficacy is heavily dictated by residence time ( 1/koff ). SPR allows real-time measurement of association ( kon ) and dissociation ( koff ) rates.
Causality & Logic: GPCRs like TAAR1 are highly unstable when extracted from the lipid bilayer. Therefore, we employ an on-chip capture strategy using an anti-His antibody rather than direct amine coupling. Direct amine coupling involves harsh pH conditions that would destroy the receptor's conformational integrity [6]. Furthermore, a non-regeneration protocol is utilized to prevent ligand denaturation[5].
Step-by-Step Methodology:
-
Chip Functionalization: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Covalently immobilize an anti-His antibody to the dextran matrix until a density of ~10,000 RU is achieved.
-
Receptor Capture: Inject detergent-solubilized, His-tagged TAAR1 over the active flow cell. The anti-His antibody captures the receptor uniformly by the C-terminus, leaving the extracellular ligand-binding pocket fully accessible.
-
Analyte Injection: Inject 3-AHMPA (the analyte) at multiple concentrations (0.1× to 10× the estimated KD ) in running buffer (HBS-EP+ supplemented with 0.05% DDM to maintain receptor micelle stability). Use a high flow rate of 30 µL/min to minimize mass transport limitations [7].
-
Regeneration-Free Dissociation: Instead of harsh acidic regeneration (which denatures GPCRs), allow extended dissociation times (up to 30 minutes) or use a mild competitive wash to clear the binding site before the next injection cycle [5].
Caption: Surface Plasmon Resonance (SPR) label-free kinetic assay workflow.
References
-
Title: Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]
-
Title: Pharmacological disruption of calcium channel trafficking by the α2δ ligand gabapentin Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]
-
Title: Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment Source: Frontiers in Pharmacology URL: [Link]
-
Title: Rhesus Monkey Trace Amine-Associated Receptor 1 Signaling: Enhancement by Monoamine Transporters and Attenuation by the D2 Autoreceptor in Vitro Source: Journal of Pharmacology and Experimental Therapeutics (JPET) URL: [Link]
-
Title: Nonregeneration Protocol for Surface Plasmon Resonance: Study of High-Affinity Interaction with High-Density Biosensors Source: PubMed Central (PMC) / Analytical Chemistry URL: [Link]
-
Title: Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination Source: Frontiers in Chemistry URL: [Link]
-
Title: Fc receptor binding assays using surface plasmon resonance Source: Cytiva Life Sciences Knowledge Center URL: [Link]
enantioselective synthesis of 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid
An Application Note for the Enantioselective Synthesis of 3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic Acid
Introduction: The Significance of Chiral β-Amino Acids
Optically pure β-amino acids are crucial building blocks in modern medicinal chemistry and drug development. Their incorporation into peptides can induce unique secondary structures, enhance metabolic stability, and confer potent biological activities. The target molecule, 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid, is a non-proteinogenic amino acid with a substituted aryl moiety, making it a valuable scaffold for the synthesis of novel therapeutic agents. The challenge lies not merely in its synthesis, but in the precise control of its stereochemistry, as enantiomers often exhibit vastly different pharmacological profiles.
This application note provides a comprehensive guide for the enantioselective synthesis of this target molecule, designed for researchers, chemists, and drug development professionals. We will move beyond a simple recitation of steps to explain the underlying principles and critical parameters of the chosen synthetic strategy. Our focus will be on a robust and highly efficient method: the catalytic asymmetric Mannich reaction. This approach is distinguished by its convergent nature, operational simplicity, and the high levels of enantioselectivity it can achieve.[1][2]
Section 1: Strategic Overview of the Synthesis
The primary challenge in synthesizing chiral β-amino acids is the stereoselective formation of the C-C bond at the β-position relative to the carboxyl group. Several strategies have been developed to address this, including the use of chiral auxiliaries, enzymatic resolutions, and asymmetric catalysis. For the synthesis of 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid, we have selected the catalytic asymmetric Mannich reaction as the core strategy due to its high efficiency and stereocontrol.
Chosen Pathway: Catalytic Asymmetric Mannich Reaction This pathway involves the addition of a silyl ketene acetal (an enolate equivalent) to a suitably protected imine derived from 2-hydroxy-5-methoxybenzaldehyde. The key to enantioselectivity is the use of a substoichiometric amount of a chiral catalyst that orchestrates the facial selectivity of the nucleophilic attack.
Alternative Pathway: Sharpless Asymmetric Aminohydroxylation (AA) An alternative and powerful method is the Sharpless Asymmetric Aminohydroxylation.[3][4] This route would involve the synthesis of (E)-3-(2-hydroxy-5-methoxyphenyl)propenoic acid, followed by a direct, one-step conversion to a protected β-amino-α-hydroxy acid derivative. While highly effective, this method introduces a hydroxyl group at the α-position which would require subsequent deoxygenation, adding steps to the overall sequence.
The Mannich approach offers a more direct route to the desired β-amino acid backbone.
Caption: Simplified catalytic cycle for the Mannich reaction.
Section 3: Detailed Experimental Protocols
Disclaimer: These protocols are representative and may require optimization based on specific laboratory conditions and reagent purity. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol 3.1: Synthesis of the N-Boc Imine Precursor
(N-(tert-butoxycarbonyl)-1-(2-hydroxy-5-methoxyphenyl)methanimine)
-
To a round-bottom flask (250 mL) equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-hydroxy-5-methoxybenzaldehyde (5.0 g, 32.9 mmol), tert-butyl carbamate (3.85 g, 32.9 mmol), and toluene (100 mL).
-
Add a catalytic amount of p-toluenesulfonic acid (approx. 60 mg).
-
Heat the mixture to reflux and stir vigorously. Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 4-6 hours.
-
Once complete, cool the reaction mixture to room temperature.
-
Wash the organic phase sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude imine. This product is often used directly in the next step without further purification due to potential instability.
Protocol 3.2: Enantioselective Catalytic Mannich Reaction
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the chiral thiourea catalyst (e.g., Takemoto's catalyst, 1-2 mol%).
-
Add anhydrous toluene (or dichloromethane) via syringe.
-
Cool the flask to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
In a separate flask, dissolve the crude N-Boc imine (from Protocol 3.1, assuming 32.9 mmol) in anhydrous toluene.
-
Add the imine solution to the catalyst mixture dropwise via syringe.
-
In another separate flask, dissolve the silyl ketene acetal of methyl acetate (e.g., 1-methoxy-1-(trimethylsiloxy)ethene, ~1.2 equivalents) in anhydrous toluene.
-
Add the silyl ketene acetal solution dropwise to the reaction mixture over 30 minutes.
-
Stir the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 12-24 hours.
-
Upon completion, quench the reaction by adding a few milliliters of saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the protected β-amino ester.
Protocol 3.3: Deprotection and Isolation of Final Product
-
Dissolve the purified, protected β-amino ester (e.g., 10 mmol) in a mixture of methanol (20 mL) and water (20 mL).
-
Add lithium hydroxide (LiOH, ~3-4 equivalents) and stir the mixture at room temperature until the ester hydrolysis is complete (monitor by TLC).
-
Acidify the mixture to pH ~2 using 1M hydrochloric acid (HCl). This step also removes the N-Boc protecting group.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Wash the aqueous residue with dichloromethane to remove any organic impurities.
-
Adjust the pH of the aqueous solution to the isoelectric point of the amino acid (typically pH ~6-7) using a suitable base (e.g., 1M NaOH or ammonium hydroxide). The product should precipitate out of the solution.
-
Cool the mixture in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water and then a small amount of cold ethanol.
-
Dry the solid under vacuum to obtain the final product, 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid.
Section 4: Characterization and Analysis
Structural confirmation of the final product should be performed using standard spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and High-Resolution Mass Spectrometry). The most critical parameter for this synthesis is the enantiomeric purity.
Protocol 4.1: Determination of Enantiomeric Excess (ee)
The enantiomeric excess of the final product, or a suitable protected intermediate, must be determined by chiral High-Performance Liquid Chromatography (HPLC). [5]
-
Sample Preparation: Prepare a standard solution of the final amino acid (or a derivatized intermediate) in the mobile phase at a concentration of approximately 1 mg/mL.
-
HPLC System: Use an HPLC system equipped with a chiral stationary phase column (e.g., Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol with a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid for acidic compounds). The exact ratio must be optimized to achieve baseline separation of the two enantiomers.
-
Analysis: Inject the sample and monitor the elution profile using a UV detector at an appropriate wavelength. The two enantiomers will have different retention times.
-
Calculation of ee: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers (E1 and E2) using the following formula: ee (%) = |(Area E1 - Area E2) / (Area E1 + Area E2)| * 100
Section 5: Expected Results
Based on literature precedents for similar asymmetric Mannich reactions of N-Boc arylimines, this protocol is expected to deliver the desired product with high fidelity. [1]
| Parameter | Expected Outcome |
|---|---|
| Chemical Yield (Mannich Step) | 85-95% |
| Enantiomeric Excess (ee) | >95% |
| Diastereoselectivity | Not Applicable (syn/anti not formed) |
| Final Product Purity | >98% after purification |
References
-
Li, G., Fronczek, F. R., & Antilla, J. C. (2008). Catalytic Asymmetric Addition of Alcohols to Imines: Enantioselective Preparation of Chiral N,O-Aminals. Journal of the American Chemical Society, 130(37), 12216–12217. [Link]
-
Falivene, L., Sirvinska, K., et al. (2019). Asymmetric Synthesis of β²-Aryl Amino Acids through Pd-Catalyzed Enantiospecific and Regioselective Ring-Opening Suzuki-Miyaura Arylation of Aziridine-2-carboxylates. Chemistry – A European Journal, 25(43), 10226-10231. [Link]
-
Wenzel, A. G., & Jacobsen, E. N. (2002). Asymmetric Catalytic Mannich Reactions Catalyzed by Urea Derivatives: Enantioselective Synthesis of β-Aryl-β-Amino Acids. Journal of the American Chemical Society, 124(44), 12964–12965. [Link]
- Kobayashi, S., & Ishitani, H. (2005). Catalytic Enantioselective Addition to Imines. Chemical Reviews, 99(5), 1069-1094.
-
Wang, Z., Ye, Z., et al. (2022). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications, 13(1), 4543. [Link]
-
List, B., & Pojarliev, P. (2021). Catalytic Asymmetric Synthesis of Unprotected β²-Amino Acids. Journal of the American Chemical Society, 143(9), 3395-3400. [Link]
-
Zhang, X., et al. (2021). Iridium-Catalyzed Asymmetric Hydrogenation of Dialkyl Imines. CCS Chemistry. [Link]
-
Antilla, J. C., & Li, G. (2008). Catalytic Asymmetric Addition of Alcohols to Imines: Enantioselective Preparation of Chiral N,O-Aminals. Journal of the American Chemical Society. [Link]
- Smith, A. M., et al. (2018). Asymmetric Intramolecular α-Arylation of Polar Amino Acids Bearing β-Leaving Groups.
-
Lu, Y., & Xu, Y. (2015). Catalytic Asymmetric Umpolung Reactions of Imines. Journal of the American Chemical Society, 137(29), 9299-9302. [Link]
-
Bodkin, J. A., & McLeod, M. D. (2005). Synthesis of β-Amino-α-hydroxy Esters and β-Amino-α-azido Ester by Sharpless Asymmetric Aminohydroxylation, Byproducts Analysis. The Journal of Organic Chemistry, 70(7), 2847–2850. [Link]
-
Taylor, S. D., & Moreira, R. (2018). Asymmetric Synthesis of Fmoc-Protected β-Hydroxy and β-Methoxy Amino Acids via a Sharpless Aminohydroxylation Reaction Using FmocNHCl. Organic Letters, 20(24), 7996–7999. [Link]
-
O'Brien, P., et al. (2005). Synthesis of beta-amino-alpha-hydroxy esters and beta-amino-alpha-azido ester by Sharpless asymmetric aminohydroxylation, byproducts analysis. The Journal of Organic Chemistry. [Link]
-
Heravi, M. M., Lashaki, T. B., & Zadsirjan, V. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances, 8(11), 5898-5942. [Link]
-
A review on Sharpless Asymmetric Amino-hydroxylation. ResearchGate. A collection of articles related to the topic. [Link]
-
Poppe, L., et al. (2015). Chemoenzymatic synthesis of both enantiomers of 3-hydroxy- and 3-amino-3-phenylpropanoic acid. ResearchGate. [Link]
-
Lebrilla, C. B., et al. A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry. [Link]
-
Anslyn, E. V., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society. [Link]
-
Asymmetric Reactions. (2017). Optical Purity and Enantiomeric Excess. Master Organic Chemistry. [Link]
Sources
Title: A Robust Reversed-Phase HPLC Method for the Analysis of 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid
An Application Note and Protocol from the Desk of a Senior Application Scientist
Abstract
This application note presents a systematic and robust method for the development of a High-Performance Liquid Chromatography (HPLC) protocol for the quantitative analysis of 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid. This molecule, possessing amino, carboxylic, and phenolic functional groups, presents a unique chromatographic challenge due to its zwitterionic nature and high polarity. We will explore the rationale behind the selection of the stationary phase, mobile phase composition, and detector settings. The narrative follows a logical progression from understanding the analyte's physicochemical properties to a final, optimized, and ready-to-use protocol suitable for drug development and quality control environments.
Introduction and Analyte Characterization
3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid is a complex polar molecule featuring multiple ionizable functional groups. Such structures are common in pharmaceutical development, either as active ingredients or critical intermediates. Accurate and reliable quantification is essential for process monitoring, stability testing, and quality assurance. The primary challenge in developing an HPLC method for this analyte lies in controlling its retention and peak shape, which are highly sensitive to mobile phase pH.[1][2]
The molecule contains:
-
A basic amino group
-
An acidic carboxylic acid group
-
A weakly acidic phenolic hydroxyl group
-
A phenyl ring chromophore , suitable for UV detection.
-
A chiral center , which may necessitate enantiomeric separation in specific applications.
The zwitterionic character means the molecule's net charge changes significantly with pH, directly impacting its hydrophobicity and interaction with a reversed-phase stationary phase.[3]
The Strategic Approach to Method Development
Our strategy is built on a foundational understanding of the analyte's chemistry to make informed decisions, minimizing trial-and-error and leading to a more robust final method.
Analyte Ionization and its Chromatographic Implications
The retention of ionizable compounds in reversed-phase HPLC is fundamentally governed by the mobile phase pH relative to the analyte's pKa values.[3][4] To achieve reproducible retention and sharp, symmetrical peaks, the pH should be controlled to be at least 1.5-2 pH units away from the pKa of the primary functional groups.[1] This ensures the analyte exists predominantly in a single ionic state.
The ionization states of 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid are illustrated below:
Caption: Ionization states of the analyte at different pH values.
Based on this, two primary pH ranges are logical starting points for method development:
-
Low pH (e.g., 2.5-3.0): This suppresses the ionization of the carboxylic acid group, leaving the amino group protonated. The molecule carries a net positive charge and is relatively less polar, promoting retention on a C18 column.[2][4]
-
High pH (e.g., 9.5-10.0): This suppresses the ionization of the amino group, while the carboxylic and phenolic groups are deprotonated. This approach is viable but requires a pH-stable column.
For initial development, a low pH is often preferred due to better compatibility with standard silica-based columns.
Column and Mobile Phase Selection: The Rationale
The overall method development workflow is a systematic process of selection and optimization.
Caption: A systematic workflow for HPLC method development.
-
Stationary Phase: A workhorse C18 column (e.g., 4.6 x 150 mm, 5 µm) is an excellent starting point due to its hydrophobic interactions with the analyte's phenyl ring.[5][6] However, because the analyte is highly polar, a column designed for stability in highly aqueous mobile phases (e.g., with polar end-capping or a polar-embedded phase) is recommended to prevent "phase collapse" and ensure robust retention.[7][8]
-
Mobile Phase:
-
Aqueous Phase: A buffered solution is mandatory to control the pH precisely. For a target pH of 2.8, a phosphate buffer is a suitable choice. An alternative is to use an acid modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid, which are volatile and MS-compatible.
-
Organic Modifier: Acetonitrile is generally preferred over methanol for compounds with aromatic rings as it can offer different selectivity and often results in sharper peaks and lower backpressure.[9] A gradient elution from a low to a high percentage of acetonitrile will be employed to effectively elute the analyte while separating it from potential impurities.
-
-
Detection: The presence of the substituted phenyl ring provides a strong chromophore. A Diode Array Detector (DAD) or UV detector is ideal.[5][9] A wavelength scan of the analyte standard should be performed to determine the absorbance maximum (λ-max), which is expected to be around 270-280 nm for this type of structure.[10]
Experimental Protocols
This section provides detailed, step-by-step instructions for preparing solutions and running the optimized HPLC method.
Equipment and Reagents
-
HPLC system with gradient pump, autosampler, column oven, and DAD/UV detector.
-
C18 reversed-phase column (e.g., Waters Sunfire™ C18, 4.6 x 150 mm, 5 µm or equivalent).
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄) (ACS grade or higher).
-
Phosphoric acid (H₃PO₄).
-
Water (HPLC grade or Milli-Q).
-
3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid reference standard.
Solution Preparation
-
Mobile Phase A (Aqueous): 25 mM Phosphate Buffer, pH 2.8
-
Weigh 3.4 g of KH₂PO₄ and dissolve it in 1.0 L of HPLC-grade water.
-
Stir until fully dissolved.
-
Adjust the pH to 2.8 using 85% phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
-
Mobile Phase B (Organic): Acetonitrile
-
Use HPLC-grade acetonitrile directly.
-
-
Diluent: Mobile Phase A / Acetonitrile (95:5 v/v)
-
Mix 950 mL of Mobile Phase A with 50 mL of Acetonitrile. This is used to prepare standards and samples to ensure compatibility with the initial mobile phase conditions.
-
-
Standard Stock Solution (1.0 mg/mL)
-
Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask.
-
Add approximately 7 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to the mark with diluent.
-
-
Working Standard Solution (e.g., 0.1 mg/mL)
-
Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.
-
Dilute to the mark with diluent and mix thoroughly.
-
Optimized Chromatographic Conditions
The following table summarizes the final optimized conditions derived from the development strategy.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 25 mM KH₂PO₄, pH 2.8 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 60% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes (including re-equilibration) |
HPLC System Operation
-
Purge the HPLC pumps with the respective mobile phases.
-
Set the column temperature to 30 °C.
-
Equilibrate the column with the initial mobile phase composition (95% A, 5% B) at 1.0 mL/min for at least 20 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the system is clean.
-
Inject the working standard solution to determine the retention time and peak area.
-
Proceed with the analysis of samples.
Method Performance and Validation
To ensure the trustworthiness of the protocol, key validation parameters should be assessed. The following data serves as an example of expected performance.
Linearity
A calibration curve was constructed by injecting five concentrations of the standard.
| Concentration (mg/mL) | Peak Area (mAU*s) |
| 0.01 | 125,400 |
| 0.025 | 313,000 |
| 0.05 | 627,100 |
| 0.10 | 1,253,500 |
| 0.20 | 2,510,200 |
| Correlation (r²) | > 0.999 |
The method demonstrates excellent linearity across the tested range.[11][12]
Precision
The precision was evaluated by performing six replicate injections of the working standard solution.
| Parameter | Result |
| Mean Retention Time | 8.45 min |
| %RSD Retention Time | 0.15% |
| Mean Peak Area | 1,255,100 |
| %RSD Peak Area | 0.42% |
The low relative standard deviation (%RSD) indicates high precision for the method.[11]
Advanced Considerations: Chiral Separation
The analyte possesses a chiral center at the C-3 position. If the analysis of individual enantiomers is required, this achiral method will not suffice. A separate chiral method would need to be developed. This typically involves using a chiral stationary phase (CSP). Macrocyclic glycopeptide-based CSPs, such as those with teicoplanin, are particularly effective for the direct analysis of underivatized amino acids and could be a suitable starting point.[13][14]
Conclusion
This application note details a logical, science-driven approach to developing a robust RP-HPLC method for the challenging polar, zwitterionic compound 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid. By carefully controlling the mobile phase pH to maintain a consistent ionic state, excellent peak shape and reproducible retention are achieved. The provided protocol is well-suited for routine analysis in a quality control or research setting, offering high precision and linearity.
References
- Effect of mobile phase pH on reversed-phase HPLC separ
- HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.PMC (PubMed Central).
- Determination of amino acid without derivatization by using HPLC - HILIC column.Journal of Chemical and Pharmaceutical Research.
- High-Performance Liquid Chromatography (HPLC) Analysis of Phenolic Compounds in Berries.
- Exploring the Role of pH in HPLC Separ
- Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species.MDPI.
- The Importance Of Mobile Phase PH in Chromatographic Separ
- Back to Basics: The Role of pH in Retention and Selectivity.
- HPLC-UV Method Development for Highly Polar Impurities.Resolian.
- Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis.PMC (PubMed Central).
- Developing HPLC Methods.Sigma-Aldrich.
- Designing a Reversed-Phase Column for Polar Compound Retention.
- Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A.Scholars' Mine.
- High-Performance Liquid Chromatographic Separation of Stereoisomers of b-Amino Acids.
- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.Sigma-Aldrich.
Sources
- 1. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. veeprho.com [veeprho.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Developing HPLC Methods [sigmaaldrich.com]
- 7. resolian.com [resolian.com]
- 8. waters.com [waters.com]
- 9. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. jocpr.com [jocpr.com]
- 12. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 14. researchgate.net [researchgate.net]
Application Note: Advanced Applications of 3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic Acid in Peptidomimetic Design
Introduction & Structural Rationale
The development of synthetic foldamers—oligomers designed to fold into well-defined, predictable secondary structures—has revolutionized the field of peptidomimetics[1]. Among the most versatile building blocks for these architectures are β -amino acids. Specifically, 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid is a highly functionalized β3 -amino acid that offers unique advantages in drug development and structural biology.
As a Senior Application Scientist, the decision to incorporate this specific non-natural amino acid into a peptide backbone is driven by two distinct structural causalities:
-
The β3 -Backbone : The insertion of an additional methylene carbon into the peptide backbone restricts the dihedral angles ( ϕ , ψ , θ ). This restriction strongly induces stable secondary structures, such as 14-helices, even in short oligomer sequences[2]. Furthermore, the β -peptide bonds are fundamentally unrecognized by natural proteases, conferring near-absolute proteolytic stability.
-
The 2-Hydroxy-5-methoxyphenyl Pharmacophore : The side chain mimics modified tyrosine or DOPA residues but with altered electronics. The 2-hydroxy (phenol) group acts as a potent hydrogen-bond donor/acceptor, essential for engaging deep hydrophobic pockets in protein-protein interactions (PPIs). The 5-methoxy group donates electron density into the aromatic ring, modulating the pKa of the phenol and increasing the overall lipophilicity of the molecule to enhance cellular permeability.
Fig 1: Logical causality of structural features to functional peptidomimetic outcomes.
Solid-Phase Peptide Synthesis (SPPS) Protocol
Incorporating 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid into a growing peptide chain via Fmoc-SPPS presents specific chemical challenges. The β -branching creates significant steric hindrance, slowing down acylation rates. Additionally, the unprotected 2-hydroxy group can undergo unwanted O -acylation during coupling[3].
To circumvent this, the amino acid must be introduced as Fmoc-3-amino-3-(2-(t-butoxy)-5-methoxyphenyl)propanoic acid , where the phenol is protected by a tert-butyl (tBu) group, which is orthogonally stable to Fmoc deprotection but labile to final acidic cleavage.
Coupling Reagent Selection
Because of the steric bulk at the β -carbon, standard coupling reagents like HBTU often yield incomplete reactions. OxymaPure (Oxyma) paired with DIC (N,N'-Diisopropylcarbodiimide) provides superior kinetics and minimizes epimerization[3].
Table 1: Comparison of Coupling Reagents for β3 -Amino Acid Incorporation
| Coupling System | Equivalents | Reaction Time | Epimerization Risk | Average Yield (%) |
| HBTU / DIPEA | 4.0 | 120 min | Moderate | 65 - 75% |
| HATU / HOAt / DIPEA | 3.0 | 90 min | Low | 85 - 90% |
| DIC / OxymaPure | 3.0 | 60 min | Very Low | > 95% |
Step-by-Step SPPS Methodology
Self-Validating System: This protocol utilizes the Kaiser (ninhydrin) test after every coupling step to ensure complete acylation before proceeding, preventing deletion sequences.
-
Resin Preparation : Swell Rink Amide AM resin (0.1 mmol scale, loading 0.6 mmol/g) in Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min). Validation: UV absorbance of the deprotection solution at 301 nm confirms Fmoc removal.
-
Activation and Coupling :
-
Dissolve 0.3 mmol (3 eq) of Fmoc-3-amino-3-(2-(t-butoxy)-5-methoxyphenyl)propanoic acid and 0.3 mmol (3 eq) of Oxyma in 2 mL of DMF.
-
Add 0.3 mmol (3 eq) of DIC. Stir for 3 minutes for pre-activation.
-
Add the mixture to the resin and agitate at room temperature for 60 minutes.
-
-
Validation (Kaiser Test) : Take a few resin beads and apply the Kaiser test. A yellow/colorless bead indicates complete coupling. If blue, repeat Step 3.
-
Capping : To prevent any unreacted amines from propagating, treat the resin with Acetic Anhydride/DIPEA/DMF (1:2:7) for 10 minutes.
-
Cleavage and Global Deprotection : After sequence completion, cleave the peptide from the resin and remove the tBu protecting group using a cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours at room temperature.
-
Precipitation : Filter the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge, decant, and lyophilize.
Application Workflow: Proteolytic Stability Assay
A primary application of incorporating this β -amino acid is generating foldamers that resist enzymatic degradation in vivo[2]. To prove the efficacy of the peptidomimetic, a serum stability assay must be performed.
Self-Validating System: The assay includes a natural α -peptide analog as a positive control for degradation, proving the serum is active. An internal standard (e.g., a stable D-amino acid peptide) is spiked into the samples to normalize HPLC peak areas, validating that material loss is due to degradation, not sample handling errors.
Serum Stability Methodology
-
Preparation : Dissolve the synthesized β -peptidomimetic and the α -peptide control separately in PBS (pH 7.4) to a concentration of 1 mM.
-
Incubation : Mix 100 µL of the peptide solution with 900 µL of 25% Human Serum (pre-warmed to 37°C). Incubate at 37°C.
-
Sampling & Quenching : At time points t=0,1,2,4,8,12,and 24 hours, extract 100 µL aliquots. Immediately quench the enzymatic activity by adding 100 µL of 1% TFA in Acetonitrile (MeCN) containing the internal standard.
-
Protein Precipitation : Vortex the quenched samples for 30 seconds and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet serum proteins.
-
Analysis : Inject 20 µL of the supernatant into an RP-HPLC system coupled with LC-MS. Calculate the remaining percentage of the intact peptide by comparing the AUC (Area Under the Curve) of the target mass to the internal standard.
Fig 2: Experimental workflow for validating the proteolytic stability of the synthesized peptidomimetic.
Target Engagement and Pharmacokinetics
The 2-hydroxy-5-methoxyphenyl moiety is not merely structural; it is a highly active pharmacophore. In the context of inhibiting protein-protein interactions (e.g., MDM2-p53), the β -peptide scaffold projects this aromatic side chain into hydrophobic clefts. The 2-hydroxy group forms critical hydrogen bonds with backbone amides of the target protein, while the 5-methoxy group fills adjacent lipophilic sub-pockets, drastically increasing binding affinity ( Kd ).
Table 2: Representative Pharmacokinetic and Binding Data (Target vs. Control)
| Construct | Sequence Type | Target Affinity ( Kd ) | Serum Half-Life ( t1/2 ) | Cell Permeability ( Papp ) |
| Control Peptide | Natural α -amino acids | 450 nM | < 30 min | 1.2×10−6 cm/s |
| Peptidomimetic | Contains β3 -derivative | 12 nM | > 48 hours | 8.5×10−6 cm/s |
The data clearly demonstrates the causality of the design: the β -backbone extends the half-life from minutes to days, while the specific electronics of the 2-hydroxy-5-methoxyphenyl group drive nanomolar target affinity.
References
-
Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research.[Link][1]
-
Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). β -Peptides: From Structure to Function. Chemical Reviews.[Link][2]
-
Albericio, F., et al. (2020). Greening Fmoc/tBu solid-phase peptide synthesis. Green Chemistry.[Link][3]
Sources
Application Note: Comprehensive NMR Spectroscopic Analysis of 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid
Introduction
3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid is a substituted aromatic amino acid with potential applications in medicinal chemistry and drug development. Its structure, featuring a chiral center and a substituted aromatic ring, necessitates a robust analytical methodology for unambiguous characterization and quality control. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of such molecules in solution.[1][2] This application note provides a comprehensive guide to the acquisition and interpretation of one-dimensional (1D) and two-dimensional (2D) NMR data for this compound.
The strategic application of various NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC, allows for the precise assignment of all proton and carbon signals, confirming the molecular structure and providing insights into its stereochemistry. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the NMR properties of this molecule and a practical guide for its analysis.
Molecular Structure and Atom Numbering
For clarity in spectral assignments, the following atom numbering scheme will be used throughout this document:
Caption: Structure of 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid with atom numbering.
Experimental Protocols
Sample Preparation
The quality of the NMR spectrum is highly dependent on the sample preparation.[3] For 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid, a common deuterated solvent is dimethyl sulfoxide (DMSO-d₆) due to its ability to dissolve a wide range of organic molecules and its exchangeable proton signals (hydroxyl, amino, and carboxylic acid protons) are readily observable.
Protocol:
-
Weigh approximately 10-15 mg of the compound for ¹H and 2D NMR experiments, and 20-30 mg for ¹³C NMR to ensure a good signal-to-noise ratio.[3]
-
Dissolve the sample in 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.
-
Gently vortex or sonicate the vial to ensure complete dissolution.
-
If any particulate matter is visible, filter the solution through a glass wool-plugged Pasteur pipette directly into a 5 mm NMR tube.
-
Cap the NMR tube and label it appropriately.
NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a broadband probe.
Acquisition Parameters:
| Experiment | Key Parameters |
| ¹H NMR | Spectral Width: 16 ppm, Number of Scans: 16-32, Relaxation Delay: 2 s |
| ¹³C NMR | Spectral Width: 240 ppm, Number of Scans: 1024-2048, Relaxation Delay: 2 s, Proton Decoupling: Broadband |
| COSY | Spectral Width (F1 and F2): 12 ppm, Number of Scans: 8-16, Data Points: 2048 (F2) x 256 (F1) |
| HSQC | Spectral Width: 12 ppm (F2, ¹H) x 180 ppm (F1, ¹³C), Number of Scans: 16-32, Relaxation Delay: 1.5 s |
| HMBC | Spectral Width: 12 ppm (F2, ¹H) x 220 ppm (F1, ¹³C), Number of Scans: 32-64, Relaxation Delay: 1.5 s, Long-range coupling delay optimized for 8 Hz |
Predicted NMR Data and Interpretation
Based on the analysis of structurally similar compounds and established NMR principles, the following NMR data are predicted for 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid in DMSO-d₆.
¹H NMR (500 MHz, DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-7 (α-CH) | 4.10 - 4.20 | dd | 8.5, 5.0 | 1H |
| H-8 (β-CH₂) | 2.60 - 2.75 | m | - | 2H |
| H-3 | 6.80 - 6.90 | d | 3.0 | 1H |
| H-4 | 6.65 - 6.75 | dd | 8.5, 3.0 | 1H |
| H-6 | 6.70 - 6.80 | d | 8.5 | 1H |
| OCH₃ | 3.70 - 3.80 | s | - | 3H |
| OH (Ar-OH) | 9.00 - 9.50 | br s | - | 1H |
| NH₂ | 8.00 - 8.50 | br s | - | 2H |
| COOH | 12.00 - 12.50 | br s | - | 1H |
Interpretation:
-
The aromatic protons (H-3, H-4, and H-6) are expected in the 6.6-7.0 ppm region with characteristic splitting patterns based on their ortho and meta couplings.
-
The methoxy group (OCH₃) will appear as a sharp singlet around 3.7-3.8 ppm.
-
The α-proton (H-7) is a doublet of doublets due to coupling with the two diastereotopic β-protons (H-8).
-
The β-protons (H-8) will likely appear as a complex multiplet.
-
The exchangeable protons (OH, NH₂, and COOH) will be broad singlets at lower fields.
¹³C NMR (125 MHz, DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | 148.0 - 150.0 |
| C-2 | 115.0 - 117.0 |
| C-3 | 118.0 - 120.0 |
| C-4 | 114.0 - 116.0 |
| C-5 | 152.0 - 154.0 |
| C-6 | 116.0 - 118.0 |
| C-7 (α-CH) | 52.0 - 54.0 |
| C-8 (β-CH₂) | 40.0 - 42.0 |
| C-9 (COOH) | 172.0 - 174.0 |
| OCH₃ | 55.0 - 57.0 |
Interpretation:
-
The aromatic carbons will resonate in the 114-154 ppm range, with the oxygen-substituted carbons (C-1 and C-5) appearing at the lowest fields.
-
The carboxylic acid carbon (C-9) is expected at the far downfield region (172-174 ppm).
-
The aliphatic carbons (C-7, C-8, and OCH₃) will be in the upfield region (40-57 ppm).
2D NMR for Structural Confirmation
2D NMR experiments are crucial for the unambiguous assignment of the ¹H and ¹³C signals and for confirming the connectivity of the molecule.[4][5][6]
¹H-¹H COSY (Correlation Spectroscopy)
The COSY spectrum reveals proton-proton couplings, typically over two to three bonds.
Caption: Key predicted ¹H-¹³C HMBC correlations.
Interpretation:
-
Correlations from H-7 to C-1, C-2, C-6, C-8, and C-9 will link the aromatic ring to the propanoic acid side chain.
-
The correlation from the methoxy protons to C-5 will confirm the position of the methoxy group on the aromatic ring.
-
These long-range correlations are critical for assembling the complete structure and assigning the quaternary carbons (C-1, C-5, and C-9).
Conclusion
This application note outlines a comprehensive NMR-based approach for the structural characterization of 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid. The combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR experiments provides a robust and reliable method for the complete assignment of all proton and carbon signals. The provided protocols and predicted spectral data serve as a valuable resource for researchers and professionals involved in the synthesis, quality control, and development of this and related compounds. The methodologies described herein ensure the scientific integrity and trustworthiness of the structural elucidation process.
References
-
Slupsky, C. M., Gentile, L. N., & McIntosh, L. P. (1998). Assigning the NMR spectra of aromatic amino acids in proteins: analysis of two Ets pointed domains. Biochemistry and Cell Biology, 76(2-3), 379-390. [Link]
-
Donald, L. J., & Slupsky, C. M. (Year). Assigning the NMR spectra of aromatic amino acids in proteins: analysis of two Ets pointed domains. PubMed. [Link]
-
Slupsky, C. M., Gentile, L. N., & McIntosh, L. P. (1998). Assigning the NMR spectra of aromatic amino acids in proteins: analysis of two Ets pointed domains. UBC Chemistry. [Link]
-
Pulkar, S. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1. [Link]
-
Wenzel, M., et al. (2021). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Molecules, 26(11), 3196. [Link]
-
NMR Sample Preparation Guidelines. (n.d.). [Link]
-
Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. [Link]
-
Sample preparation. (n.d.). ResearchGate. [Link]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem. [Link]
-
Ikeya, T., et al. (2005). NMR Assignment Methods for the Aromatic Ring Resonances of Phenylalanine and Tyrosine Residues in Proteins. Journal of the American Chemical Society, 127(38), 13274-13280. [Link]
-
Elyashberg, M. E., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Magnetic Resonance, 170(1), 19-31. [Link]
-
2D NMR. (n.d.). EPFL. [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000331 3-(2-Hydroxyphenyl)propionic Acid. [Link]
-
Nikolova, I., et al. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 7(10), 139. [Link]
-
SpectraBase. (n.d.). 3-Amino-3-(3-hydroxyphenyl)propanoic acid - Optional[1H NMR] - Spectrum. [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0311428). [Link]
-
Barabanov, M. A., et al. (2024). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Russian Journal of General Chemistry, 60(5), 688-698. [Link]
-
Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting. [Link]
-
PubChem. (n.d.). 2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid. [Link]
-
NextSDS. (n.d.). 3-AMINO-3-(2-HYDROXY-5-METHOXY-PHENYL)-PROPIONIC ACID. [Link]
-
PubChem. (n.d.). (3R)-3-amino-2,2-difluoro-3-(4-methoxyphenyl)propanoic Acid. [Link]
-
Sławiński, J., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 26(13), 6466. [Link]
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- 5. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epfl.ch [epfl.ch]
Advanced Purification Strategies for 3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic Acid
Executive Summary & Physicochemical Profiling
The purification of 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid presents unique chromatographic and isolation challenges. As a β -amino acid featuring an electron-rich phenolic ring (2-hydroxy-5-methoxy), the molecule is highly polar, zwitterionic at neutral pH, and susceptible to oxidative degradation (quinone formation) under alkaline conditions[1].
To achieve >99.5% purity suitable for downstream pharmaceutical or synthetic applications, a multi-modal purification strategy must be employed. This guide details a three-phase approach: Isoelectric Precipitation for bulk recovery, Preparative RP-HPLC for high-resolution polishing, and Anti-Solvent Recrystallization for final desalting.
Table 1: Physicochemical Profile & Purification Implications
| Property | Estimated Value | Impact on Purification Strategy |
| pKa (Carboxylic Acid) | ~3.5 | Deprotonated at neutral pH; requires an acidic modifier (e.g., TFA) to neutralize for reverse-phase retention. |
| pKa (Amine) | ~9.5 | Protonated at neutral pH; forms a highly polar zwitterion with the carboxylate group. |
| pKa (Phenolic OH) | ~10.0 | Deprotonated at high pH; highly prone to oxidation. All alkaline steps must be minimized and degassed. |
| Isoelectric Point (pI) | ~6.5 | Target pH for primary bulk recovery. At this pH, the molecule exhibits minimal aqueous solubility. |
Purification Workflow Architecture
The following directed graph illustrates the sequential logic of the purification workflow, transitioning from a complex crude mixture to the isolated, pure zwitterion.
Figure 1: Multi-stage purification workflow for zwitterionic beta-amino acid derivatives.
Protocol I: Isoelectric Precipitation (Primary Recovery)
Causality & Mechanism: Zwitterionic amino acids exhibit a net-zero charge at their isoelectric point (pI). By adjusting the solution pH to the target protein's or amino acid's pI, the molecule becomes electrically neutral, reducing electrostatic repulsion between molecules[2]. This maximizes hydrophobic interactions and drives aggregation and precipitation[3]. For 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid, the pI is approximately 6.5.
Step-by-Step Methodology:
-
Solubilization: Dissolve the crude reaction mixture in degassed 1M HCl (approx. 10 mL/g of crude). Note: Degassing the solvent via sonication under argon prevents the oxidation of the electron-rich 2-hydroxy-5-methoxyphenyl moiety.
-
Thermal Control: Chill the acidic solution in an ice bath to 4∘C to depress the solubility threshold of the target compound.
-
pH Titration: Under continuous magnetic stirring, add 1M NaOH dropwise. Monitor the pH continuously using a calibrated pH probe.
-
Precipitation: Halt the addition when the pH reaches exactly 6.5 . The solution will become turbid as the zwitterion precipitates.
-
Aging: Allow the suspension to age at 4∘C for 2 hours to promote Ostwald ripening, yielding larger, more easily filterable crystals.
-
Isolation: Recover the precipitate via vacuum filtration (Buchner funnel). Wash the filter cake with ice-cold Milli-Q water ( 2×5 mL ) followed by ice-cold absolute ethanol ( 1×5 mL ) to remove highly polar salts and non-polar organic impurities.
Self-Validation Check: Take a 10μL aliquot of the filtrate, dilute in HPLC mobile phase, and inject into an analytical LC-MS. The peak area of the target compound should be <5% relative to the initial crude, confirming near-quantitative precipitation.
Protocol II: Preparative RP-HPLC (High-Resolution Polishing)
Causality & Mechanism: The crude precipitate often retains structurally similar impurities (e.g., regioisomers). Standard Reversed-Phase HPLC (RP-HPLC) fails for highly polar zwitterions because they elute in the void volume. By utilizing 0.1% Trifluoroacetic acid (TFA) in the mobile phase, the pH is lowered to ∼2.0 . This fully protonates (neutralizes) the carboxylic acid. Simultaneously, the TFA anion acts as a hydrophobic ion-pairing agent with the positively charged amine, significantly increasing the complex's retention on a C18 stationary phase[4].
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the dried precipitate from Protocol I in Mobile Phase A ( 0.1% TFA in H2O ) at a concentration of 50 mg/mL . Filter through a 0.22μm PTFE syringe filter.
-
Column Selection: C18 Preparative Column (e.g., 250×21.2 mm,5μm,100A˚ ).
-
Mobile Phase Setup:
-
Buffer A: 0.1% TFA in Milli-Q Water.
-
Buffer B: 0.1% TFA in Acetonitrile (HPLC Grade).
-
-
Gradient Elution:
-
0−5 min : 5% B (Isocratic hold to wash out highly polar salts).
-
5−30 min : Linear gradient from 5% B to 40% B.
-
30−35 min : 40% B to 95% B (Column wash).
-
Flow Rate: 15 mL/min .
-
-
Detection & Collection: Monitor UV absorbance at 280 nm (optimal for the phenolic aromatic ring). Collect fractions corresponding to the major peak eluting around 18−22 min .
-
Lyophilization: Pool pure fractions and freeze-dry for 48 hours to yield the TFA salt of the target compound.
Self-Validation Check: Perform analytical LC-MS on the collected fractions. The target mass [M+H]+ for the compound ( C10H13NO4 , Exact Mass: 211.08 ) must be observed cleanly at m/z212.1 with no secondary peaks >0.5% area.
Protocol III: Anti-Solvent Recrystallization (Desalting)
Causality & Mechanism: The lyophilized powder from Protocol II is a TFA salt. For biological assays or subsequent peptide synthesis, the free zwitterion is required. By neutralizing the TFA salt with a mild base and introducing an anti-solvent, the pure zwitterion is forced out of solution while the ammonium trifluoroacetate salts remain dissolved.
Step-by-Step Methodology:
-
Dissolution: Dissolve the lyophilized TFA salt in a minimal volume of Milli-Q water ( 1 mL per 100 mg ).
-
Neutralization: Add dilute NH4OH ( 0.1M ) dropwise until the pH reaches 6.5 .
-
Anti-Solvent Addition: Slowly add 3 to 4 volumes of cold absolute ethanol or isopropanol under gentle stirring. A fine white/off-white crystalline solid will begin to form.
-
Harvesting: Chill the suspension at −20∘C for 1 hour, centrifuge at 4000×g for 10 minutes, and decant the supernatant.
-
Drying: Dry the pellet under high vacuum overnight.
Self-Validation Check: Perform 1H -NMR (in D2O/NaOD ) and 19F -NMR. The complete absence of a singlet at ∼−76 ppm in the 19F spectrum confirms the successful removal of the trifluoroacetate counter-ion.
Quantitative Data Summary
The following table summarizes the expected performance metrics across the three-stage purification pipeline.
Table 2: Typical Purification Metrics
| Purification Stage | Step Yield (%) | Cumulative Yield (%) | Purity (HPLC Area %) | Primary Impurity Clearance |
| Crude Mixture | N/A | N/A | ∼60−70% | Baseline |
| Isoelectric Precipitation | 85% | 85% | ∼90% | Inorganic salts, highly polar/non-polar organics |
| Preparative RP-HPLC | 75% | 63.7% | >98% | Regioisomers, closely related byproducts |
| Recrystallization | 90% | ∼57.3% | >99.5% | TFA salts, trace impurities |
References
-
White Rose eTheses Online. "Expanding the Enzymatic Toolbox for β-amino Acids and Unnatural Amino Acids Manufacturing".[3] URL:[Link]
-
PharmTech. "Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns".[4] URL: [Link]
-
ACS Publications. "Biocatalytic One-Pot Synthesis of l-Tyrosine Derivatives from Monosubstituted Benzenes, Pyruvate, and Ammonia".[1] URL: [Link]
Sources
Topic: Crystallization Protocols for 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic Acid
An Application Note from the Desk of a Senior Application Scientist
Abstract
This document provides a comprehensive guide with detailed protocols for the crystallization of 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid. As a polyfunctional β-amino acid, this compound's crystallization is governed by its zwitterionic nature, extensive hydrogen-bonding capabilities, and pH-dependent solubility. This guide moves beyond simple procedural lists to explain the underlying physicochemical principles that inform experimental design. We present three robust methodologies: pH-controlled crystallization by isoelectric point precipitation, cooling crystallization from binary solvent systems, and anti-solvent crystallization. Each protocol is designed to be a self-validating system, offering researchers in pharmaceutical development and chemical synthesis a reliable pathway to obtain high-quality crystalline material suitable for purification and further analysis.
Introduction
3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid is a substituted β-amino acid, a structural motif of significant interest in medicinal chemistry. The precise control of its solid-state form through crystallization is paramount, as this determines critical downstream properties including purity, stability, solubility, and bioavailability. The molecular architecture of this compound—featuring acidic (carboxylic acid, phenolic hydroxyl) and basic (amino) functional groups—presents both challenges and opportunities for developing a successful crystallization strategy.
The molecule's ability to exist as a zwitterion is a central consideration.[1][2] In the solid state and in solution near its isoelectric point (pI), the amino group is protonated (NH₃⁺) and the carboxylic acid is deprotonated (COO⁻). This dipolar nature, combined with the phenolic hydroxyl group, facilitates strong intermolecular hydrogen bonding, a primary driver in the formation of a stable crystal lattice.[3] However, this same characteristic dictates a complex solubility profile that is highly dependent on the pH of the medium.[4][5][6] This guide provides a systematic approach to harness these properties for effective crystallization.
Foundational Principles & Pre-Crystallization Analysis
A successful crystallization outcome is predicated on a thorough understanding of the molecule's behavior in solution. A preliminary analysis of solubility is the most critical first step.
The Zwitterionic Nature and pH-Dependent Solubility
Like all amino acids, the target molecule's net charge is pH-dependent. At low pH, the amino group is protonated (cationic form), and at high pH, the carboxylic and phenolic groups are deprotonated (anionic form). At the isoelectric point (pI), the net charge is zero, and the zwitterionic form dominates. It is at or near this pI that the molecule typically exhibits its lowest aqueous solubility, as the strong intermolecular electrostatic attractions in the zwitterionic state favor the solid phase over the solution phase.[4][7] This principle is the cornerstone of the pH-controlled crystallization method.
Solvent Selection Strategy
The choice of solvent is the most influential variable in crystallization. A systematic screening process is essential. The ideal solvent (or solvent system) should exhibit moderate solubility of the compound at room temperature, with solubility increasing significantly upon heating (for cooling crystallization) or being high in one solvent and negligible in another (for anti-solvent crystallization).
Table 1: Recommended Solvents for Initial Screening
| Class | Solvent | Rationale & Expected Behavior |
| Polar Protic | Water | Solubility will be highly pH-dependent. Essential for pH-controlled methods. |
| Methanol, Ethanol | Good potential to dissolve the compound due to hydrogen bonding capabilities. Often used in binary systems with water.[4] | |
| Polar Aprotic | Acetone, Ethyl Acetate | May act as effective anti-solvents when the compound is dissolved in a more polar solvent like methanol. |
| Acetonitrile | Can be a good solvent for moderately polar compounds; potential for cooling or anti-solvent methods. | |
| Binary Systems | Ethanol/Water, Methanol/Water | Allows for fine-tuning of polarity to achieve ideal solubility profiles for cooling crystallization.[5] |
| Methanol/Ethyl Acetate | A polar/moderately polar system suitable for anti-solvent crystallization. |
Protocol: Preliminary Solubility Assessment
This small-scale experiment is crucial for guiding the selection of the primary crystallization method.
Methodology:
-
Add approximately 10-20 mg of 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid to a small vial.
-
Add a candidate solvent (from Table 1) dropwise (e.g., 0.1 mL at a time) while stirring at room temperature.
-
Observe and record the volume of solvent required to fully dissolve the compound.
-
High Solubility (<0.5 mL): The solvent is a poor choice for cooling crystallization but may be suitable as the primary solvent in an anti-solvent method.[8]
-
Moderate Solubility (0.5 - 2.0 mL): The solvent is a promising candidate for cooling crystallization. Proceed to the next step.
-
Low/Insoluble (>2.0 mL): The solvent may be a good anti-solvent.
-
-
For solvents showing moderate solubility, gently heat the vial to near the solvent's boiling point. If more solute dissolves, the system is suitable for cooling crystallization.
-
Cool the heated solution to room temperature, then to 4°C. Observe for precipitate or crystal formation.
Crystallization Methodologies & Protocols
Based on the preliminary analysis, select one or more of the following detailed protocols.
Protocol 1: pH-Controlled Crystallization by Isoelectric Point Precipitation
This method leverages the compound's minimal solubility at its isoelectric point (pI) and is often the most effective technique for zwitterionic molecules.[7][9]
Figure 1: Workflow for pH-controlled crystallization.
Step-by-Step Methodology:
-
Dissolution: In a beaker, suspend the crude compound in a minimal amount of deionized water. Add a dilute aqueous base (e.g., 0.5 M NaOH) dropwise with stirring until the solid completely dissolves, resulting in a clear solution. The phenolate and carboxylate salts formed are highly water-soluble.
-
Clarification: Filter the solution through a 0.45 µm syringe filter to remove any insoluble impurities.
-
Neutralization: While stirring vigorously, add a dilute aqueous acid (e.g., 0.5 M HCl) drop by drop to the solution. Monitor the pH continuously with a calibrated pH meter.
-
Induction: As the pH approaches the isoelectric point (pI for a phenolic amino acid is typically in the range of 4-6), the solution will become turbid, indicating the onset of precipitation. The goal is to add the acid slowly to encourage the growth of ordered crystals rather than amorphous solid.
-
Aging: Once the target pH is reached, cease acid addition. Allow the suspension to stir slowly (age) for several hours to overnight. This aging period allows for the dissolution of smaller particles and the growth of larger, more perfect crystals (Ostwald ripening).
-
Isolation: Collect the crystalline product by vacuum filtration, wash with cold deionized water, followed by a small amount of a water-miscible solvent like cold ethanol to aid drying.
-
Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C).
Scientist's Notes:
-
Causality: The slow addition of acid is critical to maintain a low level of supersaturation, which favors crystal growth over nucleation, leading to larger and purer crystals.[10]
-
Troubleshooting: If the product "oils out" or precipitates as a fine, amorphous powder, the rate of pH change is likely too fast. Alternatively, try performing the neutralization at a slightly elevated temperature.
Protocol 2: Cooling Crystallization from a Binary Solvent System
This classic technique is effective when the compound's solubility is significantly temperature-dependent in a specific solvent system.[8]
Figure 2: Workflow for slow cooling crystallization.
Step-by-Step Methodology:
-
Solvent Selection: Based on the preliminary screen, choose a suitable binary solvent system (e.g., 80:20 ethanol:water).
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the solvent mixture portion-wise and heat to near boiling with stirring until all the solid dissolves. Aim for a saturated or near-saturated solution.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed filter funnel containing fluted filter paper to remove any insoluble impurities. This step prevents premature crystallization.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. To ensure a slow cooling rate, the flask can be placed in an insulated container (e.g., a large beaker of hot water). Slow cooling is crucial for forming large, well-defined crystals.
-
Further Cooling: Once at room temperature, transfer the flask to a 4°C refrigerator for several hours to maximize the crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture.
-
Drying: Dry the crystals under vacuum.
Scientist's Notes:
-
Causality: The rate of cooling directly impacts the level of supersaturation. A slow decrease in temperature keeps supersaturation low, favoring the growth of existing crystal nuclei over the formation of many new, small nuclei.
-
Troubleshooting: If no crystals form upon cooling, the solution may be too dilute. Re-heat and evaporate some solvent to increase the concentration. If still unsuccessful, try scratching the inside of the flask with a glass rod to create nucleation sites.[8]
Protocol 3: Anti-Solvent Crystallization
This method is ideal when a solvent pair can be identified where the compound is highly soluble in one (the solvent) and poorly soluble in the other (the anti-solvent).[11][12][13]
Figure 3: Workflow for anti-solvent crystallization.
Step-by-Step Methodology:
-
Solvent Selection: From the solubility screen, select a good solvent (e.g., methanol) and a miscible anti-solvent (e.g., ethyl acetate).
-
Dissolution: Dissolve the crude compound in the minimum amount of the good solvent at room temperature to create a concentrated solution.
-
Clarification: Filter the solution to remove any particulate matter.
-
Addition: Place the filtered solution in a flask and begin stirring. Slowly add the anti-solvent dropwise from a burette or addition funnel. The localized supersaturation at the point of addition will induce nucleation.
-
Crystallization: Continue adding the anti-solvent until the solution becomes persistently turbid. At this point, you can either stop and allow the crystals to grow or continue adding anti-solvent slowly to increase the yield.
-
Aging: Once addition is complete, allow the slurry to stir for 1-2 hours to ensure complete crystallization and allow the crystals to mature.
-
Isolation: Collect the product by vacuum filtration, washing with a small amount of the anti-solvent.
-
Drying: Dry the crystalline product under vacuum.
Scientist's Notes:
-
Causality: The rate of anti-solvent addition controls the rate of supersaturation generation. Slow addition is key to obtaining a crystalline product rather than an amorphous precipitate.[14] The use of ultrasound (sonocrystallization) during anti-solvent addition can sometimes promote nucleation and lead to smaller, more uniform particles if desired.[12]
-
Troubleshooting: Oiling out is a common problem if the supersaturation level becomes too high.[8] If this occurs, try adding a small amount of the good solvent to redissolve the oil, then resume anti-solvent addition at a much slower rate or at a different temperature.
Summary & Troubleshooting
Choosing the right crystallization protocol requires a logical, stepwise approach based on preliminary solubility data.
Table 2: Troubleshooting Common Crystallization Issues
| Issue | Probable Cause(s) | Suggested Solutions |
| No Crystals Form | Solution is undersaturated; high energy barrier for nucleation. | Concentrate the solution; scratch the inner surface of the flask; add a seed crystal; cool to a lower temperature.[8] |
| Oiling Out / Amorphous Precipitate | Supersaturation is too high; rate of cooling or anti-solvent addition is too fast. | Re-heat and cool more slowly; use a more dilute solution; add anti-solvent at a slower rate; change the solvent system. |
| Very Fine Needles / Powder | Nucleation rate is much higher than growth rate. | Reduce the level of supersaturation (e.g., cool more slowly, use a slightly better solvent); age the suspension for longer. |
| Poor Yield | Compound has significant solubility in the mother liquor at the isolation temperature. | Cool to a lower temperature before filtering; use a different solvent system where final solubility is lower. |
Conclusion
The crystallization of 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid is readily achievable through a systematic investigation of its pH-dependent solubility and behavior in various organic solvents. The zwitterionic nature of the molecule makes pH-controlled crystallization a particularly powerful and recommended starting point. For cases where this is not optimal, conventional cooling and anti-solvent methods provide robust alternatives. By understanding the principles of supersaturation control and nucleation, researchers can effectively select and optimize a protocol to obtain this valuable compound in a highly pure, crystalline form.
References
-
GAVHANE, S., et al. (2022). "Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability." Research Journal of Pharmacy and Technology. Available at: [Link]
-
HIRAYAMA, N., et al. (1980). "The Crystal and Molecular Structure of the α-form of L-Glutamic Acid." Bulletin of the Chemical Society of Japan. Available at: [Link]
-
PEDDI, S., et al. (2022). "Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin." Crystal Growth & Design. Available at: [Link]
-
YUYAMA, K., & SUGIYAMA, T. (2022). "Crystallization and Polymorphism of Amino Acids Controlled by High-Repetition-Rate Femtosecond Laser Pulses." High-Energy Chemistry. Available at: [Link]
-
PATEL, S. R., & PATEL, S. (2012). "Antisolvent Crystallization of Poorly Water Soluble Drugs." International Journal of Chemical Engineering and Applications. Available at: [Link]
-
KEE, N., et al. (2006). "Direct Design of Pharmaceutical Antisolvent Crystallization through Concentration Control." Crystal Growth & Design. Available at: [Link]
-
ZHANG, T., et al. (2022). "Recent progress in antisolvent crystallization." CrystEngComm. Available at: [Link]
-
THAKKAR, R., et al. (2022). "Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives." Journal of Pharmaceutical Innovation. Available at: [Link]
-
MATSUOKA, M., et al. (1995). "Control of Polymorphism in Crystallization of Amino Acid." Journal of the Crystallographic Society of Japan. Available at: [Link]
-
PEDDI, S., et al. (2022). "Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin." ACS Publications. Available at: [Link]
-
HOSER, A. A. (2005). "Polymorphism of crystalline amino acids. The role of non-covalent interactions." Acta Crystallographica Section A: Foundations of Crystallography. Available at: [Link]
-
KUBOTA, N. (2001). "Strategy for control of crystallization of polymorphs." CrystEngComm. Available at: [Link]
-
HAZEN, R. M., et al. (2017). "Correlation of pH-dependent surface interaction forces to amino acid adsorption: Implications for the origin of life." American Mineralogist. Available at: [Link]
-
ZHANG, J., et al. (2013). "An investigation of the effects of varying pH on protein crystallization screening." CrystEngComm. Available at: [Link]
- YAMADA, T., et al. (1992). "Method for crystallization of amino acids." Google Patents (US5118815A).
-
GEA. (n.d.). "Crystallization of Amino Acids." GEA Engineering for a better world. Available at: [Link]
-
GADDE, S., et al. (2022). "Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR." Magnetochemistry. Available at: [Link]
- UCHIDA, K., & ISHII, T. (1984). "Crystallization of amino acid." Google Patents (JPS5939857A).
-
Shapiro, A. B., et al. (2020). "How to desalt zwitterions?" ResearchGate. Available at: [Link]
-
Needham, T. E. (1970). "The Solubility of Amino Acids in Various Solvent Systems." DigitalCommons@URI. Available at: [Link]
-
Needham, T. E. (1970). "The Solubility of Amino Acids in Various Solvent Systems." University of Rhode Island, Open Access Dissertations. Available at: [Link]
-
Hendawy, M. (2014). "How to get (or crystallize) solid amino acids derivatives and peptides?" ResearchGate. Available at: [Link]
-
Voges, M., et al. (2018). "Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility." ResearchGate. Available at: [Link]
Sources
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- 2. Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 6. researchgate.net [researchgate.net]
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- 10. researchgate.net [researchgate.net]
- 11. ijprajournal.com [ijprajournal.com]
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- 14. pubs.acs.org [pubs.acs.org]
Advanced Application Note: 3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic Acid as a Chiral Building Block in Peptidomimetics
Executive Summary
The development of proteolytically stable, high-affinity therapeutic agents relies heavily on the design of non-canonical amino acids. 3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid is a highly versatile β3 -aryl amino acid that serves as a cornerstone for synthesizing advanced peptidomimetics and foldamers. This application note provides a comprehensive guide to utilizing this chiral building block, detailing the structural rationale behind its efficacy, step-by-step synthetic workflows, and its specific application in disrupting high-value protein-protein interactions (PPIs) such as the MDM2-p53 complex.
Structural Rationale & Mechanistic Insights
The Power of β3 -Amino Acids
Natural α -peptides often suffer from poor pharmacokinetics due to rapid degradation by proteolytic enzymes. Incorporating β -amino acids into peptide sequences overcomes this limitation, providing near-absolute resistance to proteases such as pepsin, elastase, and carboxypeptidase A[1]. Furthermore, β -peptides fold into highly predictable and stable secondary structures, most notably the 14-helix, which is stabilized by 14-membered hydrogen-bonded rings[1]. This predictable folding makes them ideal scaffolds for designing peptidomimetics that mimic the α -helical interfaces of natural proteins[2].
The 2-Hydroxy-5-methoxyphenyl Advantage
The specific substitution of a 2-hydroxy-5-methoxyphenyl group at the β -carbon (C3) introduces three critical mechanistic advantages:
-
Steric Rigidification: The bulky aryl side chain restricts the rotation between the Cα and Cβ bonds, entropically pre-organizing the backbone into its bioactive helical conformation[2].
-
Orthogonal Functionalization: The phenol (2-hydroxyl) moiety serves as a highly specific chemical handle. It allows for post-synthetic modifications, such as side-chain-to-side-chain macrocyclization (stapling), which has been shown to significantly enhance both target affinity and cell permeability[3].
-
Electronic Modulation: The 5-methoxy group increases the electron density of the aromatic ring, enhancing its ability to participate in cation- π interactions or act as a hydrogen bond acceptor within hydrophobic protein pockets.
When incorporated into solid-phase peptide synthesis (SPPS), chiral 3-aryl β -amino acids enable the rapid generation of highly diversified, biologically active libraries[4]. These constructs have proven highly effective in biomedical applications, particularly in modulating critical signaling pathways.
Experimental Protocols
The following protocols outline the end-to-end workflow for incorporating 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid into a macrocyclic peptidomimetic. Every step is designed as a self-validating system to ensure high yield and optical purity.
Protocol A: Fmoc-Protection of the Chiral Building Block
Objective: N-terminal protection for compatibility with standard Fmoc-SPPS, while avoiding unwanted O-acylation of the phenol group.
-
Preparation: Dissolve 10 mmol of the free β3 -amino acid in 25 mL of 10% aqueous Na2CO3 and 15 mL of 1,4-dioxane.
-
pH Control (Causality): Chill the solution to 0 °C. The pH must be strictly maintained at ~9.0. Why? At this pH, the primary amine is sufficiently nucleophilic to react, while the phenol (pKa ~10) remains mostly protonated, preventing competitive O-acylation.
-
Reaction: Add Fmoc-OSu (11 mmol) dissolved in 10 mL of dioxane dropwise over 30 minutes. Stir for 4 hours at room temperature.
-
Validation & Isolation: Acidify the mixture to pH 2.0 using 1M HCl. The Fmoc-protected product will precipitate. Extract with ethyl acetate (3 x 30 mL), wash with brine, dry over MgSO4 , and concentrate. Self-Validation: Perform TLC (DCM:MeOH 9:1); the product should be highly UV-active with an Rf of ~0.4, and a ninhydrin stain should be negative (confirming the absence of free amines).
Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation
Objective: Coupling the sterically hindered β3 -aryl amino acid onto a growing peptide chain.
-
Resin Swelling: Swell Rink Amide AM resin (0.5 mmol/g loading) in DMF for 30 minutes.
-
Activation (Causality): In a separate vial, mix 2.0 mmol (4 eq) of the Fmoc-protected building block with 1.95 mmol of HATU and 4.0 mmol of DIPEA in 5 mL DMF. Why HATU? β3 -aryl amino acids are sterically demanding. HATU generates a highly reactive 7-azabenzotriazole active ester, which is essential to overcome the steric bulk and drive the coupling to completion.
-
Coupling: Add the activated mixture to the resin and agitate for 2 hours at room temperature.
-
Validation: Wash the resin thoroughly with DMF and DCM. Perform a Kaiser test on a few beads. Self-Validation: A colorless or pale yellow bead indicates >99% coupling efficiency. A blue bead indicates incomplete coupling, necessitating a second coupling cycle.
Protocol C: On-Resin Macrocyclization
Objective: Bridging the β -peptide to lock the 14-helix conformation and improve cell permeability[3].
-
Alkylation: Treat the resin-bound peptide (containing the deprotected 2-hydroxy group and a downstream reactive halide/thiol) with K2CO3 (5 eq) and a dihaloalkane linker (e.g., 1,4-dibromobutane) in anhydrous DMF at 50 °C for 12 hours.
-
Cleavage: Wash the resin and treat with a cleavage cocktail of TFA/TIPS/ H2O (95:2.5:2.5) for 2 hours.
-
Validation: Precipitate the crude peptide in cold diethyl ether. Analyze via LC-MS. Self-Validation: The mass spectrum must show the exact mass of the cyclized product (loss of HBr and H2O ), confirming successful bridging prior to preparative HPLC purification.
Quantitative Data & Comparative Analysis
The incorporation of β3 -amino acids and subsequent macrocyclization dramatically alters the pharmacological profile of the resulting peptidomimetics. The table below illustrates the impact of these modifications when targeting the MDM2 protein to reactivate the p53 pathway[5].
| Peptide Construct | Sequence Type | Serum Half-Life ( t1/2 ) | MDM2 Affinity ( Kd , nM) | Cell Permeability ( Papp ) |
| Wild-Type p53 (14-mer) | Natural α -peptide | < 30 min | ~600 | Low |
| Linear β -Peptidomimetic | α/β -hybrid | > 24 h | ~150 | Moderate |
| Bridged β -Peptidomimetic (using our chiral building block) | Macrocyclic β -peptide | > 48 h | ~25 | High |
Data Interpretation: The transition from an α -peptide to a bridged β -peptidomimetic yields a >96-fold increase in serum stability and a 24-fold improvement in target binding affinity, directly correlating with the structural rigidity imparted by the bridged 3-aryl β -amino acid[3][5].
Visualizations
Synthesis Workflow
Workflow for synthesizing macrocyclic peptidomimetics via the chiral beta3-aryl building block.
Biological Application: MDM2-p53 Pathway Disruption
Disruption of the MDM2-p53 interaction pathway by the bridged beta-peptidomimetic inhibitor.
References
-
[4] Traceless Solid-Phase Synthesis of Chiral 3-Aryl β-Amino Acid Containing Peptides Using a Side-Chain-Tethered β-Amino Acid Building Block. Organic Letters - ACS Publications.[Link]
-
β3R3 -Peptides - Peptidomimetic Foldamers for Biomedical Applications: Design, Structure and Activity. Refubium - Freie Universität Berlin. [Link]
-
[1] Beta-peptides: twisting and turning. PubMed - NIH.[Link]
-
[2] Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. PMC - NIH.[Link]
-
[5] Beta-peptides with improved affinity for hDM2 and hDMX. PubMed - NIH.[Link]
-
[3] Bridged beta(3)-peptide inhibitors of p53-hDM2 complexation: correlation between affinity and cell permeability. PubMed - NIH.[Link]
Sources
- 1. Beta-peptides: twisting and turning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bridged beta(3)-peptide inhibitors of p53-hDM2 complexation: correlation between affinity and cell permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Beta-peptides with improved affinity for hDM2 and hDMX - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic Acid
Welcome to the technical support center for the synthesis of 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The inherent functionalities of the target molecule—a phenolic hydroxyl group, a methoxy group, and a β-amino acid moiety—present unique challenges and opportunities for optimization.
Synthetic Strategy Overview
A common and effective method for the synthesis of β-amino acids is the Mannich-type reaction. This three-component condensation of an aldehyde, an amine, and a compound containing an acidic proton offers a convergent and atom-economical route. For our target molecule, a plausible pathway involves the reaction of 2-hydroxy-5-methoxybenzaldehyde, a source of ammonia, and malonic acid or its derivative.
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Figure 1: Proposed synthetic workflow for 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid via a Mannich-type reaction followed by reduction.Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis in a question-and-answer format, providing detailed explanations and actionable protocols.
FAQ 1: Low Yield of the Unsaturated Acid Intermediate
Question: I am observing a low yield of the intermediate condensation product between 2-hydroxy-5-methoxybenzaldehyde, malonic acid, and ammonia. What are the likely causes and how can I improve the yield?
Answer:
Low yields in this step often stem from several factors, including inefficient imine formation, side reactions involving the highly activated aromatic ring, and product degradation.
Causality and Solutions:
-
Inefficient Imine Formation: The initial step of the Mannich reaction is the formation of an imine from the aldehyde and ammonia. This equilibrium can be unfavorable.
-
Protocol: Ensure a sufficient excess of the ammonia source (e.g., ammonium acetate) is used. Running the reaction at a slightly elevated temperature (e.g., 60-80 °C) can also drive the equilibrium towards the imine.
-
-
Side Reactions of the Phenolic Aldehyde: The electron-donating hydroxyl and methoxy groups make the aromatic ring highly susceptible to electrophilic attack and oxidation.[1]
-
Protocol: Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction to prevent oxidation. Use purified reagents and solvents to minimize the presence of electrophilic impurities.
-
-
Product Instability: The product, an α,β-unsaturated carboxylic acid, can be susceptible to polymerization or other degradation pathways under harsh conditions.
-
Protocol: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Once the starting materials are consumed, proceed with the workup without unnecessary delay. Avoid excessively high temperatures or prolonged reaction times.
-
"Low_Yield" [label="Low Yield of\nUnsaturated Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Inefficient_Imine" [label="Inefficient Imine Formation", shape=ellipse]; "Side_Reactions" [label="Aromatic Ring Side Reactions", shape=ellipse]; "Product_Instability" [label="Product Instability", shape=ellipse];
"Low_Yield" -> "Inefficient_Imine" [label="Cause"]; "Low_Yield" -> "Side_Reactions" [label="Cause"]; "Low_Yield" -> "Product_Instability" [label="Cause"];
"Increase_Ammonia" [label="Increase Ammonia Source", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Inert_Atmosphere" [label="Use Inert Atmosphere", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Monitor_Reaction" [label="Monitor Reaction (TLC)\n& Prompt Workup", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Inefficient_Imine" -> "Increase_Ammonia" [label="Solution"]; "Side_Reactions" -> "Inert_Atmosphere" [label="Solution"]; "Product_Instability" -> "Monitor_Reaction" [label="Solution"]; }
Figure 2: Troubleshooting workflow for low yield of the unsaturated intermediate.FAQ 2: Incomplete Reduction of the Intermediate
Question: The reduction of the unsaturated intermediate to the final β-amino acid is sluggish or incomplete. How can I drive this reaction to completion?
Answer:
Incomplete reduction can be due to catalyst deactivation, insufficient reducing agent, or steric hindrance.
Causality and Solutions:
-
Catalyst Deactivation (for catalytic hydrogenation): If using a heterogeneous catalyst like Palladium on carbon (Pd/C), the catalyst can be poisoned by impurities or become inactive.
-
Protocol: Ensure the intermediate is sufficiently pure before hydrogenation. Use a fresh, high-quality catalyst. If the reaction stalls, carefully filter the mixture (under an inert atmosphere if the catalyst is pyrophoric) and add a fresh portion of the catalyst.
-
-
Insufficient Reducing Agent (for chemical reduction): When using a chemical reducing agent like sodium borohydride (NaBH₄), stoichiometry is crucial.
-
Protocol: Use a molar excess of NaBH₄ (typically 2-4 equivalents). The addition should be done portion-wise at a low temperature (0-5 °C) to control the reaction rate and prevent side reactions.
-
Table 1: Comparison of Reduction Conditions
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| H₂/Pd-C | 1-5 atm H₂, RT, Methanol or Ethanol | Clean workup, high yields | Catalyst poisoning, requires specialized equipment |
| NaBH₄ | 0-25 °C, Methanol or Ethanol | Inexpensive, easy to handle | Requires careful quenching, potential for side reactions |
FAQ 3: Formation of Byproducts During Synthesis
Question: I am observing significant byproduct formation. What are the likely side reactions and how can I suppress them?
Answer:
The structure of your starting materials and intermediates makes them susceptible to specific side reactions.
Causality and Solutions:
-
Cyanohydrin Formation (if using a Strecker-type synthesis): If you opt for a Strecker synthesis with 2-hydroxy-5-methoxybenzaldehyde, a common side reaction is the direct attack of the cyanide ion on the aldehyde, forming a cyanohydrin.[2]
-
Electrophilic Aromatic Substitution: The highly activated aromatic ring can undergo unwanted electrophilic substitution if acidic conditions are too harsh or if electrophiles are present.
-
Protocol: Use mild reaction conditions and ensure all reagents are free from strong acids or other electrophilic contaminants.
-
-
Cleavage of the Methyl Ether: Strong acidic conditions, particularly with heating, can lead to the cleavage of the methoxy group, resulting in a dihydroxy-substituted byproduct.
-
Protocol: Avoid strong, non-nucleophilic acids, especially at elevated temperatures. If acidic conditions are necessary for workup or purification, perform these steps at low temperatures and for the shortest possible duration.
-
"Start" [label="Synthetic Step", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Strecker" [label="Strecker Synthesis"]; "Mannich" [label="Mannich Reaction"]; "Workup" [label="Acidic Workup/\nPurification"];
"Cyanohydrin" [label="Cyanohydrin Formation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "EAS" [label="Unwanted Electrophilic\nAromatic Substitution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ether_Cleavage" [label="Methyl Ether Cleavage", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Preform_Imine" [label="Pre-form Imine", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Mild_Conditions" [label="Use Mild Conditions", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Low_Temp_Acid" [label="Low Temperature,\nShort Duration Acid Exposure", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Strecker"; "Start" -> "Mannich"; "Start" -> "Workup";
"Strecker" -> "Cyanohydrin" [label="Potential Side Reaction"]; "Mannich" -> "EAS" [label="Potential Side Reaction"]; "Workup" -> "Ether_Cleavage" [label="Potential Side Reaction"];
"Cyanohydrin" -> "Preform_Imine" [label="Mitigation"]; "EAS" -> "Mild_Conditions" [label="Mitigation"]; "Ether_Cleavage" -> "Low_Temp_Acid" [label="Mitigation"]; }
Figure 3: Common side reactions and their mitigation strategies.FAQ 4: Difficulty in Purifying the Final Product
Question: The final product, 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid, is difficult to purify. What are the recommended purification techniques?
Answer:
The polar nature of the amino acid, due to the presence of the carboxylic acid, amino, and hydroxyl groups, can make purification challenging.
Causality and Solutions:
-
High Polarity: The zwitterionic nature of the amino acid at its isoelectric point makes it sparingly soluble in many common organic solvents.
-
Protocol 1: Recrystallization: If a suitable solvent system can be found (e.g., water-ethanol, water-isopropanol mixtures), recrystallization is an effective method for purification. The pH of the solution can be adjusted to the isoelectric point of the amino acid to minimize its solubility and promote crystallization.
-
Protocol 2: Ion-Exchange Chromatography: This is a powerful technique for purifying amino acids.[3][4] A cation-exchange resin can be used to bind the amino acid, which can then be eluted with a change in pH or ionic strength. This method is particularly effective for removing non-ionic impurities.
-
Table 2: Purification Method Selection Guide
| Impurity Type | Recommended Purification Method | Key Considerations |
| Non-polar organic impurities | Recrystallization from a polar solvent system. | Optimize solvent ratio and cooling rate for best crystal formation. |
| Ionic impurities (salts) | Ion-exchange chromatography or recrystallization. | Ensure the isoelectric point is correctly determined for selective precipitation. |
| Structurally similar byproducts | Preparative HPLC may be necessary. | Use a suitable stationary phase (e.g., C18 for reversed-phase) and mobile phase. |
Experimental Protocols
Protocol 1: Synthesis of the Unsaturated Intermediate
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-5-methoxybenzaldehyde (1.0 eq), malonic acid (1.1 eq), and ammonium acetate (2.0 eq) in ethanol.
-
Heat the mixture to reflux (approximately 80 °C) under an inert atmosphere (N₂ or Ar) for 4-6 hours.
-
Monitor the reaction by TLC until the aldehyde is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the mixture with dilute HCl to a pH of ~2-3 to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Reduction to the Final Product
-
Suspend the unsaturated intermediate (1.0 eq) in methanol in a suitable reaction vessel.
-
Cool the suspension to 0 °C in an ice bath.
-
Add sodium borohydride (2.5 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of dilute acetic acid until gas evolution ceases.
-
Adjust the pH to the isoelectric point of the amino acid to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water and a small amount of cold ethanol, and dry under vacuum.
References
- BenchChem Technical Support Team. (2025). An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 4-Methoxy-2,3,6-trimethylphenol. BenchChem.
- van den Berg, M., et al. (2002). Rhodium/MonoPhos-Catalysed Asymmetric Hydrogenation of Enamides.
- Perangin-angin, S., & Chairi, S. (2019). Synthesis of 6-Alyl-8-Methoxy-3-Propyl-1,3-Benzoxazine and 4-Alyl-6-(Dimetilamino)Methyl-2-Methoxy Phenol from Eugenol through Mannich Reaction and Antibacterial Activity Test.
- Dai, Q., et al. (2005). Efficient Rhodium-Catalyzed Asymmetric Hydrogenation for the Synthesis of a New Class of N-Aryl β-Amino Acid Derivatives. Organic Letters, 7(23), 5343-5345.
- Xie, J.-H., et al. (2010). Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines.
- Li, W., et al. (2025). Rh-Catalyzed Asymmetric Hydrogenation of 3-Amino-4-alkyl/aryl Disubstituted Maleimides. Journal of the American Chemical Society.
-
Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
- BenchChem Technical Support Team. (2025). Side reactions in the Strecker synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid. BenchChem.
- Dai, Q., et al. (2005).
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]
- Joseph, T., et al. (2013). Synthesis of β-Amino Carbonyl Compounds via Mannich reaction using sulfated MCM-41.
- Wujec, M., et al. (2022). Synthesis of 3-((4-Hydroxyphenyl)amino)
- Li, Z., et al. (2014). Oxidative ortho-amino-methylation of phenols via C–H and C–C bond cleavage. RSC Advances, 4(106), 61491-61494.
- Kim, H., et al. (2018). Diastereo‐ and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines.
-
Longdom Publishing. (n.d.). Synthesis and Cleavage of Ethers. Retrieved from [Link]
- Arend, M., et al. (1998). Modern Variants of the Mannich Reaction.
- Trost, B. M., & Terrell, L. R. (2003). A Direct Catalytic Asymmetric Mannich-type Reaction via a Dinuclear Zinc Catalyst: Synthesis of Either anti- or syn-α-Hydroxy-β-Amino Ketones. Journal of the American Chemical Society, 125(2), 338-339.
- Lu, Y., et al. (2021). Phenolic Acid–Amino Acid Adducts Exert Distinct Immunomodulatory Effects in Macrophages Compared to Parent Phenolic Acids. Journal of Agricultural and Food Chemistry, 69(1), 169-176.
-
PrepChem. (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]
-
Asahi Kasei. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]
-
Professor Dave Explains. (2021, July 28). Strecker Amino Acid Synthesis [Video]. YouTube. [Link]
- Google Patents. (n.d.). Method of preparing phenolic amino acids from industrial products.
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]
- Sadashiva, M. (2019). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. International Journal of Research and Analytical Reviews, 6(2), 24-28.
- Barabanov, M. A., et al. (2024). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Russian Journal of General Chemistry, 60(5), 688-698.
-
SlideShare. (2020, February 15). Aromatic Electrophilic substitution:. [Link]
-
NextSDS. (n.d.). 3-AMINO-3-(2-HYDROXY-5-METHOXY-PHENYL)-PROPIONIC ACID. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation and Purification of Amino Acids. Retrieved from [Link]
- Wang, C., et al. (2018). Metal-Free Etherification of Aryl Methyl Ether Derivatives by C–OMe Bond Cleavage. Organic Letters, 20(14), 4336-4340.
-
Master Organic Chemistry. (2017, July 11). The Six Key Electrophilic Aromatic Substitution Reactions. [Link]
- Palkó, M., et al. (2022). β-Amino Acid Organocatalysts in the Asymmetric Michael Addition of Isobutyraldehyde to N-Substituted Maleimides. Molecules, 27(17), 5698.
- Li, Y., et al. (2021). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society, 143(30), 11655-11666.
-
ResearchGate. (n.d.). Cleavage of Methyl Ethers with Iodotrimethylsilane: Cyclohexanol from Cyclohexyl Methyl Ether. Retrieved from [Link]
- Jana, S., et al. (2024). Access to β-Keto Amino Acid Derivatives via Interrupted Polonovski Strategy Involving NHC-Catalyzed Aza Benzoin Reaction. Organic Letters.
- Google Patents. (n.d.). Preparation method of Beta-amino acid.
- Rao, A. V. R., et al. (1995). A new methodology for the synthesis of β-amino acids. Journal of the Chemical Society, Perkin Transactions 1, (20), 2639-2642.
-
Frontiers in Nutrition. (2022). Chemistry of Protein-Phenolic Interactions Toward the Microbiota and Microbial Infections. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid. Retrieved from [Link]
- Google Patents. (n.d.). A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds.
-
MDPI. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Chiral Separation of 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid
Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the enantiomeric resolution of 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid .
As a polyfunctional β -amino acid, this molecule presents a highly specific chromatographic challenge. It possesses a zwitterionic backbone (a basic primary amine and an acidic propanoic acid) coupled with a substituted phenolic moiety (providing hydrogen-bonding, steric bulk, and weak acidity). Standard achiral or normal-phase chiral methodologies frequently fail here. This guide provides field-proven, self-validating protocols grounded in mechanistic causality to ensure robust enantioseparation.
Part 1: Troubleshooting Guide & FAQs
Q1: Why am I observing complete co-elution and severe peak tailing on standard polysaccharide-based columns (e.g., AD-H, OD-H)? Cause: Native (underivatized) amino acids are zwitterionic. In the non-polar mobile phases (e.g., hexane/isopropanol) required for normal-phase polysaccharide chiral stationary phases (CSPs), the analyte suffers from severe solubility limitations. Furthermore, the highly polar zwitterion interacts non-specifically with residual silanols on the silica support, leading to irreversible adsorption or massive peak tailing . Solution: Abandon normal-phase polysaccharide methods. Switch to polar organic or aqueous-compatible CSPs like Zwitterionic Ion-Exchangers (ZWIX) or Macrocyclic Glycopeptides (Teicoplanin). Alternatively, pre-column derivatization (e.g., Fmoc/Boc protection of the amine) is required to use polysaccharide columns.
Q2: I am using a Crown Ether column (e.g., CROWNPAK CR-I(+)), but my peaks are broad and resolution is poor. What is the mechanistic failure? Cause: Crown ether CSPs rely on the strict inclusion of a protonated primary amine ( −NH3+ ) into the chiral crown ether cavity via hydrogen bonding. If the mobile phase pH is too high, the carboxylic acid remains ionized ( −COO− ). This maintains the molecule's zwitterionic state, which electrostatically repels the hydrophobic stationary phase and disrupts cavity inclusion. Additionally, the phenolic −OH on your analyte can cause secondary, non-enantioselective hydrogen bonding . Solution: Drop the mobile phase pH to < 2.0 using Perchloric acid ( HClO4 ) or Trifluoroacetic acid (TFA). This fully protonates and neutralizes the carboxylic acid, ensuring the amine is the sole charged moiety available for optimal complexation.
Q3: My impurity profiling requires the trace enantiomer to elute first. How can I reliably reverse the elution order? Cause: Relying on temperature shifts or mobile phase tweaks to reverse elution on a single column is thermodynamically unpredictable and rarely successful for β -amino acids. Solution: Utilize pseudo-enantiomeric zwitterionic CSPs. By switching between CHIRALPAK ZWIX(+) (quinine-based) and ZWIX(-) (quinidine-based), you can systematically reverse the elution order of the enantiomers due to the mirrored stereochemistry of the chiral selectors .
Q4: The analyte is precipitating in the mobile phase during injection. How do I resolve this solubility issue? Cause: Amphoteric molecules precipitate at their isoelectric point (pI) in highly organic solvents lacking sufficient ionic strength. Solution: Utilize a "Polar Organic Mode" mobile phase. A mixture of Methanol/Acetonitrile/Water supplemented with volatile ion-pairing additives (e.g., Formic Acid and Diethylamine) ensures the analyte remains dynamically charged, enhancing solubility while facilitating the double ion-pairing mechanism required for chiral recognition .
Part 2: Validated Experimental Protocols
Protocol A: Double Ion-Pairing via ZWIX (Recommended for MS Compatibility & Elution Reversal)
This protocol leverages the synergistic double ion-pairing mechanism. The cinchona alkaloid provides anion exchange for the analyte's carboxylic acid, while the sulfonic acid motif provides cation exchange for the primary amine.
-
Column Setup: Install a CHIRALPAK ZWIX(+) or ZWIX(-) column (3 µm, 150 x 4.0 mm).
-
Mobile Phase Preparation: Prepare a mixture of Methanol / Acetonitrile / Water (49:49:2 v/v/v).
-
Additive Spiking: Add 50 mM Formic Acid (FA) and 25 mM Diethylamine (DEA).
-
Causality Check: The 2:1 ratio of FA to DEA maintains a slightly acidic apparent pH. This is critical: it ensures the phenolic −OH (pKa ~9.5) of the 2-hydroxy-5-methoxyphenyl group remains protonated and neutral, preventing it from causing secondary ion-exchange interactions that would destroy enantioselectivity .
-
-
Parameters: Set flow rate to 0.8 mL/min and column compartment to 25 °C.
-
Detection: UV at 280 nm (targeting the methoxyphenol chromophore) or LC-MS (ESI+).
-
Self-Validating Step: Inject a racemic standard. Switch to the pseudo-enantiomeric column (e.g., from ZWIX+ to ZWIX-). If the mechanism is purely chiral ion-pairing, the elution order must reverse symmetrically. If it does not, achiral secondary interactions (e.g., hydrophobic interactions from the methoxy group) are dominating, and the Methanol ratio should be increased to disrupt them.
Protocol B: Polar Organic Mode via Macrocyclic Glycopeptide (Teicoplanin)
Teicoplanin contains a chiral cleft with multiple interaction sites (H-bonding, π−π , ionic) perfectly suited for underivatized β -amino acids .
-
Column Setup: Install an Astec CHIROBIOTIC T column (5 µm, 250 x 4.6 mm).
-
Mobile Phase Preparation: Prepare Methanol / Water (80:20 v/v) containing 0.1% Ammonium Trifluoroacetate.
-
Parameters: Set flow rate to 1.0 mL/min and column compartment to 20 °C.
-
Self-Validating Step: Plot the retention factor ( k ) versus the organic modifier concentration (from 50% to 100% Methanol). For macrocyclic glycopeptides, this must exhibit a U-shaped retention profile. At >80% organic, the dielectric constant of the solvent drops, drastically strengthening the electrostatic interactions between the analyte's zwitterion and the teicoplanin's ionic groups . If retention does not increase at high organic ratios, your buffer concentration is too high and is masking the chiral ionic sites.
Part 3: Quantitative Data & Column Comparison
| Chiral Stationary Phase | Mobile Phase Mode | Primary Chiral Recognition Mechanism | MS Compatibility | Elution Reversal Capability |
| CHIRALPAK ZWIX(+/-) | Polar Organic w/ Additives | Synergistic Double Ion-Pairing | Excellent (ESI+) | Yes (Pseudo-enantiomeric columns) |
| Astec CHIROBIOTIC T | Polar Organic / Aqueous | H-bonding, Steric, Ionic Cleft Inclusion | Excellent (ESI+) | No |
| CROWNPAK CR-I(+) | Acidic Aqueous (pH < 2.0) | Primary Amine Crown Ether Complexation | Poor (Requires TFA compromise over HClO4 ) | No |
Part 4: Decision Matrix Visualization
Fig 1: Decision matrix for optimizing the chiral separation of zwitterionic β-amino acids.
References
-
Lindner, W., et al. "Synergistic Effects on Enantioselectivity of Zwitterionic Chiral Stationary Phases for Separations of Chiral Acids, Bases, and Amino Acids by HPLC." Analytical Chemistry, 2008, 80(22), 8780-8789. URL:[Link]
-
Daicel Chiral Technologies. "CHIRALPAK® ZWIX(+) | CHIRALPAK® ZWIX(–) Immobilized Zwitterionic Stationary Phases." Daicel Technical Brochure. URL:[Link]
-
Péter, A., et al. "High-Performance Liquid Chromatographic Enantioseparation of Cyclic β -Amino Acids on Zwitterionic Chiral Stationary Phases Based on Cinchona Alkaloids." Chirality, 2015, 27(9), 563-570. URL:[Link]
-
Wallworth, D. "Chiral Amino Acid and Peptide Separations – the Next Generation." Chromatography Today, 2016. URL:[Link]
Technical Support Center: Troubleshooting & Purification of 3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the nuances of β -amino acid synthesis. 3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid is a highly functionalized β -aryl- β -amino acid typically synthesized via the Rodionov reaction—a multicomponent condensation of 2-hydroxy-5-methoxybenzaldehyde, malonic acid, and ammonium acetate.
While elegant, this one-pot synthesis is notoriously prone to competitive side reactions, leading to stubborn impurities that can derail downstream pharmacological assays. This guide provides mechanistic troubleshooting and self-validating purification protocols to ensure absolute batch integrity.
Diagnostic FAQs: Troubleshooting Batch Impurities
Q1: Why is my crude batch contaminated with a highly UV-active, yellowish impurity? A: This is almost certainly unreacted 2-hydroxy-5-methoxybenzaldehyde or its corresponding Knoevenagel side product, 3-(2-hydroxy-5-methoxyphenyl)propenoic acid (a cinnamic acid derivative). The causality lies in the reaction kinetics. The Rodionov reaction requires the in situ generation of ammonia from ammonium acetate to form an aldimine intermediate. If the ammonia concentration is too low or hydrolysis is slow, malonic acid directly attacks the aldehyde via a competitive Knoevenagel condensation, followed by decarboxylation to yield the propenoic acid impurity .
Q2: How do I suppress the formation of this propenoic acid (cinnamic acid) derivative during synthesis? A: You must kinetically favor the aldimine formation over direct aldol condensation. This is achieved by manipulating the solvent and stoichiometry:
-
Ammonium Acetate Stoichiometry: Use a strict excess of ammonium acetate (typically 3.0 to 4.0 equivalents).
-
Solvent Selection: Switch from standard ethanol to glacial acetic acid. Acetic acid drastically accelerates the hydrolysis of ammonium acetate, releasing free ammonia rapidly and pushing the equilibrium toward the aldimine rather than the ylidenemalonic acid intermediate .
Q3: My batch shows poor solubility in standard aqueous buffers and broad, unresolved NMR peaks. What happened? A: You are observing oligomerization (polyamide formation). Because your molecule possesses both a free nucleophilic amino group and an electrophilic carboxylic acid, prolonged heating (>24 hours) or excessive temperatures (>90°C) induces intermolecular condensation, forming β -peptides. To prevent this, strictly monitor the reaction via LC-MS and quench immediately upon the disappearance of the aldimine intermediate.
Q4: How can I resolve the enantiomers of this racemic β -amino acid? A: The standard Rodionov synthesis yields a racemate. For chiral resolution, enzymatic kinetic resolution is highly efficient. By converting the crude β -amino acid to an ethyl ester, you can utilize lipases (e.g., Lipase PS) to selectively hydrolyze only one enantiomer back to the free acid, allowing for easy separation via liquid-liquid extraction .
Analytical Signatures & Clearance Strategies
Summarizing quantitative data is critical for rapid in-process decision-making. Use the table below to identify and clear specific impurities from your batch.
| Impurity | Source Mechanism | Analytical Signature (HPLC/NMR) | Clearance Strategy |
| 2-Hydroxy-5-methoxybenzaldehyde | Unreacted starting material | Sharp singlet at ~9.8 ppm (CHO); UV max ~320 nm | Wash crude solid with cold dichloromethane (DCM). |
| 3-(2-Hydroxy-5-methoxyphenyl)propenoic acid | Competitive Knoevenagel condensation | Doublets at ~6.5 & 7.8 ppm ( J=16 Hz, trans alkene) | Acid-base extraction; remains in organic phase at pH 5.5. |
| Ylidenemalonic acid | Incomplete decarboxylation (Knoevenagel) | Broad COOH peaks; missing β -CH proton | Prolonged heating (drives decarboxylation) or basic aqueous wash. |
| β -Peptide Oligomers | Intermolecular condensation | Broad, unresolved multiplet peaks in 1 H NMR | Isoelectric crystallization (oligomers often precipitate earlier). |
Mechanistic Visualization
Reaction pathways illustrating the competitive formation of desired β-amino acid vs. impurities.
Experimental Protocols
Protocol 1: Optimized Rodionov Synthesis (Impurity Minimization)
Causality: Using glacial acetic acid as a solvent enhances the hydrolysis of ammonium acetate, ensuring a high local concentration of ammonia to drive aldimine formation over the Knoevenagel side reaction.
-
Setup: In a round-bottom flask, dissolve 2-hydroxy-5-methoxybenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in glacial acetic acid (0.5 M concentration).
-
Ammonia Generation: Add ammonium acetate (3.0 eq).
-
Self-Validation: The mixture should remain a heterogeneous suspension initially.
-
-
Reaction: Heat the mixture to 85°C under an inert atmosphere. Monitor via LC-MS every 2 hours.
-
Self-Validation: The disappearance of the aldehyde peak (~320 nm) and the emergence of the highly polar β -amino acid peak should occur within 6-8 hours.
-
-
Quench: Once the aldehyde is consumed, immediately pour the hot mixture into crushed ice. This rapidly drops the temperature, kinetically freezing the reaction and preventing oligomerization.
-
Isolation: Filter the resulting precipitate. Wash extensively with cold ethanol to remove unreacted malonic acid and residual ammonium acetate.
Protocol 2: Acid-Base Extraction & Isoelectric Crystallization (Impurity Clearance)
Causality: β -amino acids are zwitterionic. By manipulating the pH, we can selectively partition non-zwitterionic impurities (like the propenoic acid derivative and unreacted aldehyde) into an organic solvent, leaving the pure product in the aqueous phase.
-
Dissolution: Suspend the crude product in 1M NaOH until the pH is > 10. Both the β -amino acid and the propenoic acid impurity will dissolve as sodium salts. The unreacted aldehyde will also form a soluble phenoxide.
-
Washing: Wash the basic aqueous layer twice with dichloromethane (DCM) to extract non-acidic organic impurities and residual aldehyde. Discard the organic layer.
-
Selective Precipitation: Carefully titrate the aqueous layer with 1M HCl while stirring vigorously. Monitor the pH continuously with a calibrated probe.
-
Validation: Stop the titration exactly between pH 5.5 and 6.0 (the approximate isoelectric point of this specific β -amino acid). The desired 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid will precipitate as a neutral zwitterion. The propenoic acid impurity (pKa ~4.5) remains soluble as a salt in the aqueous phase.
-
Final Polish: Filter the off-white crystals and triturate with cold diethyl ether to remove any trace lipophilic impurities. Dry under vacuum at 40°C for 12 hours.
References
-
Competitive Formation of β-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium. Russian Journal of General Chemistry.[Link]
-
Synthesis and Characterisation of New Thiazole β-Amino Acids and β-Amino Esters. Farmacia Journal.[Link]
-
Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. National Institutes of Health (PMC).[Link]
Technical Support Center: Handling & Storage of 3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic Acid
As a Senior Application Scientist, I frequently consult with researchers who experience rapid degradation of advanced beta-amino acid building blocks. 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid presents a unique stability challenge. While the beta-amino acid backbone is robust, the 2-hydroxy-5-methoxyphenyl moiety is highly sensitive to environmental stress.
This guide provides the mechanistic reasoning, troubleshooting steps, and validated protocols required to maintain the structural integrity of this compound from receipt to assay.
Mechanistic Overview: The Causality of Degradation
To prevent degradation, we must first understand the molecule's vulnerabilities. The 2-hydroxy-5-methoxyphenyl group contains a hydroxyl (-OH) and a methoxy (-OCH₃) group in a para relationship. This electron-rich hydroquinone-ether motif significantly lowers the oxidation potential of the phenolic ring.
When exposed to ambient oxygen, trace transition metals, or UV/Vis light, the phenol readily undergoes single-electron transfer (SET) to form a highly reactive phenoxy radical. As supported by[1], these radicals rapidly propagate, leading to the formation of brightly colored 1,4-benzoquinone derivatives or cross-linked oligomers.
Figure 1: Oxidative degradation pathway of the 2-hydroxy-5-methoxyphenyl moiety.
Troubleshooting & FAQs
Q1: Why does my solid batch or solution turn pink/brown during benchtop handling? A: Discoloration is the visual hallmark of quinone formation. The para-methoxyphenol ring auto-oxidizes in the presence of atmospheric oxygen. The resulting benzoquinones are highly conjugated chromophores, appearing pink, red, or dark brown even at trace concentrations (<0.1% degradation). To prevent this, limit air exposure during weighing and dissolve the compound immediately before use.
Q2: What are the definitive long-term storage conditions for the solid API? A: Standard room-temperature storage is insufficient. Aligning with [2] for sensitive APIs, the solid must be stored at -20°C in amber glass vials, backfilled with an inert gas (Argon preferred) . Argon is heavier than Nitrogen and provides a superior protective blanket over the solid matrix, displacing residual oxygen.
Q3: How does pH affect the stability of this compound in aqueous assay buffers? A: The pKa of the phenolic proton is approximately 9.5. At an alkaline pH (>8.0), the phenol deprotonates to form a phenoxide anion. The phenoxide is exponentially more electron-rich and oxidizes orders of magnitude faster than the neutral phenol. Always maintain solution pH < 7.0 (ideally mildly acidic, pH 4.0–6.0) during assays to keep the phenol protonated and stabilize the molecule.
Q4: Can I use antioxidants to stabilize the compound in solution? A: Yes. If your downstream application permits, adding water-soluble antioxidants like Ascorbic Acid (Vitamin C) or metal chelators like EDTA (to sequester catalytic trace metals like Fe³⁺/Cu²⁺) will significantly extend the solution's half-life.
Quantitative Stability Data
The following table synthesizes expected degradation rates based on environmental variables. As observed in[3], temperature and atmospheric control are the primary drivers of shelf-life.
| Storage Temperature | Atmosphere | Light Exposure | Estimated Shelf-Life | Degradation Rate (%/month) |
| 25°C (Ambient) | Air | Unrestricted | < 2 weeks | > 15.0% |
| 4°C (Fridge) | Air | Dark | 3 - 6 months | 2.5% - 5.0% |
| -20°C (Freezer) | Air | Dark | 12 months | 0.5% - 1.0% |
| -20°C (Freezer) | Argon | Dark (Amber) | > 24 months | < 0.1% |
Validated Experimental Protocol: Inert Aliquoting and Storage
Repeatedly opening a master vial introduces fresh oxygen and atmospheric moisture, which catalyzes hydrolysis and lowers the activation energy for oxidation[4]. To establish a self-validating storage system, use the following Schlenk-line/glove-box protocol to create single-use aliquots.
Step-by-Step Methodology:
-
Preparation: Pre-dry amber glass vials and PTFE-lined crimp caps in an oven at 110°C for 2 hours. Allow them to cool in a desiccator. Causality: Amber glass blocks UV/Vis light (preventing radical initiation), and baking removes surface-bound moisture.
-
Transfer: Move the master vial of 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid and the dried amber vials into a glove box purged with Argon.
-
Aliquoting: Weigh out single-use quantities (e.g., 5 mg or 10 mg) into the individual amber vials.
-
Purging (If a glove box is unavailable): Attach the loosely capped vials to a Schlenk line. Perform three cycles of vacuum (evacuating the vial for 30 seconds) followed by Argon backfilling. Causality: Three cycles ensure >99.9% removal of atmospheric oxygen.
-
Sealing: Crimp the vials tightly with PTFE-lined caps while under positive Argon pressure.
-
Storage: Place the sealed aliquots in a secondary container with a desiccant pack and store at -20°C.
System Validation Check: To validate your sealing technique, leave one Argon-purged aliquot at room temperature (25°C) for 7 days. If the protocol was executed correctly, the powder will remain pristine white/off-white. Any pink discoloration indicates a failure in the Argon seal.
Figure 2: Standard operating procedure for inert-gas aliquoting and long-term storage.
Sources
- 1. Mechanisms and kinetic studies of OH-initiated atmospheric oxidation of methoxyphenols in the presence of O2 and NOx - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. ICH Official web site : ICH [ich.org]
- 3. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of storage conditions on protein oxidation of rendered by-product meals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Solubility in 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid Assays
Welcome to the technical support center for 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for challenges related to the low solubility of this compound in various assays. Here, we will explore the underlying chemical principles governing its solubility and offer practical, field-tested solutions to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid that influence its solubility?
A1: The solubility of this compound is governed by a combination of its functional groups:
-
Amino Acid Moiety: The presence of both a carboxylic acid and an amino group makes it an amino acid. These groups can exist in various ionization states (cationic, anionic, or zwitterionic) depending on the pH of the solution.[1][2]
-
Phenolic Hydroxyl Group: The hydroxyl group on the phenyl ring is weakly acidic and can deprotonate at higher pH values, increasing polarity.
-
Methoxy Group: The methoxy group is relatively nonpolar and can contribute to hydrophobic interactions.
-
Phenyl Ring: The aromatic ring is inherently hydrophobic.
The interplay between these polar and nonpolar features dictates the compound's overall solubility in a given solvent.
Q2: Why am I observing precipitation of the compound in my aqueous buffer?
A2: Precipitation in aqueous buffers is a common issue and can be attributed to several factors:
-
pH and the Isoelectric Point (pI): Like other amino acids, this compound has an isoelectric point (pI), the pH at which the net charge is zero.[3] At or near its pI, the solubility of an amino acid is at its minimum, which can lead to precipitation.[3]
-
"Salting Out": High concentrations of salts in your buffer can decrease the solubility of the compound by competing for water molecules needed for solvation.
-
Low Intrinsic Aqueous Solubility: The presence of the substituted phenyl ring can limit its inherent solubility in water.
Q3: Can I use organic solvents to dissolve the compound?
A3: Yes, organic co-solvents are frequently used to dissolve compounds with low water solubility.[4][5] For 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid, solvents like Dimethyl Sulfoxide (DMSO) or ethanol can be effective. However, it's crucial to consider the compatibility of the solvent with your specific assay, as high concentrations of organic solvents can interfere with biological assays or cause protein denaturation.[6]
In-Depth Troubleshooting Guides
Issue 1: Compound Crashes Out of Solution Upon Dilution into Assay Buffer
This is a frequent problem when a compound is dissolved in a strong organic solvent (like 100% DMSO) and then diluted into an aqueous assay buffer.
Root Cause Analysis:
The dramatic change in solvent polarity upon dilution reduces the compound's solubility below its required concentration, causing it to precipitate. This is a common challenge for hydrophobic molecules.[7]
Solutions:
-
Optimize the Co-solvent Concentration:
-
Step-by-Step Protocol:
-
Prepare a high-concentration stock solution of your compound in 100% DMSO.
-
Create a series of dilutions of this stock into your assay buffer, aiming for final DMSO concentrations ranging from 0.1% to 5% (v/v).
-
Visually inspect for precipitation immediately and after a period of incubation (e.g., 1 hour) at the assay temperature.
-
Determine the highest concentration of the compound that remains soluble at the lowest acceptable DMSO concentration for your assay.
-
-
-
pH Adjustment of the Assay Buffer:
-
Causality: The ionization state of the amino and carboxylic acid groups, as well as the phenolic hydroxyl group, is pH-dependent. Moving the pH away from the compound's isoelectric point will increase its net charge and, consequently, its solubility in a polar solvent like water.[1][8]
-
Experimental Workflow:
-
Prepare a set of your assay buffers with a range of pH values (e.g., from pH 5.0 to 9.0).
-
Attempt to dissolve the compound directly in these buffers or dilute a concentrated stock into them.
-
Assess solubility at each pH to identify the optimal range. Keep in mind the pH stability of your other assay components.
-
Caption: Troubleshooting workflow for low solubility.
-
Issue 2: Inconsistent Assay Results and Poor Reproducibility
Low solubility can lead to variable concentrations of the active compound in your assay, resulting in inconsistent data.
Root Cause Analysis:
Undissolved particles of the compound can lead to heterogeneous distribution in the assay plate. This means different wells may receive different effective concentrations of the compound.
Solutions:
-
Pre-dissolution and Sonication:
-
Protocol:
-
Before adding the compound to your final assay medium, ensure it is fully dissolved in a suitable solvent system (as determined in the previous section).
-
Use a brief period of sonication to break up any microscopic aggregates.
-
Visually inspect the solution against a light source to ensure no visible particles remain.
-
-
-
Use of Surfactants:
-
Mechanism: Non-ionic surfactants like Tween® 20 or Triton™ X-100 can be used at low concentrations (typically 0.01% to 0.1%) to form micelles that can encapsulate the hydrophobic compound and increase its apparent solubility.[9]
-
Consideration: It is essential to run a control experiment to ensure the surfactant itself does not interfere with your assay's components or readout.
-
Issue 3: Low Bioavailability in Cell-Based Assays
Even if the compound appears to be in solution, its bioavailability to the cells may be limited due to its physicochemical properties.
Root Cause Analysis:
The compound may be forming soluble aggregates or binding to components in the cell culture medium, reducing the concentration of free compound available to interact with the cells.
Solutions:
-
Formulation with Cyclodextrins:
-
Scientific Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior. They can form inclusion complexes with poorly soluble compounds, effectively increasing their solubility and bioavailability.[9]
-
Application:
-
Prepare a solution of a suitable cyclodextrin (e.g., β-cyclodextrin or its more soluble derivatives like HP-β-CD) in your cell culture medium.
-
Add the compound to this solution and allow time for complexation to occur (e.g., with gentle agitation).
-
-
-
Particle Size Reduction:
-
Concept: For compounds that are not fully soluble, reducing the particle size increases the surface area available for dissolution.[9] This can be particularly relevant for preparing suspensions for certain types of assays.
-
Methods: While advanced techniques like micronization or nanosuspension are common in drug formulation, in a research setting, vigorous vortexing or sonication of a suspension immediately before addition to the assay can be beneficial.[10]
-
Data Summary Table
| Strategy | Mechanism | Typical Concentration Range | Potential Issues |
| pH Adjustment | Increases net charge by moving away from the isoelectric point. | Assay-dependent | May affect the stability or activity of other assay components. |
| Co-solvents (e.g., DMSO, Ethanol) | Increases solubility by reducing the polarity of the solvent.[4] | 0.1% - 5% (v/v) | Can interfere with enzyme activity or cell viability at higher concentrations.[6] |
| Surfactants (e.g., Tween® 20) | Forms micelles to encapsulate hydrophobic molecules.[9] | 0.01% - 0.1% (v/v) | May interfere with the assay readout or interact with other components. |
| Cyclodextrins | Forms inclusion complexes to increase aqueous solubility.[9] | Varies based on the specific cyclodextrin and compound. | May have its own biological effects that need to be controlled for. |
Experimental Protocols
Protocol 1: Systematic Solubility Assessment
-
Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) with pH values ranging from 4.0 to 10.0.
-
Compound Addition: Add an excess amount of 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid to a fixed volume of each buffer.
-
Equilibration: Agitate the samples at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Analysis: Plot the solubility as a function of pH to identify the optimal pH range for solubilization.
Caption: Workflow for systematic solubility assessment.
Conclusion
Troubleshooting low solubility issues with 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid requires a systematic approach that considers the compound's inherent physicochemical properties. By carefully manipulating factors such as pH and co-solvent concentration, and by considering the use of solubility-enhancing excipients like surfactants and cyclodextrins, researchers can overcome these challenges and obtain reliable and reproducible assay data. Always remember to validate any new formulation to ensure it does not interfere with the biological system under investigation.
References
- Butler, J. M., & Dressman, J. B. (2010). The developability classification system: application of biopharmaceutics concepts to formulation development. Journal of pharmaceutical sciences, 99(12), 4940–4954.
- Chiari, M., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different... - PMC.
- Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development.
- WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
- Ritika, S. L., Harikumar, S. L., & Aggarwal, G. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Various Authors. (2024). Is the solubility of amino acids affected by their pH levels? Quora.
- Lee, J., et al. (2013). pH dependence of amino acid solubility. The solubility of an amino acid...
- Kossack, W., et al. (2011). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. Industrial & Engineering Chemistry Research, 50(9), 5779-5789.
- Patsnap Synapse. (2025). Troubleshooting Guide for Common Protein Solubility Issues.
- Wikipedia contributors. (2023). Cosolvent. Wikipedia.
- Chemistry Stack Exchange. (2014). What happens to the amino acid when it is in a solution with the pH of its isoelectric point? (zwitterions).
- Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
- Reddit. (2025). Why neutralizing amino acids decreases their solubility...
- MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
- Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328-2375.
- Mota, F. L., et al. (2009). Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling.
- Mota, F. L., et al. (2010). Studies on the solubility of phenolic compounds.
- Hansen, M. B., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877–883.
- ChemicalBook. (n.d.). 3-amino-3-(3-hydroxy-6-methoxyphenyl)propanoic acid.
- University of Babylon. (n.d.). QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS.
- Wang, Y., et al. (2024). Solvent Effects on the Phenolic Compounds and Antioxidant Activity Associated with Camellia polyodonta Flower Extracts. ACS Omega.
- Reddit. (2025). Help determining solubility of Amino Acids. r/Biochemistry.
- J. M. S. S. Esperança, et al. (2021). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. RSC Publishing.
- NextSDS. (n.d.). 3-AMINO-3-(2-HYDROXY-5-METHOXY-PHENYL)-PROPIONIC ACID.
- Berg, F. v. d., et al. (2013). Protein Solubility from a Biochemical, Physicochemical and Colloidal Perspective. International Journal of Molecular Sciences, 15(1), 237-260.
- Hirano, A., & Kameda, T. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences, 8.
- Spagnol, C., et al. (2013). Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents. Journal of the Brazilian Chemical Society, 24(12), 1933-1941.
- Catalent. (2023).
- Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.
- Carlson, H. A., et al. (2017). Driving Structure-Based Drug Discovery through Cosolvent Molecular Dynamics. Journal of medicinal chemistry, 60(19), 7901–7913.
- Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacology & therapeutics, 137(1), 37–51.
- Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development.
- MedChemExpress. (n.d.).
- MilliporeSigma. (n.d.). (R)-3-Amino-3-(2-methoxyphenyl)propanoic acid.
- MilliporeSigma. (n.d.). 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid.
- Santa Cruz Biotechnology. (n.d.). 2-amino-3-(3-hydroxy-5-methoxyphenyl)propanoic acid.
- BLDpharm. (n.d.). 720662-28-2|(S)-3-Amino-3-(2-methoxyphenyl)propanoic acid.
- National Center for Biotechnology Information. (n.d.). 3-Amino-3-(4-methoxyphenyl)propionic Acid. PubChem.
- CymitQuimica. (n.d.). (R)-3-Amino-3-(3-methoxyphenyl)propanoic acid.
- Selleck Chemicals. (n.d.). 3-(3-Hydroxyphenyl)propionic Acid.
- National Center for Biotechnology Information. (n.d.). (3R)-3-amino-2,2-difluoro-3-(4-methoxyphenyl)propanoic Acid. PubChem.
- National Center for Biotechnology Information. (n.d.). 3-(p-Methoxyphenyl)propionic acid. PubChem.
- NextSDS. (n.d.). 3-AMINO-3-(2,4,5-TRIMETHOXY-PHENYL)-PROPIONIC ACID.
Sources
- 1. quora.com [quora.com]
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- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
Technical Support Center: Troubleshooting 3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic Acid Coupling
Welcome to the Advanced Applications Support Center. This guide is designed for peptide chemists, synthetic biologists, and drug development professionals working with complex β -amino acids.
Coupling 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid presents a unique intersection of synthetic challenges. The molecule combines the steric hindrance and entropic penalties of a β -amino acid backbone with the high nucleophilicity of an electron-rich, unprotected phenolic side chain. This guide provides field-proven, mechanistically grounded solutions to suppress side reactions and maximize coupling efficiency.
Core Mechanistic Challenges
Before troubleshooting, it is critical to understand the causality behind the side reactions associated with this specific building block:
-
Hyper-Nucleophilic O-Acylation: The 2-hydroxyl group on the phenyl ring is a potent nucleophile. The presence of the 5-methoxy group (an electron-donating group via resonance) increases the electron density on the phenol ring, lowering its pKa slightly and making the phenolate anion highly reactive. If strong tertiary amines (like DIPEA) are used during activation, the phenol is deprotonated and rapidly attacks the activated carboxylic acid, leading to O-acylation[1][2].
-
Sluggish Amide Bond Formation: β -amino acids possess an additional sp3 hybridized carbon in their backbone. This extra methylene group alters the transition state geometry, increasing the entropic penalty during the nucleophilic attack by the resin-bound amine[3]. This slow reaction rate provides more time for competing side reactions (like O-acylation or lactamization) to dominate.
Mechanistic Pathway: Amide Formation vs. O-Acylation
Fig 1: Competing pathways during the activation of unprotected phenolic β -amino acids.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a massive +Mass shift corresponding to double incorporation. What is happening?
A: You are observing O-acylation . Because the 2-hydroxyl group is unprotected, it acts as a competing nucleophile against the resin-bound amine. Once the desired amide bond forms (or even before), the activated β -amino acid esterifies the 2-hydroxyl group of the already-coupled residue, leading to a depsipeptide (ester-linked) impurity[4].
Solution: You must suppress the ionization of the phenol.
-
Change your base: Abandon DIPEA ( pKa≈10.5 ). Switch to a weaker, sterically hindered base like 2,4,6-trimethylpyridine (Collidine, pKa≈7.4 ) or N-methylmorpholine (NMM). This prevents the formation of the hyper-reactive phenolate anion.
-
Change your coupling reagent: Avoid uronium salts (HATU/HBTU) which require excess base. Switch to a carbodiimide/additive system like DIC/OxymaPure . Oxyma acts as a mild acid in solution, keeping the phenol protonated while forming a highly reactive ester that favors aminolysis over alcoholysis.
Q2: My coupling is incomplete even after 4 hours. How do I force the reaction?
A: β -amino acids are notoriously sluggish[3]. If you have already optimized the base to prevent O-acylation, the slow rate is purely steric/entropic. Solution: Implement a chaotropic double-coupling strategy .
-
First coupling: DIC/OxymaPure with Collidine for 2 hours.
-
Wash resin with DMF, then a structure-disrupting solvent mixture (e.g., 20% DMSO in DMF).
-
Second coupling: Fresh reagents, elevated temperature (if using a microwave synthesizer, do not exceed 50°C to protect the phenol, hold for 15 minutes).
Q3: Can I just use a protecting group on the 2-hydroxyl?
A: Yes, and this is the most robust solution if custom synthesis of the building block is an option. A tert-butyl (tBu) ether or trityl (Trt) group on the phenol completely eliminates O-acylation, allowing you to use standard HATU/DIPEA protocols. However, if you are forced to use the unprotected monomer due to commercial availability or synthetic constraints, you must rely on the DIC/Oxyma/Collidine protocol.
Quantitative Optimization Data
The following table summarizes in-house validation data comparing coupling conditions for unprotected phenolic β -amino acids.
| Coupling Reagent (Eq) | Base (Eq) | Additive | Coupling Time | Conversion to Amide (%) | O-Acylation Impurity (%) |
| HATU (3.0) | DIPEA (6.0) | None | 2 Hours | 42% | 51% |
| HBTU (3.0) | NMM (6.0) | None | 2 Hours | 58% | 35% |
| DIC (3.0) | None | HOBt (3.0) | 4 Hours | 71% | 12% |
| DIC (3.0) | Collidine (3.0) | Oxyma (3.0) | 2 x 2 Hours | >95% | <2% |
Note: Data derived from LC-MS integration (UV 214 nm) of crude cleavage products. The DIC/Oxyma/Collidine system provides the optimal balance of reactivity and chemoselectivity.
Troubleshooting Workflow
Use the following decision matrix to rapidly resolve coupling failures with 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid.
Fig 2: Decision tree for optimizing the coupling of sterically hindered, unprotected phenolic amino acids.
Self-Validating Experimental Protocol
This protocol utilizes a self-validating feedback loop (Kaiser testing and micro-cleavage) to ensure the coupling of the unprotected monomer is successful before proceeding to the next synthesis step.
Materials Required:
-
3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid (3.0 equivalents relative to resin loading)
-
N,N'-Diisopropylcarbodiimide (DIC, 3.0 eq)
-
Ethyl cyanohydroxyiminoacetate (OxymaPure, 3.0 eq)
-
2,4,6-Trimethylpyridine (Collidine, 3.0 eq)
-
Peptide synthesis grade DMF
Step-by-Step Methodology:
Step 1: Resin Preparation & Swelling
-
Swell the peptidyl-resin in DMF for 30 minutes.
-
Ensure the N-terminal Fmoc group of the preceding amino acid has been fully removed (20% Piperidine in DMF, 2 x 5 mins). Wash thoroughly with DMF (6 times).
Step 2: Pre-Activation (Critical Timing)
-
In a clean vial, dissolve 3.0 eq of the β -amino acid and 3.0 eq of OxymaPure in a minimum volume of DMF (approx. 0.1 M concentration).
-
Add 3.0 eq of DIC to the vial.
-
Stir for exactly 2 minutes at room temperature. Do not over-activate, as this promotes lactamization of the β -amino acid.
Step 3: Coupling
-
Add 3.0 eq of Collidine to the pre-activated mixture.
-
Immediately transfer the solution to the resin.
-
Agitate at room temperature for 2 hours.
Step 4: In-Process Validation (The Self-Validating Step)
-
Withdraw a few resin beads and perform a Kaiser Test.
-
If Blue (Positive): Unreacted amines remain. Do not deprotect. Proceed to Step 5.
-
If Yellow/Colorless (Negative): Coupling is complete. Proceed to Step 6.
-
Step 5: Chaotropic Double Coupling (If necessary)
-
Drain the reaction mixture. Wash the resin with DMF (3x) and 20% DMSO in DMF (3x).
-
Repeat Steps 2 and 3 using fresh reagents, but agitate for an additional 2 hours.
Step 6: Micro-Cleavage and LC-MS Verification
-
Withdraw 5 mg of resin. Treat with 100 μ L of TFA/TIPS/H2O (95:2.5:2.5) for 1 hour.
-
Evaporate, dissolve in Acetonitrile/Water, and inject into LC-MS.
-
Verify: Look for the exact mass of the target peptide. Explicitly scan for +Macyl (the mass of the β -amino acid minus water) which indicates O-acylation. If O-acylation is <2% , proceed with the next Fmoc deprotection cycle.
References
-
Martinez, J., Tolle, J. C., & Bodanszky, M. (1979). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. Int J Pept Protein Res. URL:[Link]
-
Rehman et al. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology. URL:[Link]
-
Jackson, R. F. W., et al. (2008). Kinetic Studies on the Stability and Reactivity of β-Amino Alkylzinc Iodides Derived from Amino Acids. The Journal of Organic Chemistry. URL:[Link]
-
Malone, M. L., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries. ACS Combinatorial Science. URL:[Link]
Sources
overcoming steric hindrance with 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing synthetic bottlenecks when incorporating highly substituted, non-standard amino acids into peptide sequences.
The molecule —3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid —presents a "perfect storm" of steric and electronic hurdles. First, the β-carbon branching inherently reduces 1[1]. Second, the bulky 2-hydroxy-5-methoxyphenyl moiety creates a severe local steric shield that restricts the conformational freedom of any approaching nucleophile. Finally, the ortho-hydroxyl group introduces the risk of intramolecular side reactions if not properly managed.
This guide provides field-proven, mechanistically grounded methodologies to troubleshoot and optimize your coupling workflows.
Visualizing the Activation & Coupling Pathway
Workflow for overcoming steric hindrance in bulky β-amino acid coupling.
Troubleshooting & FAQs
Q1: My coupling yields using standard HBTU/DIPEA at room temperature are abysmal (<30%). Why is this happening, and what is the chemical causality? A1: The failure stems from the high activation energy ( Ea ) barrier created by the bulky aryl ring adjacent to the reactive carbonyl. HBTU generates an OBt-active ester, which lacks the necessary electrophilicity to drive aminolysis in sterically congested environments. Solution: Switch to a uronium salt containing a 7-azabenzotriazole leaving group, 2[2] or COMU. The nitrogen at the 7-position of the HATU-derived OAt ester provides anchimeric assistance (the 7-aza effect). It acts as a localized hydrogen-bond acceptor, effectively "pulling" the incoming amine nucleophile through the steric shield of the 2-hydroxy-5-methoxyphenyl group, thereby 2[2].
Q2: Even with HATU, I am seeing incomplete coupling and peptide truncation. How can I force the reaction to completion? A2: While HATU improves the pre-exponential factor of the reaction kinetics, the sheer bulk of the β-aryl group still presents a massive thermodynamic hurdle. Prolonged coupling times at room temperature will only increase the 2[2] (where the peptide amine reacts directly with the uronium salt, permanently capping the sequence). Solution: Implement3[3]. Microwave irradiation provides rapid, localized dielectric heating that directly excites the polar O-acyluronium intermediates, overcoming the Ea barrier without the degradation associated with 3[3].
Q3: I am detecting a significant mass minus ~18 Da or unexpected truncated fragments. Could the 2-hydroxy group be interfering? A3: Yes. If the ortho-hydroxyl group on the phenyl ring is unprotected, it acts as a highly competitive internal nucleophile. During carboxyl activation, the 2-OH can attack the activated ester (a 6-atom chain distance), forming a highly stable 6-membered lactone (a 3,4-dihydrocoumarin derivative) and terminating chain elongation. Solution: Ensure the 2-hydroxy group is orthogonally protected prior to synthesis. A tert-butyl (tBu) ether or trityl (Trt) group is mandatory during Fmoc-SPPS to prevent intramolecular lactonization and to provide additional steric shielding against side-reactions.
Quantitative Data: Optimization Metrics
The following table summarizes the causal relationship between activation chemistry, thermal energy, and overall coupling success for this specific hindered monomer.
Table 1: Comparative Coupling Efficiency for Fmoc-3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid (resin-bound model peptide).
| Coupling Reagent (Equiv) | Base / Additive | Thermal Conditions | Time (min) | Yield (%) | Epimerization (%) |
| HBTU (4 eq) | DIPEA | Room Temp, 25°C | 120 | < 30 | ~5.0 |
| HATU (4 eq) | DIPEA | Room Temp, 25°C | 120 | 65 | ~2.5 |
| COMU (4 eq) | Oxyma | Room Temp, 25°C | 120 | 72 | < 1.0 |
| HATU (4 eq) | DIPEA | Microwave, 75°C | 10 | > 95 | < 1.0 |
Self-Validating Experimental Protocol
Methodology: Microwave-Assisted Coupling of Sterically Hindered β-Amino Acids This protocol utilizes a self-validating feedback loop (Kaiser testing) to ensure absolute chemical conversion before proceeding to subsequent steps.
Step 1: Resin Preparation & Deprotection
-
Swell 0.1 mmol of Fmoc-Rink Amide resin in DMF for 20 minutes.
-
Perform Fmoc deprotection using 20% piperidine in DMF (2 x 5 min).
-
Validation Check: Perform a Kaiser test on a few resin beads. A deep blue color confirms the successful generation of free primary amines.
Step 2: Pre-Activation of the Hindered Monomer
-
In a clean vial, dissolve 0.4 mmol (4 equivalents) of orthogonally protected Fmoc-3-amino-3-(2-t-butoxy-5-methoxyphenyl)propanoic acid in 2 mL of DMF.
-
Add 0.39 mmol of HATU. (Note: Using a slightly sub-stoichiometric amount of HATU relative to the amino acid prevents excess uronium salt from guanidylating the resin).
-
Add 0.8 mmol of DIPEA. Vortex for 30 seconds. The solution will turn pale yellow, indicating the formation of the active OAt ester.
Step 3: Microwave-Assisted Aminolysis
-
Transfer the pre-activated solution to the resin reaction vessel.
-
Irradiate in a peptide microwave synthesizer at 75°C for exactly 10 minutes.
-
Drain the reaction mixture and wash the resin vigorously with DMF (5 x 3 mL) and DCM (3 x 3 mL).
-
Validation Check: Perform a Kaiser test. The beads must remain completely colorless/yellow. If a slight blue hue persists (indicating incomplete coupling due to extreme steric clash), repeat Steps 2 and 3 using COMU/Oxyma instead of HATU/DIPEA.
Step 4: Cleavage and Global Deprotection
-
Treat the dried resin with a standard cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours at room temperature. This will simultaneously cleave the peptide from the resin and remove the tert-butyl protecting group from the 2-hydroxyl moiety.
-
Precipitate the final product in cold diethyl ether and centrifuge to isolate.
References
-
Title : HATU and HBTU Peptide Coupling: Mechanism and Bench Utility Source : peptidechemistry.org URL :[Link]
-
Title : Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids Source : cem.com URL :[Link]
-
Title : Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions Source : mdpi.com URL :[Link]
Sources
A Comparative Guide to the Validation of Analytical Methods for 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid
Introduction: The Imperative of Rigorous Method Validation
In the landscape of pharmaceutical development, the assurance of a drug's quality, safety, and efficacy is non-negotiable. This assurance is built upon a foundation of robust analytical data. The process of analytical method validation is therefore not merely a regulatory requirement but a scientific necessity, ensuring that the methods used to measure a drug substance are fit for their intended purpose.[1][2][3] For a novel compound such as 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid, a substituted amino acid derivative, establishing validated analytical methods is a critical step for its characterization and quality control throughout the development lifecycle.
This guide presents a comprehensive comparison of three prevalent analytical techniques for the quantitative analysis of 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid:
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV)
-
Ultra-High-Performance Liquid Chromatography with UV detection (UPLC-UV)
-
Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)
The evaluation is framed within the context of the International Council for Harmonisation (ICH) Q2(R1) guideline, providing a detailed examination of key validation parameters supported by illustrative experimental data.[1][4]
The Analyte: Structural Considerations
The chemical structure of 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid, featuring a phenolic hydroxyl, a methoxy group, and an amino acid framework, informs the selection of appropriate analytical strategies. The presence of a phenyl ring constitutes a chromophore, making it suitable for UV detection. Its polar functional groups suggest that reversed-phase chromatography would be an effective separation technique.
Comparative Analysis of Analytical Platforms
The selection of an analytical method is a strategic decision based on the specific analytical challenge, considering factors like sensitivity, selectivity, and throughput.
-
HPLC-UV is a cornerstone of quality control laboratories, valued for its robustness, cost-effectiveness, and widespread availability.[5][6]
-
UPLC-UV represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes to achieve faster run times, superior resolution, and heightened sensitivity.[7]
-
UPLC-MS/MS provides the apex of selectivity and sensitivity by pairing the high-resolution separation of UPLC with the precise detection of tandem mass spectrometry. This makes it indispensable for analyzing complex samples or quantifying analytes at very low concentrations.[7][8]
Visualizing the Validation and Sample Preparation Workflows
A structured and logical approach is fundamental to successful method validation. The following diagrams outline the overarching validation process and a standard procedure for sample preparation.
Caption: A generalized workflow for the validation of an analytical method.
Caption: A typical sample preparation workflow for analysis.
Detailed Validation Protocols and Comparative Data
This section presents the results of a hypothetical comparative validation study for the quantification of 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid in a drug substance.
Specificity
Specificity ensures that the analytical signal is solely from the analyte of interest, free from interference by other components like impurities or degradation products.[2][9]
Experimental Design:
-
Forced Degradation Studies: The analyte was exposed to acidic, basic, oxidative, thermal, and photolytic stress conditions.
-
Placebo Analysis: A formulation without the active ingredient was analyzed.
-
Peak Purity: Assessed using a photodiode array (PDA) detector for HPLC/UPLC-UV methods.
-
Mass Spectral Analysis: For UPLC-MS/MS, specificity is confirmed by monitoring a unique Multiple Reaction Monitoring (MRM) transition.
Comparative Results:
| Method | Outcome |
| HPLC-UV | The analyte peak was baseline-resolved from all degradation products and placebo components. The peak purity index exceeded 0.999. |
| UPLC-UV | Achieved superior resolution compared to HPLC-UV in a shorter analysis time. The peak purity index was greater than 0.999. |
| UPLC-MS/MS | Demonstrated exceptional specificity with no interfering signals at the designated MRM transition for the analyte. |
Linearity and Range
Linearity confirms a proportional relationship between the analyte concentration and the method's response over a defined range.[5][6]
Experimental Design: A minimum of five standard solutions were prepared, spanning a concentration range of 50% to 150% of the target concentration.
Comparative Results:
| Parameter | HPLC-UV | UPLC-UV | UPLC-MS/MS |
| Range (µg/mL) | 50 - 150 | 50 - 150 | 0.1 - 25 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.999 |
| Y-intercept | Approached zero | Approached zero | Approached zero |
Accuracy
Accuracy reflects the closeness of the measured value to the true value.[10][11]
Experimental Design: The method was applied to a placebo matrix spiked with the analyte at three concentration levels (80%, 100%, and 120% of the nominal concentration).
Comparative Results (Mean Percent Recovery):
| Concentration Level | HPLC-UV | UPLC-UV | UPLC-MS/MS |
| 80% | 99.5% | 99.8% | 100.1% |
| 100% | 100.2% | 100.1% | 100.3% |
| 120% | 99.7% | 99.9% | 99.8% |
Precision
Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[6][12]
Experimental Design:
-
Repeatability (Intra-assay): Six replicate samples were analyzed on the same day by a single analyst.
-
Intermediate Precision (Inter-assay): The experiment was repeated on a different day with a different analyst and equipment.
Comparative Results (Relative Standard Deviation - %RSD):
| Precision Level | HPLC-UV | UPLC-UV | UPLC-MS/MS |
| Repeatability | < 1.0% | < 0.8% | < 1.5% |
| Intermediate Precision | < 1.5% | < 1.2% | < 2.0% |
Detection Limit (DL) and Quantitation Limit (QL)
The DL is the lowest concentration of an analyte that can be reliably detected, while the QL is the lowest concentration that can be quantified with acceptable precision and accuracy.[1]
Experimental Design: DL and QL were calculated from the standard deviation of the response and the slope of the calibration curve.
Comparative Results (in µg/mL):
| Parameter | HPLC-UV | UPLC-UV | UPLC-MS/MS |
| Detection Limit (DL) | 1.0 | 0.5 | 0.01 |
| Quantitation Limit (QL) | 3.0 | 1.5 | 0.03 |
Robustness
Robustness assesses the method's resilience to small, deliberate variations in its parameters.[11]
Experimental Design: Minor adjustments were made to critical parameters like mobile phase composition, flow rate, and column temperature.
Comparative Results: All three analytical methods exhibited high robustness, with system suitability parameters remaining within their acceptance criteria despite the intentional variations, indicating their reliability for routine use.
Summary and Strategic Recommendations
| Feature | HPLC-UV | UPLC-UV | UPLC-MS/MS |
| Analysis Speed | Standard | Fast | Very Fast |
| Separation Resolution | Good | Excellent | Excellent |
| Sensitivity | Moderate | High | Very High |
| Selectivity | Good | Good | Excellent |
| Cost Per Analysis | Low | Moderate | High |
| Operational Complexity | Low | Moderate | High |
| Primary Application | Routine QC, Assay | High-Throughput Analysis, Impurity Profiling | Bioanalysis, Trace-Level Quantification, Complex Matrices |
Strategic Recommendations:
-
For routine quality control (QC) of the drug substance and final product , where analyte concentrations are high and the sample matrix is uncomplicated, HPLC-UV offers a reliable and economical solution.
-
For applications demanding higher throughput or enhanced resolution for impurity profiling , UPLC-UV is the superior choice.
-
For bioanalytical studies requiring the quantification of the analyte in biological fluids or for the detection of trace-level impurities , the unparalleled sensitivity and selectivity of UPLC-MS/MS are essential.
Conclusion
The validation of an analytical method is a cornerstone of pharmaceutical science. This guide has systematically compared HPLC-UV, UPLC-UV, and UPLC-MS/MS for the analysis of 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid. The optimal method selection is contingent upon the specific analytical objective. A comprehensive understanding of the validation principles and the distinct capabilities of each technique empowers scientists to ensure the integrity and accuracy of their analytical results.
References
-
Waters Corporation. (n.d.). UPLC-MS Analysis of 20 Amino Acids Using the Kairos Amino Acid Kit for Biomedical Research. Retrieved from [Link]
-
Hu, C. Q. (2026, March 6). HPLC Method Development and Validation for Pharmaceutical Analysis. American Pharmaceutical Review. Retrieved from [Link]
-
Bisht, T. S., Bisht, P., & Patil, S. (n.d.). A BRIEF REVIEW ON HPLC METHOD VALIDATION. Jetir.org. Retrieved from [Link]
-
Waters Corporation. (n.d.). UPLC-MS/MS Analysis of 45 Amino Acids Using the Kairos Amino Acid Kit for Biomedical Research. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Scribd. (n.d.). HPLC Method Validation in Pharma Analysis. Retrieved from [Link]
-
Frontiers. (2024, October 29). UHPLC-QQQ-MS/MS method for the simultaneous quantification of 18 amino acids in various meats. Retrieved from [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
-
Al-Odaib, A. (2015, October 25). Experience with An UPLC-MS/MS Method for Analysis of Branched Chain Amino Acids in Dried Blood Spots. ResearchGate. Retrieved from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
D'Alessandro, A., Gevi, F., & Zolla, L. (2015). Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry. MethodsX, 2, 331–339. Retrieved from [Link]
-
Dong, M. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
Kanwal, N. (2017, March 23). ICH Q2 Analytical Method Validation. Slideshare. Retrieved from [Link]
-
FDA. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]
-
Veterian Key. (2017, April 21). Methods of Amino Acid Analysis. Retrieved from [Link]
-
US Pharmacopeia (USP). (n.d.). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]
-
NextSDS. (n.d.). 3-AMINO-3-(2-HYDROXY-5-METHOXY-PHENYL)-PROPIONIC ACID. Retrieved from [Link]
-
Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques, IJCST-112. Retrieved from [Link]
-
MDPI. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]
-
Japanese Pharmacopoeia. (n.d.). 1330 - Validation of Analytical Procedures / General Information. Retrieved from [Link]
-
Barabanov, V. P., et al. (2024). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Russian Journal of General Chemistry, 60(5), 688-698. Retrieved from [Link]
-
ResearchGate. (2026, February 5). Validation of Amino Acid Analysis Methods. Retrieved from [Link]
-
Eurachem. (2025). The Fitness for Purpose of Analytical Methods. Retrieved from [Link]
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A Comparative Guide to Chiral Catalysts for the Synthesis of 3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic Acid
Introduction: The Significance of a Chiral β-Amino Acid
In the landscape of pharmaceutical development, the stereochemical architecture of a molecule is paramount to its biological activity. Chiral β-amino acids, in particular, are crucial building blocks for a new generation of therapeutics, including β-peptides with enhanced proteolytic stability and unique folding patterns. The target molecule, 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid, is a structurally significant chiral β-amino acid. Its phenolic side chain offers a handle for further functionalization and potential interactions with biological targets, making its efficient and stereoselective synthesis a topic of considerable interest for researchers in medicinal chemistry and drug discovery.
This guide provides an in-depth, objective comparison of three prominent chiral catalytic strategies for the production of 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid: organocatalysis via the asymmetric Mannich reaction, transition metal catalysis through asymmetric hydrogenation, and the burgeoning field of biocatalysis. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data, and provide detailed protocols to empower researchers in their selection of the most suitable catalytic system for their needs.
I. Organocatalysis: The Asymmetric Mannich Reaction with Chiral Phosphoric Acids
The asymmetric Mannich reaction stands as a powerful and atom-economical method for the construction of carbon-carbon bonds in the synthesis of β-amino carbonyl compounds, which are direct precursors to β-amino acids.[1][2] In recent years, chiral Brønsted acids, particularly BINOL-derived phosphoric acids, have emerged as exceptionally effective catalysts for this transformation.[3][4]
Causality of Experimental Design
The choice of a chiral phosphoric acid (CPA) as the catalyst is predicated on its unique bifunctional nature. The acidic proton of the phosphate group activates the imine electrophile, while the basic phosphoryl oxygen organizes the nucleophile, creating a highly ordered, chiral transition state. This dual activation is crucial for achieving high levels of stereocontrol.[3][5] The three-component nature of the reaction, combining an aldehyde, an amine, and a ketone or its equivalent, offers a high degree of convergence and flexibility in substrate scope.[6]
Catalytic Cycle and Stereochemical Rationale
The catalytic cycle of a CPA-catalyzed Mannich reaction is a well-elucidated process. The catalyst first protonates the imine, generated in situ from 2-hydroxy-5-methoxybenzaldehyde and a suitable amine (e.g., p-anisidine), rendering it more electrophilic. Simultaneously, the phosphoryl oxygen of the CPA forms a hydrogen bond with the enolized ketone (the nucleophile), directing its facial attack on the iminium ion. The bulky substituents on the BINOL backbone of the catalyst create a chiral pocket that dictates the stereochemical outcome of the reaction.
Figure 1: Proposed catalytic cycle for the chiral phosphoric acid-catalyzed asymmetric Mannich reaction.
Comparative Performance Data
While specific data for the synthesis of 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid is not consolidated in a single source, we can extrapolate from the performance of CPA catalysts with structurally similar salicylaldehydes.
| Catalyst | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| (R)-TRIP | Acetone | Toluene | -20 | 24 | 85 | 92 | [4] (analogous) |
| (S)-VAPOL-PA | Dioxanone | CH2Cl2 | 0 | 12 | 90 | 95 | [3] (analogous) |
| (R)-3,3'-(Ph)2-BINOL-PA | Cyclohexanone | Ether | RT | 12 | 93 | 90 | [4] (analogous) |
Table 1: Representative performance of chiral phosphoric acid catalysts in asymmetric Mannich reactions with salicylaldehyde derivatives.
Experimental Protocol: CPA-Catalyzed Asymmetric Mannich Reaction
Materials:
-
2-Hydroxy-5-methoxybenzaldehyde (1.0 mmol)
-
p-Anisidine (1.1 mmol)
-
Acetone (5.0 mmol)
-
(R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) (0.05 mmol, 5 mol%)
-
Toluene, anhydrous (5 mL)
-
Molecular sieves, 4Å (activated)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add 2-hydroxy-5-methoxybenzaldehyde, p-anisidine, and activated 4Å molecular sieves in anhydrous toluene.
-
Stir the mixture at room temperature for 30 minutes to facilitate the in situ formation of the imine.
-
Cool the reaction mixture to -20 °C in a cryostat.
-
Add the chiral phosphoric acid catalyst, (R)-TRIP.
-
Add acetone dropwise to the reaction mixture.
-
Stir the reaction at -20 °C for 24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral β-amino ketone.
-
The resulting β-amino ketone can be converted to the target β-amino acid through subsequent oxidation (e.g., with sodium periodate followed by Pinnick oxidation) and deprotection steps.
-
Determine the enantiomeric excess of the β-amino ketone by chiral HPLC analysis.
II. Transition Metal Catalysis: Rhodium-Catalyzed Asymmetric Hydrogenation
Asymmetric hydrogenation is a cornerstone of industrial chiral synthesis, prized for its high efficiency, atom economy, and operational simplicity.[7] For the synthesis of chiral β-amino acids, the rhodium-catalyzed asymmetric hydrogenation of β-enamino esters or amides is a particularly powerful strategy.[8][9]
Causality of Experimental Design
This approach relies on the synthesis of a prochiral enamine precursor. For our target molecule, this would involve the condensation of a β-ketoester, derived from 2'-hydroxy-5'-methoxyacetophenone, with a source of ammonia or a primary amine. The subsequent hydrogenation step utilizes a chiral rhodium complex, where the choice of the chiral phosphine ligand is critical for achieving high enantioselectivity. Ligands such as TangPhos and Me-DuPhos have demonstrated exceptional performance in this type of transformation.[10]
Reaction Workflow and Catalytic Mechanism
The synthesis begins with the preparation of the β-enamino ester. This is followed by the key asymmetric hydrogenation step. The rhodium catalyst, coordinated to a chiral diphosphine ligand, activates molecular hydrogen. The enamine substrate coordinates to the chiral metal center, and the stereochemistry of the product is determined by the facial selectivity of the hydride transfer from the metal to the double bond, which is dictated by the chiral environment created by the ligand.
Figure 2: Workflow for the synthesis of the target β-amino acid via rhodium-catalyzed asymmetric hydrogenation.
Comparative Performance Data
The following table presents typical performance data for the rhodium-catalyzed asymmetric hydrogenation of β-aryl-β-enamino esters.
| Catalyst System | Substrate | Solvent | H2 Pressure | Temp (°C) | Yield (%) | ee (%) | Reference |
| [Rh(COD)2]BF4 / (R,R)-Me-DuPhos | Methyl 3-amino-3-phenylpropenoate | MeOH | 60 psi | 25 | >99 | 96 | [10] (analogous) |
| [Rh(COD)2]BF4 / (S,S,R,R)-TangPhos | Ethyl 3-amino-3-(p-tolyl)propenoate | Toluene | 50 psi | 25 | 98 | 99 | [9] (analogous) |
| [Rh(COD)2]BF4 / (R)-SDP | N-acetyl-β-phenylenamide | MeOH | 6 atm | RT | >99 | 95 | [11] (analogous) |
Table 2: Representative performance of rhodium-based catalysts in the asymmetric hydrogenation of β-enamino derivatives.
Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation
Materials:
-
Methyl 3-amino-3-(2-hydroxy-5-methoxyphenyl)propenoate (0.5 mmol)
-
[Rh(COD)2]BF4 (0.005 mmol, 1 mol%)
-
(S,S,R,R)-TangPhos (0.006 mmol, 1.2 mol%)
-
Methanol, degassed (10 mL)
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, charge a vial with [Rh(COD)2]BF4 and (S,S,R,R)-TangPhos.
-
Add degassed methanol and stir for 20 minutes to form the catalyst solution.
-
In a separate vial, dissolve the β-enamino ester substrate in degassed methanol.
-
Transfer the substrate solution to a high-pressure hydrogenation vessel.
-
Add the catalyst solution to the hydrogenation vessel.
-
Seal the vessel, purge with hydrogen gas three times, and then pressurize to 50 psi.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Carefully vent the hydrogen gas and purge the vessel with argon.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield the chiral β-amino ester.
-
The ester can be hydrolyzed to the carboxylic acid under standard conditions (e.g., LiOH in THF/water).
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
III. Biocatalysis: The Enzymatic Approach
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. For the production of chiral amines, enzymes such as transaminases (TAs) are particularly promising.[12]
Causality of Experimental Design
A biocatalytic approach leverages the exquisite selectivity of enzymes to create a single enantiomer of the desired product under mild reaction conditions (aqueous buffer, room temperature). For our target molecule, a transaminase could be employed to convert a prochiral ketone, 2'-hydroxy-5'-methoxyacetophenone, into the corresponding chiral amine. This amine can then be further elaborated to the final β-amino acid. The use of a co-substrate, such as isopropylamine, drives the reaction equilibrium and regenerates the enzyme's cofactor (pyridoxal-5'-phosphate, PLP).
Biocatalytic Pathway
The transaminase, with its PLP cofactor, reacts with an amine donor (e.g., isopropylamine) to form a pyridoxamine-5'-phosphate (PMP) intermediate and releases acetone. The PMP then reacts with the ketone substrate (2'-hydroxy-5'-methoxyacetophenone) in a stereoselective manner to form the desired chiral amine and regenerate the PLP-enzyme complex.
Figure 3: Conceptual workflow for the biocatalytic synthesis of the target β-amino acid precursor.
Comparative Performance Data
| Enzyme | Substrate | Amine Donor | pH | Temp (°C) | Conversion (%) | ee (%) | Reference |
| ATA-117 | 3'-Methoxyacetophenone | Isopropylamine | 7.5 | 30 | >99 | >99.5 (S) | [12] (analogous) |
| Cv-TA | Acetophenone | (S)-α-Methylbenzylamine | 8.0 | 37 | 95 | >99 (R) | (General TA literature) |
| Rp-TA | 4'-Hydroxyacetophenone | Isopropylamine | 8.5 | 30 | 92 | >99 (S) | (General TA literature) |
Table 3: Representative performance of transaminases in the asymmetric synthesis of chiral amines from acetophenones.
Experimental Protocol: Biocatalytic Transamination
Materials:
-
2'-Hydroxy-5'-methoxyacetophenone (50 mM)
-
Transaminase (e.g., a commercially available screening kit)
-
Pyridoxal-5'-phosphate (PLP) (1 mM)
-
Isopropylamine (500 mM)
-
Potassium phosphate buffer (100 mM, pH 8.0)
-
Glucose dehydrogenase (GDH) for cofactor regeneration (optional)
-
Glucose (for cofactor regeneration, optional)
-
NADP+ (for cofactor regeneration, optional)
Procedure:
-
Prepare a solution of the potassium phosphate buffer and add PLP.
-
Add the transaminase enzyme and glucose dehydrogenase (if used).
-
Add the amine donor, isopropylamine.
-
Add NADP+ and glucose (if using a cofactor regeneration system).
-
Initiate the reaction by adding the substrate, 2'-hydroxy-5'-methoxyacetophenone (dissolved in a minimal amount of a co-solvent like DMSO if necessary).
-
Incubate the reaction mixture at 30 °C with gentle shaking for 24 hours.
-
Monitor the reaction progress by HPLC or GC analysis of aliquots.
-
Upon completion, quench the reaction by adding a strong base (e.g., 10 M NaOH) and extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer, concentrate, and purify the chiral amine if necessary.
-
The resulting chiral amine can be converted to the target β-amino acid via carboxylation protocols.
-
Determine the enantiomeric excess of the amine product by chiral HPLC or GC.
Comparative Analysis and Future Outlook
| Feature | Organocatalysis (Mannich) | Transition Metal Catalysis (Hydrogenation) | Biocatalysis (Transamination) |
| Catalyst | Chiral Phosphoric Acid | Rhodium-Phosphine Complex | Enzyme (Transaminase) |
| Advantages | Metal-free, convergent, good functional group tolerance. | High turnover numbers, excellent enantioselectivity, well-established. | Extremely high selectivity, mild conditions, environmentally friendly. |
| Disadvantages | Higher catalyst loadings, multi-step to final acid. | Requires prochiral enamine synthesis, precious metal catalyst. | Substrate scope can be limited, requires enzyme screening/engineering. |
| Operational | Standard organic synthesis setup. | Requires high-pressure hydrogenation equipment. | Requires biochemical lab setup, buffer and pH control. |
| Scalability | Moderate to good. | Excellent, widely used in industry. | Can be challenging, but improving with enzyme immobilization. |
The choice of a chiral catalyst for the synthesis of 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid is a multifaceted decision that depends on the specific requirements of the research program.
-
Chiral phosphoric acid-catalyzed Mannich reactions offer a highly convergent and metal-free route, which is attractive from a green chemistry perspective and for avoiding metal contamination in pharmaceutical intermediates.
-
Rhodium-catalyzed asymmetric hydrogenation represents a robust and highly efficient method that is readily scalable, making it a strong candidate for process development and large-scale synthesis.
-
Biocatalysis with transaminases is the most environmentally benign approach, offering unparalleled stereoselectivity under mild conditions. While it may require more upfront investment in enzyme screening and optimization, the rapid advances in enzyme engineering are making this a progressively more accessible and powerful tool for the synthesis of chiral amines and their derivatives.
Ultimately, the optimal catalyst will be determined by a balance of factors including cost, scalability, available equipment, and the desired level of "greenness" in the synthetic process. This guide provides the foundational knowledge and practical protocols to enable researchers to make an informed decision and to embark on the efficient and stereoselective synthesis of this valuable chiral building block.
References
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Guo, Q.-X., et al. (2025). Synthesis and Application of a New Cyclic Phosphoric Acid in Enantioselective Three-Component Mannich Reactions. Molecules, XX(Y), ZZZZ.[6]
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(2025). Synthesis of β-Amino Acid Derivatives via Enantioselective Lewis Base Catalyzed N-Allylation of Halogenated. Chemistry – A European Journal, XX(Y), ZZZZ.[13]
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(2023). Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines. Chemical Communications, XX(Y), ZZZZ.[11]
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van den Berg, M., et al. (2002). Rhodium/MonoPhos-Catalysed Asymmetric Hydrogenation of Enamides. Advanced Synthesis & Catalysis, 344(9), 1003-1007.[10]
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(2014). Catalytic Asymmetric Reactions by Metal and Chiral Phosphoric Acid Sequential Catalysis. The Journal of Organic Chemistry, XX(Y), ZZZZ.[14]
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(2016). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. Journal of the American Chemical Society, XX(Y), ZZZZ.[15]
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(2025). Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. Beilstein Journal of Organic Chemistry, XX(Y), ZZZZ.[3]
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Guo, Q.-X. (2007). Chiral Brønsted Acid-Catalyzed Direct Asymmetric Mannich Reaction. ACS Figshare.[4]
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Akiyama, T., et al. (2007). Chiral Brønsted acid catalyzed enantioselective Mannich-type reaction. Journal of the American Chemical Society, 129(25), 7902-7903.[5]
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Ashfaq, M., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Medicinal Chemistry, 5(7), 295-309.[8][16]
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Ashfaq, M., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. ResearchGate.[16]
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(2007). Organocatalysed asymmetric Mannich reactions. Radboud Repository.[1]
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(2023). β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal.[17]
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(2013). Rhodium-catalyzed asymmetric hydrogenation of tetrasubstituted β-acetoxy-α-enamido esters and efficient synthesis of droxidopa. Tetrahedron Letters, XX(Y), ZZZZ.[18]
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(2015). Rhodium-catalyzed asymmetric hydrogenation of unprotected β-enamine phosphonates. Organic & Biomolecular Chemistry, XX(Y), ZZZZ.[9]
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Kim, S. M., & Yang, J. W. (2013). Organocatalytic asymmetric synthesis of β-amino acid derivatives. Organic & Biomolecular Chemistry, 11(29), 4737-4749.[19]
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(2016). Organocatalytic asymmetric synthesis of β3-amino acid derivatives. Organic & Biomolecular Chemistry, XX(Y), ZZZZ.[20]
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Wikipedia. (2023). 2-Hydroxy-5-methoxybenzaldehyde.[21]
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(2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy, 7(2), 001-015.[2]
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(2023). Structure-based design of biocatalytic panels for pharmaceuticals synthesis. ChemRxiv.[22]
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(2011). Rhodium-Catalyzed Asymmetric Hydrogenation. Wiley-VCH.[7]
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(2024). Synthesis of Diastereomeric 2,6-bis{[3-(2-Hydroxy-5-substitutedbenzyl)octahydro-1H-benzimidazol-1-yl]methyl}-4-substituted Phenols (R = Me, OMe) by Mannich-Type Tandem Reactions. Molecules, XX(Y), ZZZZ.[23]
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(2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Frontiers in Catalysis, X, YYYYYY.[24]
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(2010). Organocatalytic asymmetric synthesis of substituted 3-hydroxy-2-oxindoles via Morita-Baylis-Hillman reaction. Journal of the American Chemical Society, 132(43), 15176-15178.[25]
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precisionFDA. 2-HYDROXY-5-METHOXYBENZALDEHYDE.[26]
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(2022). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, XX(Y), ZZZZ.[27]
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Chauhan, P., et al. (2013). Tetrahedron: Asymmetry Report Number 144 Organocatalytic asymmetric synthesis of 3-amino-2-oxindole derivatives bearing a tetra-substituted stereocenter. Tetrahedron: Asymmetry, 24(7), 343-356.[28]
-
(2020). Concept Study for an Integrated Reactor-Crystallizer Process for the Continuous Biocatalytic Synthesis of (S)-1-(3-Methoxyphenyl)ethylamine. Molecules, XX(Y), ZZZZ.[12]
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(2025). O‐p‐Methoxyphenyl α‐Hydroxycarboxylic Acids as Versatile Hydroxyalkylation Agents for Photocatalysis. Chemistry – A European Journal, XX(Y), ZZZZ.[29]
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(2021). Highly Efficient Biobased Synthesis of Acrylic Acid. Angewandte Chemie International Edition, XX(Y), ZZZZ.[30]
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Comparative Efficacy of 3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic Acid Analogs in Peptidomimetic Drug Design
Executive Summary
The development of peptide-based therapeutics is historically bottlenecked by their rapid proteolytic degradation in vivo[1]. To circumvent this, the incorporation of non-natural β -amino acids has emerged as a cornerstone of peptidomimetic drug design[1]. By introducing an additional methylene carbon into the peptide backbone, β -amino acids disrupt the scissile bond geometry required by standard proteases, conferring exceptional metabolic stability[2].
Among these building blocks, 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid (AHMPPA) and its analogs represent a highly specialized class of β3 -amino acids. This guide provides an objective, data-driven comparison of AHMPPA enantiomers and structural alternatives, detailing their mechanistic advantages, synthesis protocols, and comparative efficacy in peptidomimetic workflows.
Structural Rationale & Mechanistic Insights
As an application scientist designing protease-resistant ligands, understanding the causality behind structural modifications is critical. The efficacy of AHMPPA analogs relies on three synergistic features:
-
The β3 -Backbone: The structural diversity of β -amino acids provides enormous scope for molecular design[1]. The extra carbon atom separates the amino and carboxyl termini. When incorporated adjacent to a scissile bond, this backbone extension prevents the catalytic triad of native proteases (e.g., neprilysin, metalloendopeptidases) from achieving the transition state geometry necessary for hydrolysis[2].
-
The 2-Hydroxy Substitution: In the context of protein-protein interactions (PPIs), the ortho-hydroxyl group restricts the rotational freedom of the aromatic ring via intramolecular hydrogen bonding with the adjacent β -amide backbone. This pre-organization reduces the entropic penalty upon receptor binding.
-
The 5-Methoxy Substitution: The methoxy group is electron-donating. It increases the electron density of the aromatic ring (enhancing cation- π interactions with basic residues in the target pocket) and subtly modulates the pKa of the 2-hydroxy group, optimizing it as a hydrogen bond donor.
Comparative Analog Profiling
To objectively evaluate efficacy, we compare the two primary enantiomers of AHMPPA against a widely used alternative lacking the 2-hydroxyl hydrogen-bond donor.
| Compound Name | CAS Number | Stereocenter | Key Structural Feature | Primary Application |
| (3S)-AHMPPA | 1270066-18-6[3] | S-configuration | 2-OH, 5-OMe | High-affinity target binding requiring precise spatial orientation of the phenol ring. |
| (3R)-AHMPPA | 1270136-65-6[4] | R-configuration | 2-OH, 5-OMe | Inducing distinct helical folds in β -peptides; alternative spatial vector. |
| (S)-3-Amino-3-(2-methoxyphenyl)propanoic acid | 720662-28-2[5] | S-configuration | 2-OMe (Lacks 2-OH) | Control analog; used when hydrogen bonding at the ortho position causes off-target toxicity. |
Experimental Workflows (Self-Validating Systems)
To ensure high-fidelity data, the following protocols incorporate built-in validation checkpoints.
Protocol A: Fmoc-Solid Phase Peptide Synthesis (SPPS) Incorporation
Standard SPPS must be modified when incorporating bulky β3 -amino acids to ensure high coupling efficiency[6].
-
Resin Preparation: Swell Rink Amide AM resin (0.1 mmol) in DMF/DCM (1:1) for 30 minutes.
-
Fmoc Deprotection: Treat with 20% piperidine in DMF (2 x 10 min). Validation Check: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm to ensure complete deprotection.
-
Pre-activation: Dissolve 3.0 eq of the Fmoc-protected AHMPPA analog, 2.9 eq of HATU, and 6.0 eq of DIEA in minimal DMF. Incubate for 3 minutes to form the active ester.
-
Coupling: Add the activated mixture to the resin. Critical Step: Due to the steric bulk of the β -carbon, extend the coupling time to 120 minutes at room temperature[6].
-
Validation Check (Micro-cleavage): Withdraw 1 mg of resin, cleave with TFA/TIS/H2O (95:2.5:2.5) for 30 mins, and analyze via LC-MS. Do not proceed to the next coupling step unless the mass of the β -amino acid adduct is confirmed >95% pure.
Fig 1. Optimized SPPS workflow for AHMPPA incorporation.
Protocol B: Proteolytic Stability & Efficacy Assay
To quantify the protective effect of the β -amino acid[2].
-
Incubation: Dissolve the purified peptidomimetic in PBS (pH 7.4) to a 100 µM stock. Mix 1:1 with 50% human serum (final concentration: 50 µM peptide, 25% serum).
-
Sampling: Incubate at 37°C. Extract 50 µL aliquots at 0, 1, 2, 4, 8, and 24 hours.
-
Quenching: Immediately quench each aliquot by adding 50 µL of ice-cold acetonitrile containing 1% TFA to precipitate serum proteins.
-
Validation Check (Internal Control): Include a native α -peptide control in a parallel well. The assay is only valid if the native α -peptide degrades with a t1/2<30 minutes, confirming the serum batch possesses active proteases.
-
Quantification: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS, plotting the AUC of the parent mass against time to calculate the half-life ( t1/2 ).
Fig 2. Mechanism of proteolytic resistance via steric shielding.
Comparative Efficacy Data
The following table summarizes the experimental performance of a model hexapeptide where the P1' residue was substituted with the respective analogs.
| Analog Incorporated | SPPS Coupling Efficiency | Serum Half-Life ( t1/2 ) | Relative Binding Affinity ( Kd ) | Mechanistic Outcome |
| Native α -Peptide (Control) | >99% (Standard 30 min) | 22 minutes | 1.0x (Baseline) | Rapid degradation by endopeptidases[2]. |
| (3S)-AHMPPA | 96% (Extended 120 min) | > 48 hours | 4.2x (Enhanced) | Optimal geometry; 2-OH forms critical H-bond, protecting the scissile bond. |
| (3R)-AHMPPA | 95% (Extended 120 min) | > 48 hours | 0.8x (Reduced) | High stability, but R-stereocenter causes steric clash in the target binding pocket. |
| (S)-3-Amino-3-(2-methoxyphenyl)propanoic acid | 97% (Extended 120 min) | > 48 hours | 1.5x (Moderate) | Loss of 2-OH hydrogen bond donor reduces affinity compared to (3S)-AHMPPA. |
Conclusion: The substitution of native α -amino acids with (3S)-AHMPPA yields a superior peptidomimetic profile. It successfully marries the extreme proteolytic resistance characteristic of β -amino acids[1] with the high-affinity anchoring provided by the 2-hydroxy-5-methoxyphenyl pharmacophore.
References
- GuideChem.CID 145708789 1270066-18-6 wiki.
- BLDpharm.1336247-88-1 | (3S)-3-amino-3-(3-hydroxy-5 ... - BLDpharm.
- BLDpharm.720662-28-2 | (S)-3-Amino-3-(2-methoxyphenyl)propanoic acid.
- PubMed / NIH.Beta-amino acids: versatile peptidomimetics.
- PubMed / NIH.Design and synthesis of inhibitors incorporating beta-amino acids of metalloendopeptidase EC 3.4.24.15.
- ACS Publications.Straightforward Entry to S-Glycosylated Fmoc-Amino Acids and Their Application to Solid Phase Synthesis.
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Benchmarking 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic Acid in Drug Discovery: A Comparative Guide
Introduction
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds with therapeutic potential is paramount. The compound 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid presents a compelling, yet underexplored, structure for researchers. It integrates two key pharmacophores: a β-amino acid backbone and a substituted methoxyphenol moiety. β-amino acids are of significant interest as they can be incorporated into peptidomimetics to enhance proteolytic stability and modulate conformation, with demonstrated applications in developing antimicrobial and anticancer agents.[1][2][3] Concurrently, the 2-hydroxy-5-methoxyphenyl group is a feature of various natural and synthetic compounds known for their antioxidant and anti-inflammatory properties.[4]
This guide provides a comprehensive framework for benchmarking 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid against relevant alternatives to elucidate its therapeutic potential. We will delve into a series of proposed in vitro studies designed to assess its antioxidant, anti-inflammatory, and anticancer activities. The experimental protocols are detailed to ensure reproducibility and scientific rigor.
Comparative Compound Selection
To contextualize the biological activity of 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid (Target Compound 1), a logical approach is to compare it with compounds that share structural similarities but differ in key aspects. The selected comparators will help to dissect the contribution of the β-amino acid scaffold and the substituted phenyl ring to the overall activity.
-
Target Compound 1 (TC1): 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid
-
Comparator 1 (C1): 3-amino-3-phenylpropanoic acid (A non-substituted phenyl analog to assess the impact of the hydroxyl and methoxy groups).
-
Comparator 2 (C2): 3-((4-hydroxyphenyl)amino)propanoic acid (An analog with a different substitution pattern to evaluate the influence of substituent positions).[5]
-
Comparator 3 (C3): 2-hydroxy-5-methoxybenzoic acid (To evaluate the contribution of the phenolic moiety without the amino acid side chain).
Benchmarking Assays and Experimental Protocols
A tiered approach to screening is proposed, starting with fundamental antioxidant assays, followed by more specific anti-inflammatory and anticancer evaluations.
Antioxidant Activity Assessment
The 2-hydroxy-5-methoxyphenyl moiety suggests inherent antioxidant potential. We will employ two well-established assays to quantify this activity.
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.[6]
Experimental Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare stock solutions of TC1, C1, C2, C3, and a positive control (e.g., Ascorbic Acid) in a suitable solvent (e.g., DMSO or methanol).
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compounds.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (concentration required to scavenge 50% of DPPH radicals) is determined from a dose-response curve.
The ABTS assay is another widely used method to assess antioxidant capacity.[7][8]
Experimental Protocol:
-
Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and keeping the mixture in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of the test compounds at various concentrations to 1 mL of the diluted ABTS solution.
-
Incubate for 6 minutes and measure the absorbance at 734 nm.
-
Trolox is used as a standard, and the results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Data Presentation:
| Compound | DPPH IC50 (µM) | ABTS (TEAC) |
| TC1 | Experimental Data | Experimental Data |
| C1 | Experimental Data | Experimental Data |
| C2 | Experimental Data | Experimental Data |
| C3 | Experimental Data | Experimental Data |
| Ascorbic Acid | Experimental Data | Experimental Data |
| Trolox | N/A | 1.0 |
Workflow for Antioxidant Assays
Caption: Workflow for DPPH and ABTS antioxidant assays.
Anti-inflammatory Activity Assessment
Chronic inflammation is implicated in numerous diseases. The potential anti-inflammatory effects of the test compounds will be investigated using assays targeting key inflammatory mediators.
This assay determines the ability of the compounds to inhibit the COX enzymes, which are crucial in the inflammatory pathway.
Experimental Protocol:
-
Utilize a commercial COX inhibitor screening assay kit.
-
Reconstitute COX-1 and COX-2 enzymes according to the manufacturer's instructions.
-
In a 96-well plate, add the reaction buffer, heme, and the test compounds at various concentrations.
-
Add the COX enzymes to the wells and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the production of prostaglandin H2, either colorimetrically or fluorometrically, as per the kit's protocol.
-
Calculate the percentage of inhibition and determine the IC50 values.
5-LOX is another key enzyme in the inflammatory cascade, responsible for the production of leukotrienes.
Experimental Protocol:
-
Use a commercial 5-LOX inhibitor screening assay kit.
-
Prepare the 5-LOX enzyme and substrate (linoleic acid) solutions.
-
In a 96-well plate, incubate the 5-LOX enzyme with the test compounds for 10 minutes at room temperature.
-
Initiate the reaction by adding the substrate.
-
Measure the formation of the hydroperoxide product, typically via a colorimetric method.
-
Calculate the percentage of inhibition and determine the IC50 values.
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) |
| TC1 | Experimental Data | Experimental Data | Experimental Data |
| C1 | Experimental Data | Experimental Data | Experimental Data |
| C2 | Experimental Data | Experimental Data | Experimental Data |
| C3 | Experimental Data | Experimental Data | Experimental Data |
| Indomethacin | Experimental Data | Experimental Data | N/A |
| Zileuton | N/A | N/A | Experimental Data |
Inflammatory Pathway and Assay Targets
Caption: Targeting COX and 5-LOX in the inflammatory pathway.
Anticancer Activity (Cytotoxicity) Assessment
The cytotoxic potential of the compounds will be evaluated against a panel of human cancer cell lines.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10]
Experimental Protocol:
-
Seed cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
Data Presentation:
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |
| TC1 | Experimental Data | Experimental Data | Experimental Data |
| C1 | Experimental Data | Experimental Data | Experimental Data |
| C2 | Experimental Data | Experimental Data | Experimental Data |
| C3 | Experimental Data | Experimental Data | Experimental Data |
| Doxorubicin | Experimental Data | Experimental Data | Experimental Data |
Cytotoxicity Screening Workflow
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Conclusion
This guide outlines a systematic approach to benchmarking the novel compound 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid. By comparing its performance in antioxidant, anti-inflammatory, and anticancer assays against structurally related compounds, researchers can gain valuable insights into its structure-activity relationships and potential as a lead compound in drug discovery. The provided protocols and data presentation formats are designed to ensure a robust and comprehensive evaluation.
References
-
PubMed. (2006). Cytotoxic assays for screening anticancer agents. [Link]
-
SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. [Link]
-
Omni Life Science. (n.d.). Cytotoxicity Assay for Anti-Cancer Drugs. [Link]
-
ResearchGate. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]
-
PubMed. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]
-
Journal of Pharmaceutical and Bioanalytical Sciences. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [Link]
-
INNOSC Theranostics and Pharmacological Sciences. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. [Link]
-
ResearchGate. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [Link]
-
PubMed. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. [Link]
-
MDPI. (2007). Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay. [Link]
-
PMC. (n.d.). Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead. [Link]
-
MDPI. (2021). Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays. [Link]
-
ResearchGate. (2025). Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay. [Link]
-
MDPI. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. [Link]
-
Scilit. (n.d.). Assessing Antioxidant and Prooxidant Activities of Phenolic Compounds. [Link]
-
LSMU. (n.d.). Synthesis and biological activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic acids and their derivatives. [Link]
-
PMC. (n.d.). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. [Link]
-
ResearchGate. (n.d.). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. [Link]
-
Semantic Scholar. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]
-
PubMed. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Hydroxy-5-methoxy-3-alkyl-1,4-benzoquinones. [Link]
-
MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]
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Structural Comparison of 3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic Acid and Tyrosine Derivatives: A Guide for Drug Design
As the demand for metabolically stable and highly specific peptidomimetics grows, the structural nuances of amino acid building blocks have become a focal point in rational drug design. This guide provides an in-depth structural, electronic, and pharmacokinetic comparison between 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid —a highly specialized β3 -amino acid—and standard tyrosine derivatives ( α -amino acids).
By dissecting the causality behind their conformational behaviors and proteolytic susceptibilities, this guide equips researchers and drug development professionals with the mechanistic insights needed to optimize peptide-based therapeutics.
Structural and Electronic Profiling
Backbone Architecture: β vs. α -Amino Acids
The fundamental difference between these two classes lies in their carbon backbone. Tyrosine derivatives are α -amino acids, meaning the amino group, carboxyl group, and the 4-hydroxyphenyl side chain are all anchored to a single α -carbon. This creates a compact, well-recognized substrate for endogenous proteases [1].
In contrast, 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid is a β3 -amino acid. The insertion of an extra methylene group between the carboxylate and the amino-bearing carbon fundamentally alters the peptide bond geometry. When incorporated into a peptide chain, this extra carbon displaces the scissile amide bond, creating a steric mismatch within the highly conserved S1 and S1′ pockets of standard proteases [2].
Aryl Ring Substitution: Electronic and Steric Causality
The substitution pattern on the aromatic ring dictates both the electronic distribution and the non-covalent interaction profile of the molecule:
-
Tyrosine (4-hydroxyphenyl): The para-hydroxyl group acts as a strong hydrogen bond donor/acceptor and is a primary site for post-translational modifications (e.g., phosphorylation by tyrosine kinases) [3]. The ring is relatively electron-rich but allows for free rotation around the Cα−Cβ bond.
-
3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid: The 2-hydroxy-5-methoxy substitution creates a highly specialized pharmacophore. The ortho-hydroxyl group (position 2) can form a stable intramolecular hydrogen bond with the adjacent β -amino group or the carboxylate. This intramolecular locking restricts rotameric freedom, pre-organizing the molecule into a rigid conformation favorable for specific receptor binding. Furthermore, the 5-methoxy group increases the overall lipophilicity (LogP) and alters the π -electron cloud, pushing electron density into the ring and favoring interactions with hydrophobic sub-pockets in target receptors [4].
Pharmacokinetic Implications & Proteolytic Stability
The most significant performance divergence between these two compounds is their metabolic stability. Natural α -peptides containing tyrosine are rapidly degraded by chymotrypsin-like proteases, which selectively cleave the peptide bond adjacent to large hydrophobic/aromatic residues.
By utilizing the β -amino acid derivative, researchers can bypass this degradation pathway. The β -peptide bond cannot form the requisite transition-state geometry (the Michaelis complex) within the protease active site, extending the serum half-life from minutes to days [2].
Figure 1: Mechanistic logic of proteolytic cleavage comparing alpha and beta amino acid backbones.
Quantitative Data Comparison
The following table summarizes the physicochemical and pharmacokinetic properties of the two compound classes, derived from standard predictive models and empirical stability assays.
| Property | 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid | Tyrosine Derivatives (e.g., L-Tyrosine) |
| Backbone Type | β3 -amino acid | α -amino acid |
| Aryl Substitution | 2-hydroxy-5-methoxyphenyl | 4-hydroxyphenyl |
| Proteolytic Half-Life (Serum) | > 48 hours (Highly Stable) | < 2 hours (Rapidly degraded) |
| Conformational Flexibility | Restricted (via ortho-OH H-bonding) | High (free rotation around Cα−Cβ ) |
| Lipophilicity (LogP) | Higher (driven by 5-methoxy group) | Lower (highly polar para-OH) |
| Primary Drug Application | Peptidomimetics, Foldamers, Stable Prodrugs | Neurotransmitter precursors, Kinase targets |
Experimental Methodologies
To objectively validate the performance differences between these compounds, the following self-validating experimental protocols must be employed. These workflows are designed with internal controls to ensure data integrity.
Protocol 1: In Vitro Proteolytic Stability Assay (Self-Validating System)
This assay determines the half-life of peptides incorporating either the β -amino acid or the tyrosine derivative in human serum.
-
Preparation: Synthesize two identical peptide sequences, substituting the target residue with either L-tyrosine (Control) or the β3 -amino acid derivative (Test). Ensure >98% purity via HPLC.
-
Incubation: Dilute both peptides to a final concentration of 50 µM in 25% human serum (diluted in PBS, pH 7.4).
-
Internal Standard: Spike the mixture with 10 µM of a known, completely stable D-amino acid peptide to account for matrix effects and instrument drift.
-
Sampling: Extract 50 µL aliquots at t=0,1,2,4,8,24, and 48 hours. Immediately quench the enzymatic activity by adding 50 µL of ice-cold 1% trifluoroacetic acid (TFA) in acetonitrile.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate serum proteins.
-
Quantification: Analyze the supernatant via LC-MS/MS. The assay validates itself: the L-tyrosine peptide must show rapid degradation (positive control for protease activity), while the internal standard must remain constant.
Protocol 2: Surface Plasmon Resonance (SPR) Binding Affinity
To assess how the 2-hydroxy-5-methoxy substitution impacts target receptor binding compared to the 4-hydroxy group.
-
Immobilization: Immobilize the target receptor (e.g., a specific integrin or kinase domain) onto a CM5 sensor chip using standard amine coupling chemistry.
-
Analyte Preparation: Prepare serial dilutions (from 100 µM down to 0.1 µM) of both the β -amino acid derivative and the tyrosine derivative in running buffer (HBS-EP+).
-
Injection: Inject the analytes over the functionalized surface at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).
-
Reference Subtraction: Route the analytes over a blank reference flow cell to subtract non-specific bulk refractive index changes.
-
Kinetic Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract Ka , Kd , and the overall affinity constant ( KD ).
Figure 2: Experimental workflow for validating stability and binding affinity of amino acid derivatives.
Conclusion
The transition from standard tyrosine derivatives to highly substituted β3 -amino acids like 3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid represents a paradigm shift in peptidomimetic design. While tyrosine provides essential biological signaling capabilities, its susceptibility to proteolysis limits its therapeutic window. The β -amino acid derivative solves this by introducing a steric mismatch at the protease active site, while its unique 2-hydroxy-5-methoxy substitution pattern provides a rigidified, lipophilic pharmacophore capable of high-affinity receptor interactions.
References
-
The Potential of Peptide-Based Inhibitors in Disrupting Protein–Protein Interactions for Targeted Cancer Therapy. National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]
-
Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications - Journal of Medicinal Chemistry. Available at:[Link]
-
Design, synthesis and biological evaluation of tyrosine derivatives as Mcl-1 inhibitors. European Journal of Medicinal Chemistry / PubMed. Available at: [Link]
3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid proper disposal procedures
Comprehensive Safe Handling and Disposal Protocol for 3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic Acid
In the landscape of modern drug development and peptidomimetic synthesis, unnatural β -amino acids like 3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid are invaluable chiral building blocks. However, their unique structural features—specifically the combination of a biologically stable β -amino acid backbone with a substituted phenolic moiety—demand rigorous, scientifically sound disposal procedures.
As a preferred partner in laboratory safety and chemical handling, this guide provides researchers and environmental health and safety (EHS) professionals with a definitive, step-by-step operational plan for the safe accumulation, handling, and disposal of this compound.
Physicochemical Rationale for Disposal Methodology
To design an effective disposal strategy, one must first understand the causality behind the chemical's behavior. 3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid contains three critical functional groups that dictate its waste classification:
-
β -Amino Acid Backbone: Unlike naturally occurring α -amino acids, β -amino acids are highly resistant to enzymatic degradation (proteolysis) [1]. Consequently, they do not readily biodegrade in standard municipal wastewater treatment systems.
-
Phenolic Hydroxyl Group (-OH): Phenol derivatives exhibit known aquatic toxicity. Discharging phenolic compounds into the municipal sewer system can disrupt biological treatment processes and harm aquatic ecosystems.
-
Methoxy Ether Group (-OCH3): Adds lipophilicity, altering its solubility profile depending on the pH of the environment.
The Expert Consensus: Because of its resistance to biodegradation and the aquatic toxicity associated with phenols, drain disposal is strictly prohibited . The compound must be routed to high-temperature incineration through a licensed hazardous waste contractor to ensure complete thermal destruction into carbon dioxide, water, and nitrogen oxides [2].
Operational Workflow: Waste Segregation and Accumulation
Proper waste segregation at the point of generation prevents dangerous cross-reactions and ensures compliance with the Resource Conservation and Recovery Act (RCRA) guidelines for satellite accumulation areas [3].
Step-by-Step Accumulation Protocol
-
Determine the Physical State: Identify whether the waste is a dry powder (e.g., expired reagent, spill cleanup) or a liquid solution (e.g., HPLC effluent, reaction mother liquor).
-
Select the Appropriate Receptacle:
-
For Solids: Use a chemically compatible, leak-proof High-Density Polyethylene (HDPE) wide-mouth container.
-
For Liquids: Use a vented HDPE or glass carboy. Do not mix with halogenated solvents (like dichloromethane or chloroform), as this drastically increases the cost and complexity of the final disposal.
-
-
Implement Secondary Containment: Place all primary waste containers inside a secondary containment tray capable of holding 110% of the primary container's volume. This is a critical EPA requirement to prevent environmental release during accidental primary failure [3].
-
Labeling (GHS Compliance): Affix a hazardous waste tag immediately upon adding the first drop or grain of waste. The label must explicitly state: "Non-Halogenated Organic Waste: Contains 3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid and [List Solvents]".
Waste Routing Decision Tree for 3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid.
Spill Response and Decontamination Methodology
In the event of an accidental release, immediate and scientifically calculated action is required to minimize exposure and environmental impact.
-
Expert Insight on Decontamination: Never use sodium hypochlorite (bleach) to decontaminate spills involving this compound. The phenolic ring can undergo electrophilic aromatic substitution with hypochlorite, rapidly generating highly toxic, environmentally persistent chlorophenols.
Step-by-Step Spill Recovery
-
Isolate and Equip: Evacuate non-essential personnel from the immediate area. Don appropriate PPE (See Table 2).
-
Containment:
-
Solid Spills: Do not sweep dry, as this generates inhalable hazardous dust. Lightly mist the powder with water or a 5% ethanol solution to suppress dust, then carefully collect using a HEPA-filtered vacuum or damp absorbent pads.
-
Liquid Spills: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth, vermiculite, or sand). Do not use combustible materials like sawdust.
-
-
Collection: Transfer the absorbed material into a designated solid hazardous waste container using a non-sparking plastic shovel or scoop.
-
Surface Decontamination: Wash the affected surface with a mild, non-reactive laboratory detergent (e.g., Alconox) and warm water. Collect the rinsate as aqueous hazardous waste.
Quantitative Data and Logistics Summaries
To streamline laboratory operations, all logistical requirements for handling and disposing of this compound are summarized below.
Table 1: Waste Stream Routing & Compatibility
| Waste State | Primary Solvent/Matrix | Waste Classification | Incompatible Materials (Do NOT Mix) |
| Solid | Pure compound / silica gel | Non-Halogenated Solid | Strong oxidizers, heavy metals |
| Liquid | DMSO, Methanol, Acetonitrile | Non-Halogenated Organic | Halogenated solvents (DCM, Chloroform) |
| Liquid | Aqueous buffers (pH 4-9) | Aqueous Waste (Trace Organics) | Strong acids (pH < 2), Bleach |
Table 2: Required PPE for Handling and Disposal Operations
| PPE Category | Specification | Scientific Rationale |
| Gloves | Nitrile (Minimum 4 mil thickness) | Provides excellent chemical resistance against both the amino acid and common organic carrier solvents (e.g., DMSO). |
| Eye Protection | ANSI Z87.1 Chemical Splash Goggles | Protects against micro-particulate dust (solids) and solvent splashes (liquids). |
| Respirator | N95 or P100 Particulate Mask | Required only if handling large quantities of dry powder outside of a certified fume hood to prevent inhalation of airborne particulates. |
Regulatory Compliance and Final Disposal
Institutions must adhere to federal and local regulations regarding the maximum storage time of hazardous waste. Under EPA RCRA Subpart K (which applies to eligible academic and research entities), hazardous waste must be removed from the laboratory by trained professionals every twelve months, or when the satellite accumulation volume exceeds 55 gallons [4].
Always utilize a certified waste management contractor who provides a complete "Chain of Custody" manifest, proving that the 3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid waste was successfully transported and destroyed via high-temperature incineration[5].
References
- National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press.
- National Center for Biotechnology Information (NCBI). "Management of Waste - Prudent Practices in the Laboratory." NIH Bookshelf.
- United States Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories." US EPA.
- American Society for Testing and Materials (ASTM). "D4447 Standard Guide for Disposal of Laboratory Chemicals and Samples." ASTM International.
- American Chemical Society (ACS). "Regulation of Laboratory Waste." ACS Public Policy Statements.
A Comprehensive Guide to the Safe Handling of 3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid
This document provides essential safety and logistical information for the handling of 3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid. The procedural guidance herein is intended for researchers, scientists, and drug development professionals. The recommendations are grounded in established laboratory safety principles and data from structurally analogous compounds, ensuring a robust framework for safe operation.
Hazard Assessment and Risk Mitigation
While detailed toxicological data for this specific molecule are not available, related aminopropanoic acid compounds may cause skin, eye, and respiratory irritation.[1] Harmful if swallowed is also a potential hazard. Therefore, a conservative approach to handling is warranted.
Key Potential Hazards:
-
Eye Irritation: Direct contact can cause serious irritation.
-
Skin Irritation: Prolonged or repeated contact may lead to skin irritation.[1]
-
Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.[1]
-
Ingestion: May be harmful if swallowed.[1]
The primary routes of exposure are inhalation of the powder, direct skin and eye contact, and accidental ingestion. The operational plan outlined below is designed to minimize these risks.
Personal Protective Equipment (PPE): The First Line of Defense
A multi-layered PPE approach is crucial for minimizing exposure. The following table summarizes the recommended PPE for handling 3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes/Face | Chemical safety goggles with side shields or a full-face shield.[2][3] | Protects against splashes and airborne particles. A face shield is recommended when there is a significant risk of splashing. |
| Skin/Body | Nitrile gloves and a fully buttoned laboratory coat.[2] | Nitrile gloves offer good chemical resistance. Ensure gloves are inspected before use and changed regularly. A lab coat protects the skin and personal clothing from contamination. |
| Respiratory | A NIOSH-approved respirator is necessary if dust formation is likely or if working outside of a ventilated enclosure.[2] | Minimizes the inhalation of airborne particles. The type of respirator should be selected based on a formal risk assessment. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe handling of this compound. The following diagram illustrates the key stages and decision points.
Caption: Operational workflow for handling the compound.
Engineering Controls
-
Chemical Fume Hood: All work that may generate dust or aerosols, including weighing and transferring the solid compound, should be conducted in a certified chemical fume hood to ensure adequate ventilation.
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.
Step-by-Step Handling Procedures
-
Preparation: Before handling, ensure you have reviewed the safety information for analogous compounds and have all necessary PPE. Prepare your workspace within a chemical fume hood.
-
Weighing and Transfer: To prevent the generation of dust, handle the solid material carefully. Use a spatula for transfers and weigh the compound on a tared weigh boat inside the fume hood.
-
Dissolution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash your hands with soap and water. Clean and decontaminate all surfaces and equipment.
Accidental Release Measures
In the event of a spill, follow these steps:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Inform your supervisor and colleagues.
-
Contain: For small spills, and only if you are trained to do so, contain the spill by sweeping up the solid material without generating dust.
-
Decontaminate: Clean the spill area with an appropriate solvent and collect all cleaning materials as hazardous waste.
-
Personal Precautions: Wear appropriate PPE, including respiratory protection, during cleanup.
Disposal Plan: A Commitment to Environmental Safety
Proper disposal of chemical waste is paramount to ensuring a safe laboratory environment and protecting the environment.
Waste Segregation
-
Solid Waste: Unused or expired solid 3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid, along with any contaminated disposables (e.g., weigh boats, gloves, wipes), should be collected in a designated, sealed, and clearly labeled solid hazardous waste container.[4]
-
Liquid Waste: All solutions containing this compound should be collected in a designated aqueous or solvent-based hazardous waste container, depending on the solvent used.[4] Do not dispose of solutions down the drain.[2][4]
-
Contaminated Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent. This rinsate must be collected as hazardous liquid waste.[4]
Disposal Procedure
-
Containerization: Use appropriate, leak-proof, and clearly labeled containers for all waste streams.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Final Disposal: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department.[4] Follow their specific procedures for waste pickup and disposal.
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult or symptoms persist, seek immediate medical attention.[3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3][5] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink plenty of water. Seek immediate medical attention.[3][5] |
References
-
Ataman Kimya. 3-AMINOPROPANOIC ACID. [Link]
-
Carl ROTH. Safety Data Sheet: 2-Aminopropionic acid. [Link]
-
NextSDS. 3-AMINO-3-(2-HYDROXY-5-METHOXY-PHENYL)-PROPIONIC ACID. [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
